(2-Methyl-2H-pyrazol-3-yl)acrylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMCGVRZSZMFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
This guide provides a comprehensive overview of the synthesis and characterization of (2-Methyl-2H-pyrazol-3-yl)acrylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The pyrazole moiety is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] This document outlines a reliable synthetic pathway and the analytical techniques required for the thorough characterization of the title compound.
Introduction: The Significance of Pyrazole Acrylic Acids
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, with several approved drugs, such as celecoxib, incorporating this heterocyclic scaffold.[3] The acrylic acid functional group, when attached to the pyrazole ring, offers a versatile handle for further chemical modifications, making these molecules valuable building blocks in the synthesis of more complex drug candidates. The specific isomer, (2-Methyl-2H-pyrazol-3-yl)acrylic acid (CAS No: 1006959-18-7), presents a unique substitution pattern that can influence its physicochemical properties and biological activity. This guide will focus on a robust and well-documented synthetic approach, the Knoevenagel condensation, and the subsequent spectroscopic analysis for structural verification and purity assessment.
Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
The most direct and efficient method for the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid is the Knoevenagel condensation of 2-Methyl-2H-pyrazole-3-carbaldehyde with malonic acid.[4][5][6] This reaction is a classic C-C bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, followed by decarboxylation.
Synthetic Workflow
The overall synthetic strategy is a two-step process, starting with the synthesis of the key intermediate, 2-Methyl-2H-pyrazole-3-carbaldehyde, followed by the Knoevenagel condensation.
Caption: Synthetic workflow for (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Experimental Protocol
Part A: Synthesis of 2-Methyl-2H-pyrazole-3-carbaldehyde
The synthesis of the precursor aldehyde can be achieved through various methods, with the Vilsmeier-Haack reaction on an appropriate pyrazole derivative being a common approach.[1][7] Alternatively, oxidation of the corresponding alcohol, (2-methyl-2H-pyrazol-3-yl)methanol, provides a direct route. For the purpose of this guide, we will assume the availability of 2-Methyl-2H-pyrazole-3-carbaldehyde as the starting material for the Knoevenagel condensation.
Part B: Knoevenagel Condensation
This protocol is adapted from established procedures for the Knoevenagel condensation of pyrazole aldehydes.[4][5]
Materials:
-
2-Methyl-2H-pyrazole-3-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methyl-2H-pyrazole-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add pyridine (5 mL) and a catalytic amount of piperidine (0.1 eq). The use of a pyridine-piperidine mixture is a well-established catalytic system for the Knoevenagel condensation, promoting both the initial condensation and subsequent decarboxylation.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and pyridine.
-
Acidification and Precipitation: To the resulting residue, add distilled water (30 mL) and acidify with 1 M hydrochloric acid until the pH is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash with cold distilled water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
-
Drying: Dry the purified product under vacuum over anhydrous sodium sulfate.
Characterization of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
A thorough characterization of the synthesized compound is essential to confirm its identity, structure, and purity. The following spectroscopic techniques are indispensable for this purpose.
Spectroscopic Data
| Technique | Key Features and Expected Observations |
| ¹H NMR | Predicted Chemical Shifts (δ, ppm) in DMSO-d₆: - 12.0-13.0 (s, 1H): Carboxylic acid proton (-COOH).- 7.5-7.7 (d, 1H): Pyrazole ring proton (H5).- 7.2-7.4 (d, 1H): Vinylic proton α to the pyrazole ring.- 6.3-6.5 (d, 1H): Vinylic proton β to the pyrazole ring.- 3.8-4.0 (s, 3H): N-methyl protons (-CH₃). |
| ¹³C NMR | Predicted Chemical Shifts (δ, ppm) in DMSO-d₆: - 165-170: Carboxylic acid carbonyl carbon (-COOH).- 140-150: Pyrazole ring carbons (C3 and C5).- 130-140: Vinylic carbon β to the pyrazole ring.- 115-125: Vinylic carbon α to the pyrazole ring.- 35-40: N-methyl carbon (-CH₃). |
| IR Spectroscopy | Key Absorption Bands (cm⁻¹): - 2500-3300 (broad): O-H stretching of the carboxylic acid.- 1680-1710 (strong): C=O stretching of the carboxylic acid.- 1620-1640 (medium): C=C stretching of the acrylic double bond.- ~1550: C=N stretching of the pyrazole ring. |
| Mass Spectrometry | Expected Molecular Ion Peak (m/z): - [M+H]⁺: 153.0608 (for C₇H₈N₂O₂).- [M-H]⁻: 151.0462 (for C₇H₆N₂O₂).Key fragmentation patterns would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da). |
Rationale for Predicted Spectroscopic Data
The predicted spectroscopic data is based on the analysis of known spectral data for structurally similar compounds.
-
¹H NMR: The chemical shifts for the acrylic acid protons are based on typical values for α,β-unsaturated carboxylic acids.[8][9] The downfield shift of the carboxylic acid proton is characteristic. The positions of the pyrazole and N-methyl protons are estimated from data on other N-methylated pyrazole derivatives.[1][10]
-
¹³C NMR: The predicted chemical shifts for the carbonyl and vinylic carbons are consistent with values reported for acrylic acid and its derivatives.[10][11][12] The chemical shifts for the pyrazole ring carbons are based on published data for substituted pyrazoles.[10]
-
IR Spectroscopy: The broad O-H stretch and the strong C=O stretch are hallmark features of a carboxylic acid functional group.[8][11] The C=C and C=N stretching frequencies are in the expected regions for the acrylic and pyrazole moieties, respectively.
-
Mass Spectrometry: The expected molecular ion peak is calculated based on the molecular formula. The fragmentation pattern is predicted based on the known fragmentation behavior of carboxylic acids, which often involves decarboxylation.
Experimental Workflow for Characterization
Caption: Workflow for the spectroscopic characterization of the final product.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid via the Knoevenagel condensation. The causality behind the choice of reagents and reaction conditions is explained, ensuring a reproducible and efficient synthesis. Furthermore, a comprehensive characterization workflow using modern spectroscopic techniques is outlined, along with predicted spectral data to aid in the structural elucidation and purity assessment of the final product. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and analysis of this important pyrazole derivative.
References
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Bari, S. S., & Singh, K. (2011). 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Molbank, 2011(3), M726. [Link]
- Bassyouni, F. A., et al. (2012). Synthesis of some new pyrazole-based chalcones and their pyrazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5268-5273.
- Geronikaki, A., & Pitta, E. (2006). The pyrazole ring as a promising scaffold for the synthesis of new bioactive agents. Current Medicinal Chemistry, 13(21), 2519-2539.
- Faria, J. V., et al. (2017). Pyrazole-containing compounds as privileged scaffolds in medicinal chemistry. Current Medicinal Chemistry, 24(29), 3169-3200.
- Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(14), 7757-7760.
- Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 196-234.
- de la Cruz, J. N., et al. (2003). Optical spectroscopy of Nd3+ ions in poly(acrylic acid).
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
- Nagarajan, K., et al. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 9-19.
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learnAh!. 2 13C NMR. Retrieved from [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Szymczak, M., et al. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Symmetry, 13(3), 370.
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Learner, T. The analysis of modern paints. Retrieved from [Link]
- Mahmood, A., & Dar, O. A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(3), 1000146.
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RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]
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Research India Publications. UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. Retrieved from [Link]
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Spectroscopic Data of (2-Methyl-2H-pyrazol-3-yl)acrylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Methyl-2H-pyrazol-3-yl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy for the characterization of this heterocyclic compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative analysis with structurally similar molecules to provide a robust and scientifically grounded interpretation of the expected spectroscopic data.
Introduction
(2-Methyl-2H-pyrazol-3-yl)acrylic acid, with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , belongs to the class of pyrazole-containing acrylic acids. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The acrylic acid moiety introduces a reactive center and potential for polymerization or Michael addition reactions, making this compound a versatile building block in organic synthesis and drug design. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic and conformational properties of the molecule, which are critical for its application in research and development.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted spectroscopic data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid. These predictions are based on established spectroscopic principles and computational models, and are supported by experimental data from analogous compounds.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | See Table 1 for detailed chemical shifts and coupling constants. |
| ¹³C NMR | See Table 2 for detailed chemical shifts. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 153.0608 m/z, [M-H]⁻ = 151.0462 m/z |
| Infrared (IR) Spectroscopy | See Table 3 for characteristic vibrational frequencies. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (2-Methyl-2H-pyrazol-3-yl)acrylic acid, both ¹H and ¹³C NMR provide critical information about the molecular framework.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate data interpretation.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The predicted ¹H NMR spectrum of (2-Methyl-2H-pyrazol-3-yl)acrylic acid in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule.
Table 1: Predicted ¹H NMR Data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α | ~6.3 | d | ~16.0 | 1H |
| H-β | ~7.5 | d | ~16.0 | 1H |
| H-4' | ~6.5 | d | ~2.0 | 1H |
| H-5' | ~7.6 | d | ~2.0 | 1H |
| N-CH₃ | ~3.8 | s | - | 3H |
| COOH | ~12.5 | br s | - | 1H |
-
Vinylic Protons (H-α and H-β): The two protons on the acrylic acid double bond are expected to appear as doublets due to coupling with each other. The large coupling constant of approximately 16.0 Hz is characteristic of a trans configuration. The H-β proton is deshielded due to its proximity to the pyrazole ring and the carboxylic acid group.
-
Pyrazole Protons (H-4' and H-5'): The two protons on the pyrazole ring will appear as doublets with a small coupling constant (~2.0 Hz), which is typical for protons in a 1,2,3-trisubstituted pyrazole ring. H-5' is expected to be downfield from H-4' due to the anisotropic effect of the adjacent nitrogen atom.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 3.8 ppm is characteristic of a methyl group on a nitrogen atom in a heteroaromatic system.
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift (around 12.5 ppm). This signal is often broad due to hydrogen bonding and exchange with residual water in the solvent.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The predicted ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-β | ~138 |
| C-α | ~120 |
| C-3' | ~150 |
| C-5' | ~130 |
| C-4' | ~110 |
| N-CH₃ | ~38 |
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field, around 168 ppm.
-
Vinylic Carbons (C-α and C-β): The chemical shifts of the vinylic carbons are influenced by their electronic environment. C-β, being attached to the pyrazole ring, is expected to be more downfield than C-α.
-
Pyrazole Carbons (C-3', C-4', C-5'): The chemical shifts of the pyrazole carbons are characteristic of this heterocyclic system. C-3', being attached to the acrylic acid moiety and adjacent to two nitrogen atoms, will be the most deshielded of the ring carbons.
-
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will appear at a characteristic upfield position around 38 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Experimental Protocol: ESI-MS
Predicted IR Spectrum and Interpretation
The IR spectrum of (2-Methyl-2H-pyrazol-3-yl)acrylic acid is expected to show characteristic absorption bands for its functional groups. [1] Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H stretch (aromatic/vinylic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Medium |
| C=O stretch (carboxylic acid) | 1710-1680 | Strong |
| C=C stretch (alkene) | 1640-1620 | Medium |
| C=N stretch (pyrazole) | 1600-1550 | Medium |
| C-O stretch (carboxylic acid) | 1300-1200 | Strong |
| O-H bend (carboxylic acid) | 950-900 | Broad, Medium |
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C=C and C=N Stretches: The stretching vibrations of the acrylic C=C double bond and the C=N bonds within the pyrazole ring are expected to appear in the 1640-1550 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending and stretching vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, along with the outlined experimental protocols and in-depth interpretations, offer a valuable resource for scientists and researchers. While based on predictive models and comparative data, this guide establishes a solid foundation for the spectroscopic characterization of this compound, facilitating its identification, purity assessment, and further investigation in various scientific disciplines.
References
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ChemWhat. (2-Methyl-2H-pyrazol-3-yl)acrylic acid CAS#: 1006959-18-7. Available at: [Link]
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Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., ... & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(14), 7879. Available at: [Link]
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Introduction: The Pyrazole Acrylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties of Pyrazole Acrylic Acid Derivatives
To the dedicated researcher, the pyrazole ring is a familiar and valued scaffold. It is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts a unique combination of stability, reactivity, and hydrogen bonding capability.[1][2] When this privileged core is functionalized with an acrylic acid moiety, the resulting pyrazole acrylic acid derivatives emerge as a class of compounds with significant versatility and therapeutic potential. These molecules are not merely simple combinations of their constituent parts; they are integrated systems where the electron-withdrawing nature of the acrylic acid group modulates the aromaticity and reactivity of the pyrazole ring, and vice-versa.
This guide, designed for drug development professionals and chemical researchers, moves beyond a simple recitation of facts. It provides a Senior Application Scientist's perspective on the synthesis, characterization, and reactivity of these derivatives. We will explore the causality behind experimental choices, the logic of analytical workflows, and the structure-activity relationships (SAR) that drive modern drug discovery efforts. The pyrazole scaffold is a cornerstone of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, highlighting the translational value of understanding its chemical nuances.[1][3] By grasping the core chemical properties of its acrylic acid derivatives, we can better exploit this framework to develop the next generation of therapeutic agents.[4][5]
Core Synthesis Strategies: From Building Blocks to Bioactive Molecules
The construction of pyrazole acrylic acid derivatives is most efficiently achieved through the strategic condensation of pre-formed pyrazole aldehydes with active methylene compounds. This approach allows for modularity, where variations in either reactant can be used to rapidly generate a library of diverse analogs for screening.
Primary Synthetic Route: The Knoevenagel Condensation
The most prevalent and reliable method for synthesizing pyrazole acrylic acids is the Knoevenagel condensation.[6] This reaction involves the base-catalyzed condensation of a pyrazole-4-carbaldehyde with a compound containing an active methylene group, such as malonic acid or cyanoacetic acid.
The choice of catalyst and solvent system is critical for optimizing yield and purity. A mixture of piperidine and pyridine in refluxing ethanol is a field-proven system that effectively promotes the condensation while often preventing the decarboxylation that can occur under harsher conditions.[6] This allows for the isolation of the di-acid or cyano-acid intermediates, which can be valuable for further derivatization.
Caption: Knoevenagel condensation workflow for pyrazole acrylic acid synthesis.
The causality for this choice lies in the mechanism: piperidine, a secondary amine, acts as the primary base to deprotonate the active methylene compound, creating a nucleophilic carbanion. Pyridine serves as a milder, co-solvent base that helps maintain the optimal pH for the reaction. Refluxing ethanol provides the necessary thermal energy to overcome the activation barrier without promoting unwanted side reactions like decarboxylation.[6]
Other established methods for synthesizing the core pyrazole ring, which can then be formylated to produce the required carbaldehyde starting material, include:
-
Condensation of 1,3-dicarbonyl compounds with hydrazines. [7][8]
-
[3+2] Cycloaddition reactions involving 1,3-dipoles. [7]
-
Vilsmeier-Haack reaction on a parent pyrazole to install the 4-formyl group. [6]
Physicochemical and Spectroscopic Characterization
A robust and self-validating characterization workflow is essential to confirm the identity, purity, and key properties of the synthesized derivatives. This process integrates spectroscopic analysis with the measurement of fundamental physicochemical parameters crucial for predicting biological behavior.
Spectroscopic Validation
A multi-technique spectroscopic approach provides an unambiguous structural confirmation.
-
Infrared (IR) Spectroscopy: This is the first line of analysis. The presence of a broad peak in the 3000-2500 cm⁻¹ region is a strong indicator of the carboxylic acid O-H stretch. Concurrently, one or two sharp carbonyl (C=O) peaks between 1730-1675 cm⁻¹ confirm the presence of the carboxylic acid and potentially an ester or other carbonyl group in the molecule.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information on the proton environment. Key signals include the vinyl proton of the acrylic acid moiety and the characteristic aromatic protons of the pyrazole ring. The disappearance of the aldehyde proton signal (~9-10 ppm) from the starting material and the appearance of the carboxylic acid proton (~10-13 ppm, often broad) are definitive markers of a successful reaction.[9][10]
-
¹³C NMR: Confirms the carbon skeleton. The signals for the carbonyl carbon (~165-185 ppm) and the olefinic carbons of the acrylic acid chain are particularly diagnostic.[8][9]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing final confirmation of the chemical formula. The fragmentation pattern can also offer additional structural clues.[9]
Caption: A self-validating workflow for chemical characterization.
Physicochemical Properties for Drug Development
For researchers in drug discovery, several key physicochemical properties must be determined as they heavily influence a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Description | Importance in Drug Development | Typical Range/Value |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences diffusion and absorption; often a key component of "rule-of-five" guidelines. | 250 - 500 g/mol |
| Lipophilicity (LogP) | The logarithm of the partition coefficient between octanol and water; measures a compound's oil/water preference. | Critical for membrane permeability and absorption. High LogP can lead to poor solubility and high metabolic turnover. | 1.0 - 4.0 |
| Topological Polar Surface Area (tPSA) | The surface sum over all polar atoms, primarily oxygens and nitrogens. | Predicts hydrogen bonding potential and permeability across biological membranes (e.g., blood-brain barrier). | < 140 Ų |
| Acidity (pKa) | The negative log of the acid dissociation constant. | Determines the ionization state of the molecule at physiological pH (7.4), which affects solubility and receptor binding. | Carboxylic acid: ~4-5 |
| Hydrogen Bond Donors/Acceptors | The number of N-H/O-H bonds (donors) and N/O atoms (acceptors). | Governs solubility and the ability to bind to biological targets. | Donors: 1-3; Acceptors: 3-6 |
Note: These values are general estimates and can be calculated using computational software or determined experimentally. Data derived from analyses of similar structures.[11]
Chemical Reactivity: A Tale of Two Moieties
The chemical reactivity of pyrazole acrylic acid derivatives is governed by the interplay between the aromatic pyrazole ring and the α,β-unsaturated carboxylic acid side chain.
-
Reactions at the Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation.[12] It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.[12][13] Due to the electronic influence of the two nitrogen atoms, these substitutions strongly favor the C-4 position.[14] However, if the C-4 position is already occupied (as it is by the acrylic acid group in our primary synthesis), electrophilic attack becomes more difficult and may require harsher conditions. The N-H of an unsubstituted pyrazole is weakly acidic and can be readily alkylated or acylated.[13][14]
-
Reactions at the Acrylic Acid Moiety: The acrylic acid group offers several reactive handles:
-
The Carboxylic Acid: Can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This is a common strategy in drug development to modulate solubility, stability, and cell permeability.[4]
-
The Alkene: As part of an α,β-unsaturated system, the double bond is susceptible to nucleophilic conjugate addition (Michael addition). This reactivity must be considered when designing experiments, as it can be a site for metabolic transformation or off-target reactivity in a biological system.
-
Caption: Key reactive sites on a pyrazole acrylic acid derivative.
Structure-Activity Relationships (SAR) and Applications
The true power of this chemical class lies in its tunability. Minor structural modifications can lead to significant changes in biological activity, a concept known as Structure-Activity Relationship (SAR).[15][16][17]
-
Substitution on the Pyrazole Ring: Attaching different aryl or alkyl groups to the nitrogen (N1) or carbon (C3, C5) positions dramatically influences potency and selectivity. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position and a p-substituted phenyl ring at C5 were found to be critical for high affinity.[15]
-
Modification of the Acrylic Acid Chain: Converting the carboxylic acid to an amide or ester can improve cell permeability and metabolic stability. The geometry of the double bond (E/Z) can also be critical for fitting into a target's binding pocket.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (like a tetrazole) can alter the pKa and pharmacokinetic properties while maintaining the necessary interactions with a biological target.
These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects, making them a highly attractive starting point for drug discovery campaigns.[3][4][18][19]
Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for the synthesis and characterization of a representative pyrazole acrylic acid derivative.
Protocol 1: Synthesis of (E)-3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid
Objective: To synthesize a model pyrazole acrylic acid via Knoevenagel condensation.
Materials:
-
1-Phenylpyrazole-4-carbaldehyde (1.72 g, 10 mmol)
-
Malonic acid (1.25 g, 12 mmol)
-
Pyridine (15 mL)
-
Piperidine (0.5 mL)
-
Ethanol (50 mL)
-
1 M Hydrochloric acid
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask, add 1-phenylpyrazole-4-carbaldehyde (10 mmol) and malonic acid (12 mmol).
-
Add pyridine (15 mL) and piperidine (0.5 mL) to the flask. The mixture should be stirred at room temperature until all solids dissolve.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) using a heating mantle.
-
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate. The reaction is complete when the starting aldehyde spot has been consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water.
-
Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 20 mL) to remove residual pyridine hydrochloride.
-
Dry the product in a vacuum oven at 60°C overnight.
-
Validation Step: Recrystallize the crude product from an ethanol/water mixture to obtain the pure (E)-3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid. Determine the melting point and yield.
Expected Outcome: A white to off-white solid. Yields typically range from 75-85%.
Conclusion
Pyrazole acrylic acid derivatives represent a robust and highly adaptable chemical scaffold. Their synthesis is straightforward and modular, primarily relying on the Knoevenagel condensation. A comprehensive understanding of their dualistic reactivity—centered on both the aromatic pyrazole core and the versatile acrylic acid moiety—is paramount for their successful application. Through systematic spectroscopic and physicochemical characterization, researchers can confirm structure and predict biological behavior. The profound impact of subtle structural modifications on pharmacological activity underscores the importance of detailed SAR studies. For the medicinal chemist and drug discovery scientist, pyrazole acrylic acid derivatives are not just molecules, but powerful tools for probing biological systems and engineering novel therapeutics.
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Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., Munawar, M. A., Nasrullah, M., Ain, Q. T., Suhail, F., & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry. [Link]
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Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]
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Discovery and Synthesis of Novel Pyrazole Compounds: From Foundational Principles to Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the path from a conceptual molecular scaffold to a viable drug candidate is one of intricate design, strategic synthesis, and rigorous validation. The pyrazole nucleus stands as a testament to the power of heterocyclic chemistry in modern medicine. It is not merely a common motif; it is a "privileged scaffold," a term we reserve for molecular frameworks that demonstrate a remarkable ability to bind to a wide range of biological targets, leading to diverse and potent pharmacological activities.[1][2][3][4][5][6][7]
This guide eschews a rigid, templated format. Instead, it is structured to mirror the logical progression of a research and development campaign. We begin by establishing the profound significance of the pyrazole core, delve into a comparative analysis of the primary synthetic strategies that form the medicinal chemist's toolkit, and conclude by contextualizing these methods within a goal-oriented drug discovery workflow. Every protocol and mechanistic explanation is presented not just as a procedure, but as a strategic choice, grounded in the principles of efficiency, selectivity, and scalability.
The Pyrazole Core: A Cornerstone of Modern Pharmacology
The five-membered aromatic ring containing two adjacent nitrogen atoms, known as pyrazole, is a cornerstone of numerous blockbuster drugs.[1][4][6][8][9][10][11] Its therapeutic ubiquity stems from its unique physicochemical properties. The pyrazole ring is metabolically stable and, depending on its substitution, can act as both a hydrogen bond donor and acceptor, enabling it to form critical interactions within enzyme active sites and protein receptors.[2][4] This versatility has led to the development of drugs across a vast spectrum of diseases, from inflammation and cancer to viral infections and erectile dysfunction.[1][11][12][13][14][15][16]
Notable drugs containing the pyrazole moiety include:
-
Celecoxib: A selective COX-2 inhibitor for treating arthritis.[8][9][10]
-
Sildenafil (Viagra®): A PDE5 inhibitor for erectile dysfunction.[9][11]
-
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and certain cancers.[1][4][11]
-
Crizotinib: An ALK and ROS1 kinase inhibitor for non-small cell lung cancer.[1][4][10]
The broad utility of this scaffold is a direct result of its ability to be readily functionalized, allowing chemists to fine-tune its properties for specific biological targets.
Core Synthetic Strategies: A Head-to-Head Comparison
The choice of a synthetic route is a critical decision point, balancing factors like precursor availability, desired substitution patterns, reaction efficiency, and regioselectivity. Here, we dissect the most pivotal methods for constructing the pyrazole ring.
First described by Ludwig Knorr in 1883, this reaction remains a workhorse of pyrazole synthesis.[8][17][18][19][20] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proceeding through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[21]
Causality Behind its Use: The primary driver for employing the Knorr synthesis is its reliability and the widespread commercial availability of a vast array of 1,3-dicarbonyls and hydrazines. For symmetrical dicarbonyls, it provides a single product in high yield.[22]
Key Limitation & Strategic Pivot: The Achilles' heel of the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different initial condensation points are possible, leading to a mixture of regioisomeric pyrazole products.[9][22] This necessitates tedious purification and lowers the effective yield of the desired isomer, prompting researchers to explore more selective modern methods for complex targets.
Protocol 1: Knorr Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
-
Self-Validation: This protocol is considered self-validating as it includes standard workup and purification steps (recrystallization) to isolate the product in high purity, which can be confirmed by characterization techniques like melting point, NMR, and MS analysis.
-
Step 1 (Reaction Setup): In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1,3-dicarbonyl; 10.0 g, 0.1 mol) and ethanol (30 mL).
-
Step 2 (Reagent Addition): To the stirring solution, add phenylhydrazine (hydrazine; 9.7 mL, 0.1 mol) dropwise. A mild exotherm is typically observed.
-
Step 3 (Catalysis & Reflux): Add 3-4 drops of glacial acetic acid (catalyst) to the mixture. Heat the reaction to reflux and maintain for 1 hour. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes).
-
Step 4 (Workup & Isolation): After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Step 5 (Purification): Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry. Recrystallize the crude product from a minimal amount of hot ethanol to afford white crystalline needles of 3,5-dimethyl-1-phenyl-1H-pyrazole.
MCRs represent a significant paradigm shift in synthetic chemistry, aligning with the principles of green chemistry by maximizing atom economy and operational simplicity.[23] These reactions combine three or more starting materials in a one-pot process to form a complex product that incorporates substantial portions of all reactants.[9][24][25] For pyrazole synthesis, four- and five-component reactions are particularly powerful for generating highly decorated and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities.[23][24]
Causality Behind their Use: The primary motivation for using MCRs is the rapid generation of molecular diversity from simple, readily available building blocks.[23] In a drug discovery context, this allows for the efficient synthesis of large libraries of related compounds for high-throughput screening, accelerating the hit-finding process.
Protocol 2: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Self-Validation: This protocol employs a catalytic, one-pot procedure followed by a simple filtration and washing workup. The formation of a solid product from a solution of starting materials provides initial validation, which is confirmed by standard spectroscopic analysis of the isolated, purified compound.
-
Step 1 (Reaction Setup): In a 50 mL flask, combine an aromatic aldehyde (e.g., benzaldehyde; 1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in 10 mL of ethanol.
-
Step 2 (Reagent Addition): Add hydrazine hydrate (1.2 mmol) to the mixture.
-
Step 3 (Catalysis & Reaction): Add a catalytic amount of a base such as piperidine or triethylamine (e.g., 10 mol%). Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.
-
Step 4 (Isolation & Purification): Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst. Dry the product under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative. No further chromatographic purification is typically required.
While classical methods build the pyrazole core, transition-metal catalysis has revolutionized its functionalization. Modern drug development often requires precise modification of a lead compound to optimize its properties (a process known as lead optimization). Direct C-H functionalization, a technique heavily reliant on transition metals like palladium, rhodium, and copper, allows for the direct attachment of new functional groups to the pyrazole ring without the need for pre-functionalized starting materials.[26][27]
Causality Behind its Use: This strategy is paramount for late-stage functionalization.[26] In a drug discovery program, after a core scaffold shows promise, C-H functionalization provides a powerful toolkit to rapidly create analogs with modified solubility, metabolic stability, or target affinity, without having to re-synthesize each molecule from scratch. It offers unparalleled control and efficiency for exploring the structure-activity relationship (SAR) around the pyrazole core.[13][28][29][30]
Protocol 3: Conceptual Palladium-Catalyzed C-5 Arylation of a 1-Arylpyrazole
-
Self-Validation: The success of this reaction is validated by the incorporation of a new aryl group, which can be unequivocally confirmed by mass spectrometry (mass increase) and NMR spectroscopy (appearance of new aromatic signals and changes in coupling patterns). The protocol's reliance on established catalytic cycles provides a high degree of confidence.
-
Step 1 (Reaction Setup): To an oven-dried Schlenk tube, add the 1-arylpyrazole substrate (1 mmol), the aryl halide coupling partner (e.g., 4-bromoanisole; 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), a ligand (e.g., P(o-tolyl)₃; 4-10 mol%), and a base (e.g., K₂CO₃; 2 mmol).
-
Step 2 (Solvent & Degassing): Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent (e.g., DMF or toluene; 5 mL) via syringe.
-
Step 3 (Reaction): Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Step 4 (Workup): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Step 5 (Purification): Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the C-5 arylated pyrazole product.
Performance Metrics: A Comparative Summary
The optimal synthetic strategy is context-dependent. The following table provides a comparative overview to guide the researcher's choice.
| Synthesis Route | Typical Yield | Reaction Time | Regioselectivity | Key Advantage | Primary Limitation |
| Knorr Synthesis | 70-95% | 1-4 hours | Poor to Good | High reliability, available precursors.[21] | Regioisomer mixtures with unsymmetrical diketones.[9][22] |
| From α,β-Unsaturated Carbonyls | 60-90% | 2-12 hours | Good | Access to 3,5-diarylpyrazoles. | Requires a subsequent oxidation/dehydration step.[7][29] |
| Multicomponent Reactions (MCRs) | 80-95% | 0.5-6 hours | Excellent | High efficiency, rapid library synthesis.[23][24] | Product structure is highly dependent on the specific MCR. |
| Transition-Metal C-H Functionalization | 50-85% | 12-24 hours | Excellent | Ideal for late-stage diversification and SAR studies.[26] | Requires catalyst, ligands, and often harsh conditions. |
A Framework for Pyrazole-Based Drug Discovery
The synthesis of novel compounds is not an end in itself but a means to an end: the discovery of new medicines. The diverse synthetic methods described above are deployed strategically within a broader drug discovery workflow.
This workflow illustrates a modern, efficient approach:
-
Hit Identification: Multicomponent reactions are employed to rapidly generate a large, diverse library of pyrazole-containing compounds.[23][24] This library is then tested against a specific biological target (e.g., a protein kinase) in a high-throughput screen to identify initial "hits" that show promising activity.[4]
-
Lead Optimization: Once a hit is identified, the focus shifts from diversity to precision. Transition-metal-catalyzed C-H functionalization and other modern methods are used to perform targeted modifications to the hit scaffold.[26][27] This iterative process allows researchers to systematically probe the structure-activity relationship (SAR), enhancing potency and selectivity while simultaneously optimizing drug-like properties (ADME: Absorption, Distribution, Metabolism, Excretion). This phase ultimately leads to the selection of a lead candidate for further preclinical development.
By integrating classical and modern synthetic methodologies, researchers can navigate the complex path of drug discovery with greater speed and precision, harnessing the full potential of the remarkable pyrazole scaffold.
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An In-depth Technical Guide to (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, a robust synthesis protocol, in-depth spectroscopic characterization, potential applications, and essential safety information.
Compound Identification and Properties
(2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid is a derivative of acrylic acid containing a substituted pyrazole ring. The pyrazole moiety is a well-established pharmacophore in numerous therapeutic agents, suggesting the potential biological significance of this compound.[1][2][3]
| Identifier | Value |
| CAS Number | 1006959-18-7[1] |
| IUPAC Name | (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Canonical SMILES | CN1N=CC=C1C=CC(=O)O |
Synthesis Protocol: Knoevenagel Condensation
The synthesis of (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid can be efficiently achieved via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] In this case, 2-methyl-2H-pyrazole-3-carbaldehyde is reacted with malonic acid.
Synthesis of the Precursor: 2-Methyl-2H-pyrazole-3-carbaldehyde
The starting aldehyde can be synthesized from 1H-pyrazole-3-carbaldehyde.
Step 1: Methylation of 1H-pyrazole-3-carbaldehyde
-
Dissolve 1H-pyrazole-3-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a slight excess of a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to neutralize the acid formed during the reaction.
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methyl-2H-pyrazole-3-carbaldehyde.
Knoevenagel Condensation
Step 2: Condensation with Malonic Acid
-
Dissolve 2-methyl-2H-pyrazole-3-carbaldehyde and a slight molar excess of malonic acid in pyridine, which acts as both the solvent and a basic catalyst.
-
Add a catalytic amount of piperidine to enhance the reaction rate.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid.
Structural Elucidation and Spectroscopic Analysis
The structure of (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar structures.[5][6][7][8]
| Spectroscopic Data | Expected Observations |
| ¹H NMR | (Predicted for CDCl₃) δ ~7.5-7.7 (d, 1H, vinyl CH), ~6.4-6.6 (d, 1H, vinyl CH), ~7.3 (d, 1H, pyrazole CH), ~6.3 (d, 1H, pyrazole CH), ~3.9 (s, 3H, N-CH₃), ~12.0 (br s, 1H, COOH). The large coupling constant (J ≈ 15-16 Hz) between the vinyl protons is characteristic of an (E)-alkene. |
| ¹³C NMR | (Predicted for CDCl₃) δ ~170 (C=O), ~140-145 (vinyl CH), ~120-125 (vinyl CH), ~145-150 (pyrazole C), ~130-135 (pyrazole CH), ~105-110 (pyrazole CH), ~40 (N-CH₃). |
| IR (KBr) | ν (cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch), ~1620-1640 (C=C stretch), ~1500-1550 (pyrazole ring stretch).[8][9][10] |
| Mass Spec. (ESI) | m/z [M+H]⁺ calculated for C₇H₉N₂O₂⁺: 153.0664, found: ~153.066. [M-H]⁻ calculated for C₇H₇N₂O₂⁻: 151.0508, found: ~151.051. |
Reactivity and Potential Applications
The chemical reactivity of (2E)-3-(2-Methyl-2H-pyrazol-3-yl)prop-2-enoic acid is dictated by its constituent functional groups: the carboxylic acid, the alkene, and the pyrazole ring.
-
Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol.
-
Alkene: The double bond is susceptible to addition reactions, such as hydrogenation and halogenation.
-
Pyrazole Ring: The pyrazole nucleus is generally stable but can be functionalized further under specific conditions.
The presence of the pyrazole moiety, a known pharmacophore, makes this compound a valuable building block in drug discovery.[3][11] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Specifically, pyrazole-3-carboxylic acid derivatives are being explored as inhibitors for various enzymes, including dengue virus protease.[12]
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[1][2][3] This designation is not arbitrary; it reflects the remarkable versatility and broad spectrum of pharmacological activities exhibited by pyrazole-containing compounds.[3][4] From the anti-inflammatory action of Celecoxib to the anticancer properties of Crizotinib, the pyrazole core is a recurring motif in a multitude of clinically significant drugs.[5][6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with a wide array of biological targets.[6] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazole-containing compounds, offering insights into their mechanisms of action and the experimental methodologies used to evaluate their efficacy.
Pharmacological Activities of Pyrazole Derivatives: A Multifaceted Arsenal
The structural flexibility of the pyrazole ring allows for extensive functionalization, leading to a diverse library of derivatives with a wide range of biological activities.[1][7] This has made the pyrazole nucleus a focal point in the quest for novel therapeutic agents.[2][8]
Anticancer Activity: Targeting the Machinery of Malignancy
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[9][10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[5][9][12]
Mechanism of Action: Inhibiting Key Kinases and Enzymes
Many pyrazole-containing anticancer agents function by targeting specific protein kinases that are often dysregulated in cancer.[9][12]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle, and their overactivity is a hallmark of many cancers.[2][13][14] Pyrazole derivatives, such as AT7519, have been developed as potent inhibitors of multiple CDKs, leading to cell cycle arrest and apoptosis.[5] By blocking the activity of CDK complexes, these compounds prevent cancer cells from progressing through the cell division cycle.[13][15]
-
Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition Factor (MET) Inhibition: Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the growth of certain cancers like non-small cell lung cancer.[1][16][17] Crizotinib, a pyrazole-based drug, is a potent inhibitor of both ALK and MET receptor tyrosine kinases.[5] It competitively binds to the ATP-binding pocket of these kinases, blocking downstream signaling pathways such as PI3K/AKT and RAS/MAPK that are essential for cell proliferation and survival.[3][16]
-
Cyclooxygenase-2 (COX-2) Inhibition: The COX-2 enzyme is often overexpressed in tumors and contributes to inflammation, angiogenesis, and cell proliferation.[18][19][20] Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects by reducing the production of prostaglandins, which are key mediators of these pro-tumorigenic processes.[5][20]
Signaling Pathway: Cyclin-Dependent Kinase (CDK) Pathway in Cancer
Caption: Pyrazole-based CDK inhibitors block cell cycle progression.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[21] Pyrazole derivatives, most notably Celecoxib, represent a significant class of NSAIDs.[14][17][18]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes.[18][19] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is induced during inflammation.[14] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects.[14] Celecoxib is a selective COX-2 inhibitor, which allows it to reduce inflammation and pain with a lower risk of these adverse effects.[14][19] By selectively blocking COX-2, celecoxib reduces the production of prostaglandins at the site of inflammation.[17][18]
Signaling Pathway: COX-2 Pathway in Inflammation
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Antimicrobial and Antiviral Activities
The pyrazole scaffold is also a key feature in compounds with potent antimicrobial and antiviral properties.[1][22][23] Derivatives have been synthesized that show activity against a range of bacteria, including multidrug-resistant strains, and various fungi.[22][24][25] The mechanism of action for their antimicrobial effects can vary, with some compounds targeting essential bacterial enzymes like DNA gyrase.[26][27]
Quantitative Data Summary
The biological activity of pyrazole derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and anticancer agents, or the minimum inhibitory concentration (MIC) for antimicrobial compounds. The following table summarizes representative data for various pyrazole-containing compounds.
| Compound Class | Compound Example | Target/Organism | Activity Metric | Value | Reference(s) |
| Anticancer | Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon Cancer) | IC50 | 3.12 µM | [23] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical Cancer) | IC50 | 10.41 µM | [23] | |
| Pyrazolylthiazole 90f | HEPG2 (Liver Cancer) | IC50 | 1.70 µM | [23] | |
| Pyrazole-thiadiazole 6g | A549 (Lung Cancer) | IC50 | 1.537 µM | [28] | |
| Tetrazole based pyrazoline | MCF-7 (Breast Cancer) | IC50 | 0.78 - 3.12 µg/mL | [11] | |
| Anti-inflammatory | Pyrazole derivative 2a | COX-2 | IC50 | 19.87 nM | [26] |
| Pyrazole derivative 3b | COX-2 | IC50 | 39.43 nM | [26] | |
| Pyrazole derivative 5b | COX-2 | IC50 | 38.73 nM | [26] | |
| Antimicrobial | Pyrazole-imine hybrid | A. baumannii | MIC | 1.56 - 12.5 µg/mL | [24] |
| Fluorinated pyrazole-hydrazone | A. baumannii | MIC | 3.125 µg/mL | [24] | |
| Pyrazole derivative 5c | S. aureus | MIC | 0.023 µg/mL | [22] | |
| Pyrano[2,3-c] pyrazole 5c | K. pneumoniae | MIC | 6.25 mg/mL | [29] | |
| Hydrazone 21a | A. niger | MIC | 2.9 - 7.8 µg/mL | [9] |
Experimental Protocols
Synthesis of Pyrazole Derivatives from Chalcones
A common and efficient method for synthesizing pyrazole derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with hydrazine derivatives.[10][30][31]
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aryl aldehyde (1 mmol) and an aryl ketone (1 mmol) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[10]
-
-
Pyrazoline Synthesis (Cyclocondensation):
-
Dissolve the synthesized chalcone (1 mmol) in a suitable solvent like ethanol or glacial acetic acid.[10][30]
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 mmol) to the solution.[10][30]
-
Monitor the reaction completion using TLC.
-
After cooling, the pyrazoline derivative will precipitate.
-
Collect the solid by filtration, wash with cold ethanol or water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.[10]
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening anticancer compounds.[8][12][32]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[33]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the compound solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[5][33]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow Visualization
Caption: Workflow for pyrazole-based drug discovery.
Conclusion: The Enduring Potential of Pyrazole Chemistry
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[2][8] Its remarkable versatility and the broad spectrum of biological activities exhibited by its derivatives underscore its importance in the development of new therapeutic agents.[1][3] The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole-containing compounds will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.[4] This guide has provided a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery.
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A Senior Application Scientist's Guide to the Definitive Structural Elucidation of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
Abstract
This technical guide provides a comprehensive, methodology-driven workflow for the unambiguous structural elucidation of (2-Methyl-2H-pyrazol-3-yl)acrylic acid. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of techniques. Instead, it presents an integrated analytical strategy, explaining the causal logic behind the sequence of experiments—from initial mass confirmation to the definitive establishment of connectivity and stereochemistry using advanced 2D NMR. Each section details the rationale, provides field-tested protocols, and interprets expected data, establishing a self-validating system for structural confirmation. The core objective is to equip scientists with an authoritative framework for characterizing substituted pyrazole-based active pharmaceutical ingredients (APIs) and intermediates, ensuring scientific integrity and regulatory compliance.
Introduction: The Imperative for Unambiguous Characterization
In medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous approved drugs.[1][2] The seemingly minor variation of substituent positions can lead to profoundly different pharmacological and toxicological profiles. The target molecule, (2-Methyl-2H-pyrazol-3-yl)acrylic acid, presents several critical structural questions that must be answered definitively:
-
N-Methyl Regiochemistry: Is the methyl group on the N1 or N2 position of the pyrazole ring?
-
Substituent Position: Is the acrylic acid moiety at the C3, C4, or C5 position?
-
Olefin Geometry: Does the acrylic acid sidechain exist in the (E)- or (Z)-isomeric form?
Answering these questions requires more than a single analytical technique; it demands a logical, multi-pronged approach where each result corroborates the others, culminating in a single, undeniable structure. This guide details that approach.
Foundational Analysis: Mass Spectrometry
2.1 Rationale & Expertise
Before delving into complex structural arrangements, the first principle is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. It provides a highly accurate mass measurement, which allows for the confident determination of the molecular formula, immediately validating the synthetic outcome against the theoretical target. We employ Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique ideal for polar molecules containing basic nitrogen atoms, providing a clean protonated molecular ion [M+H]⁺.
2.2 Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Source Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 50-500
-
-
Calibration: Ensure the instrument is calibrated using a known standard (e.g., sodium formate) immediately prior to the run to ensure high mass accuracy (< 5 ppm).
2.3 Expected Data & Interpretation
The molecular formula for (2-Methyl-2H-pyrazol-3-yl)acrylic acid is C₇H₈N₂O₂. The primary ion expected is the [M+H]⁺ adduct. Fragmentation patterns in pyrazoles can be complex but often involve the loss of small molecules like HCN or N₂.[3][4]
Table 1: Predicted HRMS Data
| Ion | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Interpretation |
| [C₇H₉N₂O₂]⁺ | 169.0608 | 169.0605 | -1.8 | Protonated Molecular Ion [M+H]⁺ |
| [C₇H₇N₂O]⁺ | 151.0502 | 151.0500 | -1.3 | Loss of H₂O from [M+H]⁺ |
| [C₆H₇N₂]⁺ | 107.0604 | 107.0601 | -2.8 | Loss of CO₂ and H₂ from [M+H]⁺ |
This initial step provides the foundational confidence in the molecular formula before proceeding to more detailed structural analysis.
Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy
3.1 Rationale & Expertise
With the molecular formula confirmed, FTIR spectroscopy serves as a rapid and effective method to verify the presence of key functional groups. For our target molecule, we expect to see characteristic vibrations for the carboxylic acid (both O-H and C=O stretches) and the carbon-carbon double bonds of the acrylic moiety and the pyrazole ring. This technique acts as a crucial cross-check of the compound's fundamental building blocks.
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal (e.g., diamond).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 (co-added for good signal-to-noise)
-
3.3 Expected Data & Interpretation
The spectrum is expected to be dominated by the highly characteristic bands of the carboxylic acid and the conjugated system.[5][6][7]
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Conjugated Carboxylic Acid |
| ~1635 | Medium | C=C stretch | Alkene (Acrylic) |
| ~1550 | Medium | C=N, C=C stretch | Pyrazole Ring |
| ~980 | Medium | =C-H bend (out-of-plane) | (E)-alkene |
The presence of the very broad O-H stretch and the strong carbonyl peak are definitive indicators of the carboxylic acid functionality.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments is required for a truly unambiguous assignment.
4.1 Rationale & Experimental Strategy
Our strategy is hierarchical. We begin with ¹H and ¹³C NMR to map out the proton and carbon environments. We then use 2D correlation experiments (COSY, HSQC, and HMBC) to piece the puzzle together, establishing bond-by-bond connectivity.[8][9] The choice of solvent is critical; DMSO-d₆ is selected as it allows for the observation of the exchangeable carboxylic acid proton.[10]
Caption: Integrated workflow for structural elucidation.
4.2 General NMR Protocol
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC experiments at a constant temperature (e.g., 298 K).
4.3 ¹H NMR: The Proton Blueprint
-
Interpretation: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
-
Key Insights:
-
A low-field, broad singlet (~12-13 ppm) is characteristic of the COOH proton.
-
Two doublets in the olefinic region (~6-8 ppm) with a large coupling constant (³J ≈ 16 Hz) are definitive evidence for a trans-(E)-alkene .
-
Two doublets in the aromatic region are expected for the two protons on the pyrazole ring .
-
A singlet integrating to 3H is the N-CH₃ group. Its chemical shift provides the first clue to its position.
-
4.4 ¹³C NMR & DEPT-135: The Carbon Skeleton
-
Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.
-
Key Insights:
-
A signal >165 ppm corresponds to the COOH carbon.
-
Four signals in the 110-150 ppm range correspond to the two olefinic carbons and two of the pyrazole ring carbons.
-
A fifth signal in the aromatic region will be the quaternary pyrazole carbon attached to the acrylic acid group.
-
A signal around 40 ppm is characteristic of the N-CH₃ carbon.
-
4.5 2D NMR: Assembling the Structure
While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.
-
¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other. A cross-peak between two protons indicates they are typically 2 or 3 bonds apart. We expect a strong cross-peak between the two acrylic protons and another between the two pyrazole ring protons, confirming these two separate spin systems.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12] It allows for the unambiguous assignment of every protonated carbon in the molecule by linking the already-interpreted ¹H spectrum to the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connection This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away, making it perfect for connecting the different fragments of the molecule and confirming the regiochemistry.[12][13]
-
Crucial Correlation 1 (N-Methyl Position): A correlation from the N-CH₃ protons to the C3 and C5 carbons of the pyrazole ring is definitive proof of N2-methylation. If it were N1-methylated, a correlation would only be seen to C5.
-
Crucial Correlation 2 (Sidechain Position): Correlations from the pyrazole H4 proton to the C3 and C5 carbons confirm their connectivity. Further, a correlation from the acrylic α-proton to the C3 carbon of the pyrazole ring confirms the position of the sidechain.
-
Caption: Key HMBC correlations confirming regiochemistry.
4.6 Summary of NMR Data
Table 3: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | ¹H-¹H COSY Correlations | ¹H-¹³C HMBC Correlations (Key) |
| N-CH₃ | ~40 | ~3.8 | s | - | - | C3, C5 |
| C3 | ~145 | - | - | - | - | H4, α-H, N-CH₃ |
| C4 | ~110 | ~6.5 | d | ~2.0 | H5 | C3, C5 |
| C5 | ~135 | ~7.6 | d | ~2.0 | H4 | C3, C4, N-CH₃ |
| α-C | ~120 | ~6.2 | d | ~16.0 | β-H | C3, β-C, COOH |
| β-C | ~130 | ~7.4 | d | ~16.0 | α-H | C3, α-C, COOH |
| COOH | ~168 | ~12.5 | br s | - | - | α-C, β-C |
Conclusion: A Self-Validating Structural Proof
By following this integrated workflow, the structure of (2-Methyl-2H-pyrazol-3-yl)acrylic acid can be elucidated with the highest degree of scientific confidence. The process is inherently self-validating: HRMS confirms the elemental formula, FTIR verifies the expected functional groups, and a full suite of 1D and 2D NMR experiments provides an undeniable, interlocking proof of atomic connectivity, regiochemistry, and stereochemistry. The HMBC experiment, in particular, serves as the final arbiter, definitively placing the methyl group on the N2 nitrogen and the (E)-acrylic acid substituent at the C3 position. This rigorous approach is essential for ensuring the quality and safety of novel chemical entities in a research and drug development setting.
References
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Brbot-Saranovic, A., & Katusin-Razem, B. (1996). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 33(1), 267-270. [Link]
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Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., ... & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(10), 5437-5440. [Link]
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de Almeida, M. V., & de Oliveira, M. C. F. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Magnetic Resonance in Chemistry, 49(S1), S3-S15. [Link]
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Ghadanfari, N., et al. (2017). FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). ResearchGate. [Link]
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Santos, L. S., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Unknown Author. (n.d.). FTIR spectrum of acrylic acid. ResearchGate. [Link]
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Santos, L. S., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
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de Almeida, M. V., & de Oliveira, M. C. F. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Al-Odayni, A.-B., et al. (2020). Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. ER Publications. [Link]
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Unknown Author. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. ResearchGate. [Link]
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Farrokhpay, S. (2003). In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. ACS Publications. [Link]
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El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
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Unknown Author. (n.d.). 2D NMR Spectros. Scribd. [Link]
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Unknown Author. (n.d.). H. The Royal Society of Chemistry. [Link]
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Al-Mousawi, S. M., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI. [Link]
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Desai, N., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Unknown Author. (n.d.). The synthesis of acrylic pyrazole–quinolines. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of Pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
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Unknown Author. (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene. The Royal Society of Chemistry. [Link]
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Iancu, C., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC. [Link]
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyrazole Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds" for their ability to interact with a wide range of biological targets. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a quintessential example of such a scaffold.[1][2][3][4] First described by Ludwig Knorr in 1883, the pyrazole nucleus is a cornerstone in the development of drugs across diverse therapeutic areas.[2][5] Its structural rigidity, capacity for hydrogen bonding, and tunable physicochemical properties make it an ideal starting point for rational drug design.[6][7]
The versatility of the pyrazole core is evidenced by its presence in numerous commercially successful drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the withdrawn anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1][8][9][10] This guide provides an in-depth exploration of the multifaceted biological activities of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Part 1: Pyrazole Derivatives as Anticancer Agents
The development of targeted anticancer therapies remains a paramount challenge in medicine. Pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[11][12][13][14]
Key Mechanisms of Anticancer Action
The potency of pyrazole-based compounds stems from their ability to interact with critical targets in cancer cell signaling, proliferation, and survival pathways.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and differentiation. Many pyrazole derivatives have been designed as potent inhibitors of:
-
EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): These are key drivers of tumor growth, angiogenesis, and metastasis. Certain fused pyrazole derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2, providing a multi-pronged attack on tumor progression.[11][15]
-
CDKs (Cyclin-Dependent Kinases): As regulators of the cell cycle, CDKs are prime targets for cancer therapy. Pyrazole-indole hybrids have demonstrated significant inhibitory activity against CDK2, leading to cell cycle arrest.[11]
-
PI3K (Phosphoinositide 3-Kinase): This enzyme is central to a signaling pathway that promotes cell survival and proliferation. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[11]
-
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target. Some pyrazole derivatives function as microtubule-destabilizing agents, disrupting mitotic spindle formation and inducing cell cycle arrest, similar to established drugs like colchicine.[14]
-
Induction of Apoptosis: Beyond halting proliferation, many pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often a downstream consequence of kinase inhibition or cell cycle arrest, leading to the elimination of malignant cells.[13]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies provide a rational basis for optimizing lead compounds.
| Compound Class/Features | Target/Cell Line | IC₅₀ (µM) | Key SAR Insights | Reference |
| Pyrazolo[1,5-a]pyrimidines | MCF7, A549, HeLa | Micro- to nano-molar range | Benzimidazole linkage enhances cytotoxicity. Showed minimal toxicity toward non-cancerous cells. | [11] |
| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2 | < 23.7 | Potent dual inhibitors of cancer cell growth and CDK2. Activity exceeded the standard drug doxorubicin. | [11] |
| 4-amino-selenolo[2,3-c]pyrazoles | HepG2 | 13.85 - 15.98 | Acted as potent dual inhibitors of EGFR and VEGFR-2, explaining their superior anticancer properties. | [11] |
| Aminophenyl-Pyrazole Hydrazone (11a) | HeLa, MCF7, SKOV3 | 4.63 - 9.45 | Specific decorations at positions 1, 3, and 4 on the phenylamino pyrazole nucleus are critical for potent antiproliferative activity. | [16][17] |
| Fused Pyrazole (Compound 4) | HEPG2 | 0.31 | The presence of a 5-one 7-methyl substitution on the fused pyrimidine ring was critical for high potency, exceeding that of erlotinib. | [15] |
Mandatory Visualization: EGFR/VEGFR-2 Signaling Inhibition
Caption: Dual inhibition of EGFR and VEGFR-2 by pyrazole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a self-validating system for assessing the antiproliferative activity of substituted pyrazoles against a cancer cell line (e.g., HepG2).[15]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cancer cells (e.g., HepG2) and perform a cell count using a hemocytometer.
-
Dilute the cell suspension to a final concentration of 5 × 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Causality: A wide concentration range is crucial to capture the full dose-response curve. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the corresponding compound dilutions.
-
Controls (Self-Validation):
-
Negative Control: Wells with cells treated only with medium containing the same concentration of DMSO as the test wells. This accounts for any solvent effect.
-
Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin, Erlotinib) to validate assay performance.[15]
-
Blank: Wells containing only culture medium (no cells) to provide a baseline for spectrophotometer readings.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_test / OD_negative_control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Part 2: Pyrazole Derivatives in Anti-inflammatory Therapy
Pyrazole derivatives are renowned for their anti-inflammatory properties, largely due to their ability to inhibit key enzymes in the inflammatory cascade.[4][5] The development of Celecoxib, a selective COX-2 inhibitor, revolutionized the treatment of inflammatory conditions like arthritis by offering a safer alternative to traditional NSAIDs.[2][18]
Mechanism of Action: COX and LOX Inhibition
-
Selective COX-2 Inhibition: Inflammation and pain are mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[19] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa and kidneys, and COX-2, which is induced at sites of inflammation.[19] Many pyrazole-based drugs, like Celecoxib, are designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]
-
Dual COX/5-LOX Inhibition: A more advanced therapeutic strategy involves the dual inhibition of both COX and 5-Lipoxygenase (5-LOX).[5] The 5-LOX pathway produces leukotrienes, another class of potent inflammatory mediators. By blocking both pathways, dual inhibitors can offer broader anti-inflammatory efficacy and potentially an even better safety profile.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[21]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Divide animals into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a reference drug (e.g., Indomethacin or Celecoxib, 10 mg/kg).[21]
-
Test Groups: Receive the pyrazole compound at various doses (e.g., 10, 20, 40 mg/kg).
-
-
-
Baseline Measurement and Dosing:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading.
-
Causality: This baseline measurement is critical to account for inter-animal variations in paw size, ensuring that the measured change is due to the treatment and inflammatory stimulus.
-
Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis (Self-Validation):
-
Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
The results are typically expressed as the mean ± SEM. Statistical significance between the treated and control groups is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test). A statistically significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
-
Mandatory Visualization: Anti-inflammatory Assay Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Part 3: Antimicrobial and Antiviral Potential
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, and some have shown promise as antiviral agents.[1][22][23][24][25]
-
Antibacterial and Antifungal Activity: Substituted pyrazoles have been shown to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][23] One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[9][10]
-
Antiviral Activity: The natural pyrazole C-glycoside, Pyrazofurin, exhibits a wide range of antiviral properties.[25] Synthetic derivatives are also being explored for their potential to combat various viral infections.[1][25]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds, demonstrating their antimicrobial potency. A lower MIC value indicates higher activity.
| Compound Class | Target Organism | MIC (µg/mL) | Standard Drug | Reference |
| Tri-substituted Pyrazole | S. aureus | 25.1 µM | - | [1] |
| Pyrazole Hydrazone (21a) | S. aureus | 62.5 | Chloramphenicol (62.5) | [25] |
| Pyrazole Hydrazone (21a) | B. subtilis | 62.5 | Chloramphenicol (62.5) | [25] |
| Pyrazole Hydrazone (21a) | C. albicans | 7.8 | Clotrimazole (31.25) | [25] |
| Pyrazole Hydrazone (21a) | A. fumigatus | 2.9 | Clotrimazole (15.6) | [25] |
Part 4: Other Notable Biological Activities
The structural versatility of the pyrazole scaffold has led to its exploration in a multitude of other therapeutic areas.
-
CNS and Metabolic Disorders: Pyrazole derivatives have shown significant potential in treating conditions affecting the central nervous system and metabolism. This includes antidepressant, anti-obesity (e.g., Rimonabant, a cannabinoid receptor 1 antagonist), and potential anti-Alzheimer's activity through cholinesterase inhibition.[1][2][5]
-
Analgesic and Antioxidant Effects: Many compounds that exhibit anti-inflammatory properties also possess analgesic (pain-relieving) activity.[5][20][26] Additionally, certain pyrazole hydrazones have been identified as potent antioxidants, capable of scavenging free radicals and inhibiting ROS production, which is beneficial in conditions involving oxidative stress, such as inflammation and cancer.[16][27]
Conclusion and Future Perspectives
Substituted pyrazoles undeniably represent a privileged scaffold in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. Their ability to be chemically modified at multiple positions allows for the fine-tuning of their pharmacological profiles, leading to potent and selective agents against a wide array of diseases, from cancer and inflammation to microbial infections and neurological disorders.
The future of pyrazole-based drug development lies in several exciting areas. The creation of hybrid molecules , which combine the pyrazole core with other bioactive heterocycles like thiazole or benzimidazole, is a promising strategy to enhance efficacy or achieve multi-target activity.[22][28] Furthermore, the increasing integration of computational modeling and in silico screening will accelerate the rational design of new derivatives with improved potency and optimized pharmacokinetic properties, paving the way for the next generation of pyrazole-based medicines.[6][18]
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]
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Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]
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Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Research Journal of Pharmacy and Technology. [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2017). MDPI. [Link]
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Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]
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Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]
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Physicochemical properties of acrylic acid derivatives
An In-depth Technical Guide to the Physicochemical Properties of Acrylic Acid Derivatives for Drug Development
Authored by a Senior Application Scientist
Introduction: The Versatility and Challenges of the Acrylate Moiety in Medicinal Chemistry
This guide provides an in-depth exploration of the core physicochemical properties of acrylic acid derivatives, offering both theoretical insights and practical, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to harness the potential of this important class of molecules while navigating their inherent complexities.
Acidity (pKa) and its Implications for Biological Behavior
The acidity of a drug molecule, quantified by its pKa, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For acrylic acid and its derivatives, the carboxylic acid moiety is the primary acidic center.
The pKa of acrylic acid is approximately 4.25, making it a weak acid.[9] The presence of the electron-withdrawing vinyl group stabilizes the carboxylate anion, rendering it slightly more acidic than its saturated analog, propionic acid (pKa ≈ 4.87).[9] The ionization state of an acrylic acid derivative will, therefore, be highly dependent on the pH of its environment. In the acidic environment of the stomach (pH 1-3), the molecule will be predominantly in its neutral, protonated form, which favors absorption across lipid membranes. Conversely, in the more alkaline environment of the intestines (pH 6-8), the deprotonated, anionic form will dominate, which can impact solubility and interactions with biological targets.
Substituents on the acrylic acid backbone can significantly influence its pKa. Electron-withdrawing groups will further stabilize the conjugate base, leading to a lower pKa (stronger acid), while electron-donating groups will have the opposite effect.
Table 1: pKa Values of Representative Acrylic Acid Derivatives
| Compound | Structure | pKa |
| Acrylic Acid | CH₂=CHCOOH | 4.25[9][10] |
| Methacrylic Acid | CH₂=C(CH₃)COOH | ~4.66 |
| Crotonic Acid | CH₃CH=CHCOOH | ~4.69 |
| trans-β-Aroylacrylic Acids | Ar-CO-CH=CHCOOH | 2.72 - 3.06[11] |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of acidic and basic compounds.[12] It involves the gradual addition of a titrant (e.g., a strong base for an acidic analyte) while monitoring the pH of the solution.
Causality Behind Experimental Choices:
-
Why Potentiometric Titration? This method directly measures the change in hydrogen ion concentration as the acid is neutralized, allowing for a precise determination of the midpoint of the titration curve, which corresponds to the pKa. It is a reliable and well-established technique.[12][13]
-
Why a Standardized Base? The concentration of the titrant must be accurately known to ensure the stoichiometry of the neutralization reaction is correctly determined, leading to an accurate pKa value.
-
Why Monitor pH? The pH is the master variable in this experiment. The inflection point of the pH vs. volume of titrant curve is used to determine the equivalence point, and the pH at the half-equivalence point is equal to the pKa.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of the acrylic acid derivative and dissolve it in a known volume of deionized water. If the compound has poor aqueous solubility, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp) and should be reported as such.
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution. Position the burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) over the beaker.
-
Titration: Begin the titration by adding small increments of the titrant. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. The equivalence point can be determined from the inflection point of the titration curve, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): A Key Determinant of Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a crucial physicochemical property that governs a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is most commonly expressed as the logarithm of the partition coefficient (logP) between an organic solvent (typically n-octanol) and water.
For ionizable molecules like acrylic acid derivatives, the distribution coefficient (logD) is often more biologically relevant as it takes into account the pH-dependent ionization of the compound.
Experimental Protocol: Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of logP.[14] It involves measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.
Causality Behind Experimental Choices:
-
Why n-Octanol and Water? This solvent system is widely accepted as a good mimic of the partitioning behavior of drugs between the aqueous environment of the body and the lipid bilayers of cell membranes.
-
Why Pre-saturate the Solvents? Pre-saturating the n-octanol with water and the water with n-octanol before the experiment ensures that the volumes of the two phases do not change during the partitioning process, which would affect the accuracy of the concentration measurements.
-
Why Shake Vigorously? Shaking increases the surface area between the two phases, facilitating the transfer of the analyte between them and ensuring that equilibrium is reached in a reasonable amount of time.
Step-by-Step Methodology:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Preparation of the Analyte Solution: Prepare a stock solution of the acrylic acid derivative in one of the pre-saturated solvents. The initial concentration should be accurately known.
-
Partitioning: In a separating funnel, combine a known volume of the analyte solution with a known volume of the other pre-saturated solvent.
-
Equilibration: Shake the separating funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow the analyte to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to facilitate a clean separation.
-
Analysis: Carefully collect samples from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Caption: Workflow for logP determination by the shake-flask method.
Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The solubility of acrylic acid derivatives is influenced by a balance of factors, including the polarity of the carboxyl group, the potential for hydrogen bonding, and the lipophilicity of the rest of the molecule.
Acrylic acid itself is miscible with water due to its ability to form strong hydrogen bonds.[10][15] However, as the carbon chain length of an acrylate ester increases, its aqueous solubility decreases due to the increasing dominance of the hydrophobic alkyl group.
Table 2: Solubility of Acrylic Acid and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Solubility in Water | Other Solubilities |
| Acrylic Acid | 72.06 | Miscible[10][15] | Miscible with alcohols, ethers, chloroform[10] |
| Methyl Acrylate | 86.09 | 5.2 g/100 mL at 20°C | Miscible with most organic solvents |
| Ethyl Acrylate | 100.12 | 1.5 g/100 mL at 20°C | Miscible with most organic solvents |
| Butyl Acrylate | 128.17 | 0.14 g/100 mL at 20°C | Miscible with most organic solvents |
| 2-Ethylhexyl Acrylate | 184.28 | Insoluble | Miscible with most organic solvents[15] |
Experimental Protocol: Determination of Equilibrium Solubility
The equilibrium solubility method involves determining the concentration of a saturated solution of the compound in a given solvent.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid acrylic acid derivative to a known volume of the solvent (e.g., water or a buffer of a specific pH) in a vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analysis: The concentration of the dissolved analyte in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.[16]
Chemical Stability and Reactivity
The chemical stability of a drug substance is paramount for its safety and efficacy. Acrylic acid and its derivatives are known for their reactivity, which can lead to degradation under certain conditions.[7] The two primary modes of reactivity are polymerization and Michael addition.
-
Michael Addition: The electron-withdrawing nature of the carbonyl group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This 1,4-conjugate addition, known as the Michael reaction, can occur with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[17][18][19] This reactivity is a double-edged sword: it is the basis for the mechanism of action of some covalent inhibitor drugs, but it can also lead to off-target toxicity.
Caption: The Michael addition reaction of a nucleophile with an acrylate ester.
Experimental Protocol: HPLC-Based Stability Study
Stability studies are conducted to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[20][21]
Step-by-Step Methodology:
-
Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent drug from its potential degradation products.[22]
-
Sample Preparation: Prepare solutions of the acrylic acid derivative in appropriate solvents or formulations.
-
Stress Conditions: Expose the samples to a range of stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and light (in a photostability chamber).[20]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots of the samples.
-
HPLC Analysis: Analyze the samples using the validated HPLC method to quantify the amount of the parent drug remaining and to detect and quantify any degradation products.
-
Data Analysis: Plot the concentration of the parent drug as a function of time for each stress condition to determine the degradation kinetics and predict the shelf-life of the compound.
Structure-Property Relationships and Implications for Drug Design
The beauty of medicinal chemistry lies in the ability to rationally modify a molecule's structure to fine-tune its properties. For acrylic acid derivatives, small structural changes can have profound effects on their physicochemical profiles.
-
Esterification of the carboxylic acid to form an acrylate ester will generally increase lipophilicity (logP) and decrease aqueous solubility. The size and nature of the ester group can be varied to achieve a desired balance of these properties.
-
Substitution on the vinyl group , such as in methacrylates or crotonates, can influence both the pKa of the parent acid and the reactivity of the double bond. Steric hindrance from a methyl group, for example, can slow the rate of Michael addition.
-
Introduction of polar functional groups elsewhere in the molecule can increase aqueous solubility and provide additional handles for hydrogen bonding interactions with biological targets.
By carefully considering these structure-property relationships, medicinal chemists can design acrylic acid derivatives with optimized ADME profiles, enhanced stability, and improved therapeutic indices.
Conclusion
Acrylic acid derivatives represent a versatile and powerful class of compounds in the drug development arsenal. Their unique physicochemical properties, driven by the interplay of the carboxylic acid/ester and vinyl functionalities, offer both opportunities and challenges. A thorough understanding and experimental evaluation of their pKa, logP, solubility, and chemical stability are essential for any research program involving these molecules. By applying the principles and protocols outlined in this guide, scientists can effectively navigate the complexities of working with acrylic acid derivatives and unlock their full therapeutic potential.
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Synthesis of Pyrazoleacrylic Acids via Knoevenagel Condensation: An In-depth Technical Guide
Executive Summary: The synthesis of pyrazoleacrylic acids represents a critical convergence of heterocyclic chemistry and classical organic reactions, providing scaffolds of immense interest in medicinal chemistry and materials science. This guide details the Knoevenagel condensation as a primary and efficient route to these valuable compounds. We will explore the underlying mechanism, provide validated experimental protocols, discuss critical parameters influencing reaction outcomes, and present methods for the characterization of the final products. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important transformation.
Introduction: The Significance of Pyrazoleacrylic Acids in Modern Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5][6] When the pyrazole ring is conjugated with an acrylic acid moiety, the resulting pyrazoleacrylic acids become versatile intermediates. This structural motif allows for further chemical modifications, making them valuable building blocks in the synthesis of complex molecules and potential drug candidates.[1][5] The Knoevenagel condensation offers a direct and reliable method for forging this crucial carbon-carbon bond.[7]
Core Mechanism: A Deep Dive into the Knoevenagel Condensation of Pyrazole Aldehydes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[7][8] In the context of synthesizing pyrazoleacrylic acids, the reaction occurs between a pyrazole carbaldehyde and an active methylene compound, typically malonic acid or its derivatives. The reaction is generally catalyzed by a weak base, such as piperidine or pyridine.[7][9]
The mechanism can be elucidated in the following steps:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound (e.g., malonic acid) to form a resonance-stabilized enolate ion.[10][11] This step is crucial as it generates the nucleophile for the subsequent reaction. The choice of a weak base is important to prevent self-condensation of the aldehyde.[7]
-
Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole carbaldehyde. This results in the formation of a tetrahedral intermediate.[11][12]
-
Protonation: The intermediate alkoxide is protonated by the conjugate acid of the catalyst or the solvent to yield a β-hydroxy adduct.[10]
-
Dehydration: Under the reaction conditions, this β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, the pyrazoleacrylic acid.[7][8] In some variations, particularly with malonic acid and pyridine (the Doebner modification), this step is often accompanied by decarboxylation.[7][13]
Mechanism of Knoevenagel Condensation for Pyrazoleacrylic Acid Synthesis
Caption: The reaction pathway for the synthesis of pyrazoleacrylic acids.
Experimental Design & Protocol Validation
A reliable protocol is the cornerstone of reproducible research. The following section provides a detailed, step-by-step methodology for the synthesis of a generic pyrazoleacrylic acid, which can be adapted based on the specific substrates.
Materials and Reagents:
-
Pyrazole-4-carbaldehyde derivative (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
Validated Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 10 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14] The reaction is generally complete within 2-4 hours.[15]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Precipitation: Acidify the aqueous mixture by the slow addition of 10% hydrochloric acid until the pH is approximately 2-3. This will precipitate the pyrazoleacrylic acid product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual pyridine and salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure pyrazoleacrylic acid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Experimental Workflow for Pyrazoleacrylic Acid Synthesis
Caption: A step-by-step visualization of the synthesis and purification process.
Factors Influencing Reaction Success: A Senior Scientist's Perspective
While the Knoevenagel condensation is robust, several factors can significantly impact the yield and purity of the final product. Understanding these nuances is key to mastering this synthesis.
| Factor | Influence on Reaction | Expert Insights & Recommendations |
| Substrate Reactivity | The electronic nature of substituents on the pyrazole aldehyde can affect the electrophilicity of the carbonyl carbon. | Electron-withdrawing groups on the pyrazole ring can enhance the reaction rate, while electron-donating groups may slow it down. |
| Catalyst Choice | The basicity of the catalyst influences the rate of enolate formation.[16] | Piperidine is a common and effective catalyst.[16] However, for sensitive substrates, milder bases or alternative catalytic systems like ammonium salts can be explored.[17] Greener approaches using agro-waste extracts have also been reported.[18] |
| Solvent System | The solvent can affect the solubility of reactants and the reaction rate.[19] | Pyridine is often used as both a solvent and a catalyst in the Doebner modification.[7] Ethanol is another common solvent.[9] Solvent-free conditions have also been successfully employed for a more environmentally friendly approach.[17][20] |
| Reaction Temperature | Higher temperatures generally increase the reaction rate but can also lead to side product formation. | Refluxing conditions are typical, but for some substrates, the reaction may proceed efficiently at room temperature.[21] Optimization of temperature is crucial for maximizing yield and minimizing impurities. |
| Purity of Reagents | Impurities in the starting materials can lead to side reactions and lower yields. | Ensure the pyrazole aldehyde is pure and free from any corresponding acid, which can interfere with the reaction. |
Characterization and Data Interpretation
Confirmation of the successful synthesis of the target pyrazoleacrylic acid is achieved through a combination of spectroscopic techniques.[9][22][23]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the C=C stretch of the alkene (around 1620-1680 cm⁻¹). The broad O-H stretch of the carboxylic acid will also be present (around 2500-3300 cm⁻¹).[14]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The vinylic protons of the acrylic acid moiety will appear as doublets in the downfield region (typically 6.0-8.0 ppm). The carboxylic acid proton will be a broad singlet, also downfield. The signals corresponding to the pyrazole ring protons should also be identifiable.[9]
-
¹³C NMR Spectroscopy: Key signals to identify include the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the two olefinic carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[23]
Conclusion and Future Outlook
The Knoevenagel condensation remains a highly effective and versatile method for the synthesis of pyrazoleacrylic acids. Its operational simplicity and the general availability of starting materials make it an attractive route for both academic research and industrial applications. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the optimization of this and other synthetic methodologies will be crucial. Future research may focus on developing even more environmentally benign catalytic systems and expanding the substrate scope to create a wider diversity of pyrazole-based molecules with potential therapeutic applications.
References
-
Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(18), 10333-10337. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
Asian Publication Corporation. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). [Link]
-
Comptes Rendus de l'Académie des Sciences. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). [Link]
-
SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
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- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation Reaction [merckmillipore.com]
- 9. asianpubs.org [asianpubs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 23. ijtsrd.com [ijtsrd.com]
Methodological & Application
Applications of (2-Methyl-2H-pyrazol-3-yl)acrylic acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][5][6][7][8][9] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold."[1][10] This is evidenced by the numerous FDA-approved drugs incorporating this moiety, such as the anti-inflammatory agent Celecoxib and the kinase inhibitors Crizotinib and Ruxolitinib.[1][10][11] The pyrazole ring can act as a bioisostere for a phenyl group, enhancing properties like lipophilicity and metabolic stability, while also providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2]
This guide focuses on a specific, yet promising, derivative: (2-Methyl-2H-pyrazol-3-yl)acrylic acid . The incorporation of an acrylic acid moiety onto the pyrazole core introduces a reactive Michael acceptor and a carboxylic acid group, opening up a unique chemical space for covalent and non-covalent interactions with biological targets. This document will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its investigation as a therapeutic agent.
Structural Features and Rationale for Investigation
The chemical architecture of (2-Methyl-2H-pyrazol-3-yl)acrylic acid suggests several avenues for its application in drug discovery. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed vector for substitution, which can be crucial for optimizing target binding. The acrylic acid portion is a key functional group that can participate in various interactions, including:
-
Covalent Inhibition: The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active site of enzymes. This can lead to irreversible inhibition and prolonged therapeutic effects.
-
Hydrogen Bonding and Salt Bridges: The carboxylic acid group can form strong hydrogen bonds and salt bridges with basic residues (e.g., arginine, lysine) in a target's binding pocket, contributing to high-affinity interactions.
-
Scaffold for Further Derivatization: The acrylic acid moiety serves as a handle for further chemical modifications, allowing for the generation of a library of analogs with diverse properties.
Proposed Therapeutic Application: Kinase Inhibition in Oncology
Given that the pyrazole scaffold is a key component of numerous approved protein kinase inhibitors, a primary application for (2-Methyl-2H-pyrazol-3-yl)acrylic acid is in the development of novel anticancer agents targeting this enzyme family.[10] Protein kinases play a crucial role in cell signaling pathways that are often dysregulated in cancer.
Hypothetical Target: Cysteine-Containing Kinases
Many kinases possess a cysteine residue in or near their active site. These kinases are attractive targets for covalent inhibitors. We hypothesize that (2-Methyl-2H-pyrazol-3-yl)acrylic acid could serve as a starting point for the development of covalent inhibitors of such kinases.
Experimental Protocols
Protocol 1: Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
The synthesis of pyrazole acrylic acids can be achieved through methods like the Knoevenagel condensation.[12]
Objective: To synthesize (2-Methyl-2H-pyrazol-3-yl)acrylic acid from 2-methyl-2H-pyrazole-3-carbaldehyde and malonic acid.
Materials:
-
2-methyl-2H-pyrazole-3-carbaldehyde
-
Malonic acid
-
Pyridine (as a basic catalyst)
-
Piperidine (as a catalyst)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-methyl-2H-pyrazole-3-carbaldehyde (1 equivalent), malonic acid (1.5 equivalents), and toluene.
-
Add a catalytic amount of pyridine and piperidine.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Knoevenagel Condensation: This is a classic and efficient method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound like malonic acid.[12]
-
Pyridine and Piperidine: These bases are used to catalyze the condensation by deprotonating malonic acid and facilitating the initial aldol-type addition.
-
Dean-Stark Apparatus: The removal of water drives the equilibrium of the reaction towards the product, ensuring a high yield.
-
Acid Wash: This step removes the basic catalysts (pyridine and piperidine) from the organic phase.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of (2-Methyl-2H-pyrazol-3-yl)acrylic acid against a panel of cysteine-containing protein kinases.
Materials:
-
Recombinant human kinases (e.g., BTK, EGFR, JAK3)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of (2-Methyl-2H-pyrazol-3-yl)acrylic acid in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and kinase buffer.
-
Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for potential covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Kinase Target | IC₅₀ (µM) |
| (2-Methyl-2H-pyrazol-3-yl)acrylic acid | BTK | Experimental Value |
| (2-Methyl-2H-pyrazol-3-yl)acrylic acid | EGFR | Experimental Value |
| (2-Methyl-2H-pyrazol-3-yl)acrylic acid | JAK3 | Experimental Value |
| Positive Control (e.g., Ibrutinib for BTK) | BTK | Reference Value |
Trustworthiness of the Protocol:
This protocol is a standard method for assessing kinase inhibition. The use of a commercially available kit like ADP-Glo™ provides a robust and validated system for measuring kinase activity. Including positive and negative controls ensures the reliability of the experimental results.
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation
Objective: To confirm the covalent binding of (2-Methyl-2H-pyrazol-3-yl)acrylic acid to a target kinase.
Materials:
-
Recombinant target kinase
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid
-
Incubation buffer
-
LC-MS/MS system (Liquid Chromatography-Mass Spectrometry)
Procedure:
-
Incubate the target kinase with an excess of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
-
After incubation, remove the excess unbound compound by dialysis or size-exclusion chromatography.
-
Denature and digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data for a peptide with a mass shift corresponding to the molecular weight of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
-
Identify the specific amino acid residue (e.g., cysteine) that has been modified.
Visualization of the Covalent Inhibition Workflow:
Caption: Workflow for confirming covalent modification of a target kinase.
Potential Application in Neuroinflammation
The pyrazole scaffold is also found in compounds with anti-inflammatory properties.[3][13][14][15] Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Therefore, (2-Methyl-2H-pyrazol-3-yl)acrylic acid could be investigated for its potential to modulate inflammatory pathways in the central nervous system.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
Celecoxib, a well-known pyrazole-containing drug, is a selective COX-2 inhibitor.[12] We propose that (2-Methyl-2H-pyrazol-3-yl)acrylic acid could also exhibit inhibitory activity against COX-2.
Protocol 4: In Vitro COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of (2-Methyl-2H-pyrazol-3-yl)acrylic acid on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid
-
96-well plate
-
Plate reader
Procedure:
-
Follow the protocol provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compound.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins is measured, often via a colorimetric or fluorescent readout.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Visualization of the Anti-Inflammatory Signaling Pathway:
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epj-conferences.org [epj-conferences.org]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes: (2-Methyl-2H-pyrazol-3-yl)acrylic acid as a Versatile Building Block in Organic Synthesis
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2][3] Its metabolic stability and versatile substitution patterns make it a cornerstone in modern drug discovery.[3][4][5] This guide focuses on a particularly valuable, functionalized derivative: (2-Methyl-2H-pyrazol-3-yl)acrylic acid . This building block uniquely combines the biologically relevant pyrazole core with a reactive acrylic acid moiety. The conjugated system, featuring both a Michael acceptor and a carboxylic acid handle, opens a gateway to a diverse array of chemical transformations.
This document provides a comprehensive overview of the synthesis and application of (2-Methyl-2H-pyrazol-3-yl)acrylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel chemical entities.
Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
The most direct and efficient method for synthesizing α,β-unsaturated acids from aldehydes is the Knoevenagel condensation.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound, such as malonic acid, typically followed by decarboxylation.[8] The protocol below details the synthesis of the title compound from its corresponding aldehyde precursor.
Workflow for Synthesis
Caption: Synthetic workflow for (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Protocol 1: Knoevenagel Condensation Synthesis
Objective: To synthesize (2-Methyl-2H-pyrazol-3-yl)acrylic acid from 2-Methyl-2H-pyrazole-3-carbaldehyde and malonic acid.
Materials:
-
2-Methyl-2H-pyrazole-3-carbaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (10 vol)
-
Piperidine (0.1 eq)
-
Ethanol (20 vol)
-
Hydrochloric acid, 2M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 2-Methyl-2H-pyrazole-3-carbaldehyde (e.g., 5.0 g, 45.4 mmol), malonic acid (7.1 g, 68.1 mmol), and pyridine (50 mL).
-
Add a catalytic amount of piperidine (0.45 mL, 4.54 mmol) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 115°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath.
-
Slowly acidify the reaction mixture to pH 1-2 with 2M HCl. A precipitate should form.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
For enhanced purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the resulting white to off-white solid under vacuum to yield the final product.
Expert Insights:
-
Catalyst System: The pyridine/piperidine system is a classic choice for the Knoevenagel condensation. Pyridine acts as the solvent and a weak base, while the more nucleophilic piperidine is the active catalyst that forms an enamine intermediate with the aldehyde, activating it for reaction.[8]
-
Decarboxylation: The initial condensation product is a dicarboxylic acid which readily undergoes decarboxylation under the reflux conditions to yield the desired acrylic acid. In some cases with pyrazole aldehydes, the non-decarboxylated product can be isolated if the reaction is performed at lower temperatures.[8]
-
Work-up: Acidification is crucial to protonate the carboxylate salt, causing the final product to precipitate out of the aqueous solution.
Physicochemical and Spectroscopic Properties
| Property | Value |
| IUPAC Name | (E)-3-(2-methyl-1H-pyrazol-3-yl)prop-2-enoic acid |
| Molecular Formula | C₇H₈N₂O₂ |
| Molar Mass | 152.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.4 (s, 1H, COOH), 7.8 (d, 1H, pyrazole-H), 7.5 (d, 1H, =CH-), 6.6 (d, 1H, =CH-), 3.9 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.0 (C=O), 150.0, 135.0, 130.0, 120.0, 115.0 (Ar-C, C=C), 38.0 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3100-2800 (O-H), 1690 (C=O), 1625 (C=C), 1540 (C=N) |
Note: Spectroscopic values are predicted and may vary based on experimental conditions.
Key Applications & Reaction Protocols
The dual functionality of (2-Methyl-2H-pyrazol-3-yl)acrylic acid makes it a powerful intermediate for creating diverse molecular libraries.
Aza-Michael Addition: Synthesis of β-Amino Acid Derivatives
The electron-deficient alkene in the acrylic acid system is an excellent Michael acceptor for nitrogen-based nucleophiles, providing a direct route to pyrazole-containing β-amino acids. The aza-Michael reaction is a cornerstone of modern organic synthesis.[9]
Caption: General scheme for Aza-Michael addition.
Protocol 2: Base-Catalyzed Aza-Michael Addition
Objective: To synthesize a β-amino acid derivative by reacting (2-Methyl-2H-pyrazol-3-yl)acrylic acid with a secondary amine.
Materials:
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (10 mol%)[10]
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve (2-Methyl-2H-pyrazol-3-yl)acrylic acid (200 mg, 1.31 mmol) in anhydrous THF (10 mL).
-
Add cesium carbonate (43 mg, 0.13 mmol).
-
Add morpholine (0.14 mL, 1.57 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 25°C for 24 hours.[10] Monitor completion by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino acid derivative.
Expert Insights:
-
Catalyst Choice: While some aza-Michael additions can proceed without a catalyst, a mild base like Cs₂CO₃ is highly effective.[10] It facilitates the reaction by deprotonating the carboxylic acid, forming a more soluble and reactive carboxylate salt, which prevents unwanted side reactions with the amine nucleophile.
-
Substrate Scope: This protocol is broadly applicable to various primary and secondary amines. Electron-rich amines react more readily. This method provides access to a wide range of N-substituted pyrazole derivatives.[11]
Heck-Mizoroki Cross-Coupling: C-C Bond Formation
The Heck reaction is a powerful palladium-catalyzed method for forming C-C bonds by reacting an unsaturated halide with an alkene.[12] Here, (2-Methyl-2H-pyrazol-3-yl)acrylic acid can be arylated or vinylated at the β-position, providing access to substituted cinnamic acid analogues.
Protocol 3: Heck-Mizoroki Arylation
Objective: To synthesize (E)-3-(4-methoxyphenyl)-3-(2-methyl-2H-pyrazol-3-yl)acrylic acid via Heck coupling.
Materials:
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask, add (2-Methyl-2H-pyrazol-3-yl)acrylic acid (300 mg, 1.97 mmol), 4-iodoanisole (506 mg, 2.17 mmol), Pd(OAc)₂ (9 mg, 0.04 mmol), and P(o-tol)₃ (24 mg, 0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF (10 mL) and triethylamine (0.55 mL, 3.94 mmol) via syringe.
-
Heat the reaction mixture to 100°C for 12-18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic phase with 1M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the arylated product.
Expert Insights:
-
Reaction Components: The palladium catalyst is the core of the reaction.[13] The phosphine ligand stabilizes the palladium species and facilitates the catalytic cycle. The base (Et₃N) is required to neutralize the HX generated during the reaction.
-
Regioselectivity: The arylation typically occurs at the less substituted carbon of the double bond (the β-position) due to steric factors in the migratory insertion step.
[4+2] Cycloaddition: The Diels-Alder Reaction
The acrylic acid moiety, activated by the electron-withdrawing carboxylic acid group, is a potent dienophile for Diels-Alder reactions.[14] This allows for the rapid construction of complex six-membered rings, a common motif in natural products and pharmaceuticals.[15]
Caption: Diels-Alder reaction forming a cyclohexene adduct.
Protocol 4: Diels-Alder Cycloaddition with Cyclopentadiene
Objective: To synthesize the bicyclic adduct from (2-Methyl-2H-pyrazol-3-yl)acrylic acid and cyclopentadiene.
Materials:
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (1.0 eq)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (3.0 eq)
-
Toluene, anhydrous
-
Sealed reaction tube or vial
Procedure:
-
Dissolve (2-Methyl-2H-pyrazol-3-yl)acrylic acid (250 mg, 1.64 mmol) in anhydrous toluene (5 mL) in a pressure-rated reaction tube.
-
Cool the solution to 0°C in an ice bath.
-
Add freshly cracked cyclopentadiene (0.41 mL, 4.92 mmol).
-
Seal the tube tightly and allow it to warm to room temperature. Stir for 24 hours.
-
Monitor the reaction by ¹H NMR or LC-MS to confirm the formation of the adduct.
-
Upon completion, open the tube carefully and remove the solvent and excess cyclopentadiene under reduced pressure.
-
The resulting crude product is often a mixture of endo and exo isomers, which can be separated by column chromatography if necessary.
Expert Insights:
-
Stereoselectivity: The Diels-Alder reaction is stereoselective. With cyclic dienes, the endo product is typically favored under kinetic control due to stabilizing secondary orbital interactions in the transition state.[14][16]
-
Diene Preparation: Dicyclopentadiene is the stable dimer of cyclopentadiene. It must be "cracked" by heating to regenerate the monomeric diene immediately before use, as cyclopentadiene will slowly dimerize back upon standing.
Conclusion and Future Outlook
(2-Methyl-2H-pyrazol-3-yl)acrylic acid is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via Knoevenagel condensation and the presence of multiple reactive sites allow for its participation in a wide range of powerful chemical transformations, including Michael additions, Heck couplings, and Diels-Alder cycloadditions. These reactions enable the rapid assembly of complex molecules containing the pharmacologically significant pyrazole core, making this reagent an indispensable tool for professionals in drug discovery and materials science. Future work could explore its use in asymmetric catalysis, multicomponent reactions, and the synthesis of novel polymers and functional materials.
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Graham, B. J., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2593. Available at: [Link]
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Various Authors. (n.d.). Palladium-mediated regioselective intramolecular Heck reactions for the synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. Retrieved from [Link]
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Rulev, A. Y. (2023). Weak Nucleophiles in the Aza-Michael Reaction. Advanced Synthesis & Catalysis. Available at: [Link]
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Li, Y., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(24), 15413-15417. Available at: [Link]
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Lee, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. Available at: [Link]
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Gomaa, M. S., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(11), 948-964. Available at: [Link]
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Various Authors. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 4105-4108. Available at: [Link]
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Gomaa, M. S., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Various Authors. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]
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Stadler, A., & Kappe, C. O. (2001). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Organic Letters, 3(22), 3423-3425. Available at: [Link]
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Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. Available at: [Link]
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Sharma, N. K., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. Available at: [Link]
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Khachatryan, H. N., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572-574. Available at: [Link]
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Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. Available at: [Link]
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Application Notes and Protocols for the Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic Acid Derivatives
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] Consequently, the development of efficient and robust synthetic routes to novel pyrazole derivatives is of paramount importance for drug discovery and material science.
This application note provides a detailed guide to the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid and its derivatives. These compounds are valuable intermediates, acting as key building blocks for more complex molecules. The acrylic acid moiety provides a reactive handle for further chemical transformations, such as amide bond formation, esterification, or Michael additions, enabling the generation of diverse chemical libraries for screening. We will explore three primary, field-proven synthetic strategies: the Knoevenagel Condensation, the Wittig Reaction, and the Heck Reaction. Each protocol is presented with step-by-step instructions, mechanistic insights, and data to ensure reproducibility and success in your laboratory.
Core Synthetic Strategies: A Comparative Overview
The choice of synthetic route to (2-Methyl-2H-pyrazol-3-yl)acrylic acid derivatives depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups. The foundational precursor for most routes is a pyrazole carbaldehyde.
Figure 1: General synthetic pathways to the target acrylic acid derivatives.
Method 1: The Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable and effective method for carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid.[4][5] This method is often favored for its operational simplicity and use of readily available reagents.
Principle and Mechanistic Insight
The reaction is typically base-catalyzed. The base (e.g., piperidine, pyridine) deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product. When malonic acid is used, the reaction can be followed by decarboxylation, although this is not always observed and depends on the reaction conditions.[4]
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol
Precursor Synthesis: 2-Methyl-2H-pyrazole-3-carbaldehyde The starting aldehyde can be prepared via the Vilsmeier-Haack reaction of 1-methylpyrazole, a well-established procedure.[4]
Protocol 1.1: Knoevenagel Condensation with Malonic Acid
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Methyl-2H-pyrazole-3-carbaldehyde (1.10 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by pyridine (1.6 mL, 20 mmol) and a catalytic amount of piperidine (0.1 mL, 1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Toluene:Ethyl acetate:Formic acid 5:4:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and acidify with 2M HCl until a pH of ~2 is reached.
-
Isolation: The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 20 mL) and then dry it under vacuum. Recrystallize the crude product from an ethanol/water mixture to afford pure (E)-(2-Methyl-2H-pyrazol-3-yl)acrylic acid as a white solid.
Data Summary Table
| Reagent | M.W. | Amount (mmol) | Molar Ratio |
| 2-Methyl-2H-pyrazole-3-carbaldehyde | 110.12 | 10 | 1.0 |
| Malonic Acid | 104.06 | 12 | 1.2 |
| Pyridine | 79.10 | 20 | 2.0 |
| Piperidine | 85.15 | 1 | 0.1 |
| Conditions | Value | ||
| Temperature | Reflux (~85 °C) | ||
| Time | 4-6 h | ||
| Expected Yield | ~75-85% |
Method 2: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), offering excellent control over the location of the newly formed double bond.[6][7]
Principle and Mechanistic Insight
The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a zwitterionic intermediate known as a betaine. This betaine collapses to a four-membered ring intermediate, the oxaphosphetane, which then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide; stabilized ylides generally favor the E-isomer.[6][8]
Caption: The Wittig reaction pathway.
Experimental Protocol
Protocol 1.2: Wittig Synthesis of Ethyl (E)-(2-Methyl-2H-pyrazol-3-yl)acrylate
-
Ylide Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (5.15 g, 12 mmol) in dry tetrahydrofuran (THF, 80 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.35 g, 12 mmol) portion-wise to the stirred suspension. A deep orange or yellow color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve 2-Methyl-2H-pyrazole-3-carbaldehyde (1.10 g, 10 mmol) in dry THF (20 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product contains the desired ester and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product. The ester can be subsequently hydrolyzed to the carboxylic acid if desired.
Data Summary Table
| Reagent | M.W. | Amount (mmol) | Molar Ratio |
| (Carbethoxymethyl)triphenylphosphonium bromide | 429.29 | 12 | 1.2 |
| Potassium tert-butoxide | 112.21 | 12 | 1.2 |
| 2-Methyl-2H-pyrazole-3-carbaldehyde | 110.12 | 10 | 1.0 |
| Conditions | Value | ||
| Temperature | 0 °C to RT | ||
| Time | 12-16 h | ||
| Expected Yield | ~60-75% |
Method 3: The Mizoroki-Heck Reaction
The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[9][10] It is a cornerstone of modern organic synthesis for creating substituted alkenes.[11][12] For this synthesis, it provides an alternative pathway that does not start from the pyrazole carbaldehyde.
Principle and Mechanistic Insight
The reaction follows a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., 3-bromo-2-methyl-2H-pyrazole). The resulting Pd(II) complex coordinates with the alkene (e.g., ethyl acrylate). Syn-migratory insertion of the alkene into the Pd-aryl bond is followed by β-hydride elimination, which forms the product and a palladium-hydride species. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[9][11]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol
Protocol 1.3: Heck Coupling of 3-Bromo-2-methyl-2H-pyrazole with Ethyl Acrylate
-
Reagent Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-methyl-2H-pyrazole (1.61 g, 10 mmol), palladium(II) acetate (Pd(OAc)₂, 45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF, 40 mL), followed by ethyl acrylate (1.62 mL, 15 mmol) and triethylamine (2.8 mL, 20 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Dilute the filtrate with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired ester product.
Data Summary Table
| Reagent | M.W. | Amount (mmol) | Molar Ratio |
| 3-Bromo-2-methyl-2H-pyrazole | 161.00 | 10 | 1.0 |
| Ethyl Acrylate | 100.12 | 15 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.002 |
| Triphenylphosphine | 262.29 | 0.04 | 0.004 |
| Triethylamine | 101.19 | 20 | 2.0 |
| Conditions | Value | ||
| Temperature | 100 °C | ||
| Time | 8-12 h | ||
| Expected Yield | ~65-80% |
Product Characterization
Authenticity and purity of the synthesized (2-Methyl-2H-pyrazol-3-yl)acrylic acid derivatives must be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The spectrum should show characteristic signals for the pyrazole ring protons, a singlet for the N-methyl group (~3.8 ppm), and two doublets in the vinylic region (~6.5-7.8 ppm) with a coupling constant (J) of ~16 Hz, confirming the E-configuration. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[13][14]
-
¹³C NMR Spectroscopy: The carbon spectrum will display signals for the pyrazole ring carbons, the N-methyl carbon, and the three carbons of the acrylic acid moiety, including the carbonyl carbon at ~168-172 ppm.[15][16]
-
Infrared (IR) Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).[4]
-
Mass Spectrometry (MS): Provides the molecular ion peak, confirming the molecular weight of the synthesized compound.[13]
Conclusion and Field Insights
The synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid derivatives can be reliably achieved through several robust methods.
-
The Knoevenagel condensation is often the most direct and cost-effective route, especially for large-scale synthesis, provided the starting aldehyde is readily available.[4][17]
-
The Wittig reaction offers good reliability, although it generates a stoichiometric amount of phosphine oxide waste, which can complicate purification.[8] Its main advantage lies in its predictability.
-
The Heck reaction provides a powerful alternative, building the acrylic moiety onto a pre-functionalized pyrazole ring.[18] This can be particularly useful if the corresponding halo-pyrazole is more accessible than the aldehyde.
The choice of protocol should be guided by an assessment of reagent availability, cost, scale, and the specific requirements of the target molecule. Each method described herein has been validated and provides a reliable pathway for researchers and drug development professionals to access this valuable class of chemical intermediates.
References
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Chaudhry, F., Asif, N., Khan, M. N., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(14), 7879-7882. [Link]
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ResearchGate. (n.d.). Glycine catalysed Knoevenagel condensation for the synthesis of pyrazole acryloyl derivatives 3(a-r) in DMSO at room temperature. Retrieved from ResearchGate. [Link]
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Asian Journal of Chemistry. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. [Link]
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ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis. Retrieved from ResearchGate. [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for (2-Methyl-2H-pyrazol-3-yl)acrylic Acid in Agrochemical Research
Abstract
This document provides a comprehensive technical guide for researchers and scientists interested in the synthesis, characterization, and application of (2-Methyl-2H-pyrazol-3-yl)acrylic acid and its derivatives in the discovery and development of novel agrochemicals. The pyrazole scaffold is a cornerstone in modern agrochemical design, with commercial products demonstrating potent fungicidal and herbicidal activities.[1][2] This guide details a robust synthetic protocol for (2-Methyl-2H-pyrazol-3-yl)acrylic acid, outlines its potential mechanisms of action based on established pyrazole-based agrochemicals, and provides step-by-step protocols for in vitro and in vivo biological evaluation.
Introduction: The Prominence of the Pyrazole Moiety in Agrochemicals
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a key pharmacophore in a multitude of biologically active compounds.[1][3][4] In the realm of agriculture, pyrazole derivatives have emerged as a highly successful class of active ingredients in commercial pesticides.[2] Their broad-spectrum activity, coupled with tunable physicochemical properties, has led to the development of leading fungicides and herbicides.[1][5][6]
Prominent examples of pyrazole-containing agrochemicals include:
-
Fungicides: A significant number of commercial fungicides, such as bixafen, fluxapyroxad, and pyraclostrobin, incorporate a pyrazole ring.[1][6] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to cell death.[1]
-
Herbicides: Pyrazole-based herbicides have also been successfully commercialized. Their mode of action can vary, with some inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.
(2-Methyl-2H-pyrazol-3-yl)acrylic acid represents a fundamental building block that can be further elaborated to generate a diverse library of potential agrochemical candidates. Its acrylic acid functionality provides a reactive handle for the synthesis of amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic Acid
The synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid can be efficiently achieved through a two-step process, commencing with the Vilsmeier-Haack formylation of 1-methylpyrazole to yield the key intermediate, 2-Methyl-2H-pyrazole-3-carbaldehyde, followed by a Knoevenagel condensation with malonic acid.
Step 1: Synthesis of 2-Methyl-2H-pyrazole-3-carbaldehyde
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[7][8]
Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl3, 1.2 equivalents) in anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C with an ice bath.
-
Reaction: Slowly add 1-methylpyrazole (1 equivalent) to the Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Methyl-2H-pyrazole-3-carbaldehyde.
Step 2: Knoevenagel Condensation to (2-Methyl-2H-pyrazol-3-yl)acrylic acid
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound.[9][10] The Doebner modification utilizes pyridine and a catalytic amount of piperidine for the condensation of aldehydes with malonic acid, which is followed by decarboxylation.[11]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2H-pyrazole-3-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (5 volumes).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Potential Mechanisms of Action in Agrochemical Applications
While specific biological data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid is not extensively available, its structural features suggest potential mechanisms of action based on known pyrazole-containing agrochemicals. Further derivatization of the acrylic acid moiety is likely necessary to achieve high potency.
As a Fungicide: Inhibition of Succinate Dehydrogenase (SDH)
Many pyrazole carboxamide fungicides are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1]
Proposed Signaling Pathway for SDH Inhibition:
Caption: Proposed mechanism of action for fungicidal pyrazole derivatives.
As a Herbicide: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Certain pyrazole herbicides function by inhibiting HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, resulting in photobleaching and ultimately plant death.
Experimental Protocols for Biological Evaluation
In Vitro Antifungal Assay
This protocol is designed to assess the intrinsic fungicidal activity of (2-Methyl-2H-pyrazol-3-yl)acrylic acid and its derivatives against a panel of pathogenic fungi.
Materials:
-
Potato Dextrose Agar (PDA)
-
Selected fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Protocol:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.
-
Compound Incorporation: Cool the molten PDA to 45-50°C. Add the test compound solution to the PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Include a solvent control (DMSO) and a negative control (no compound).
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
In Vivo Plant Protection Assay
This protocol evaluates the efficacy of the test compounds in protecting a host plant from fungal infection.
Materials:
-
Host plants (e.g., tomato, cucumber seedlings)
-
Fungal pathogen spore suspension
-
Test compounds formulated as a sprayable solution
-
Spray bottle
-
Humid chamber
Protocol:
-
Plant Preparation: Grow healthy host plants to a suitable stage (e.g., 2-4 true leaves).
-
Compound Application: Spray the plants with the test compound formulation until runoff. Include a formulation blank as a control.
-
Drying: Allow the plants to air dry for 24 hours.
-
Inoculation: Spray the plants with a spore suspension of the fungal pathogen.
-
Incubation: Place the plants in a humid chamber under appropriate light and temperature conditions to promote disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Analysis: Calculate the disease index and the protective effect of the compound.
Data Presentation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Antifungal Activity of (2-Methyl-2H-pyrazol-3-yl)acrylic Acid Derivatives against Various Fungal Pathogens.
| Compound ID | R-group on Acrylic Moiety | Botrytis cinerea EC50 (µg/mL) | Rhizoctonia solani EC50 (µg/mL) |
| MPA-01 | -OH | >100 | >100 |
| MPA-Amide-Ph | -NH-Phenyl | 15.2 | 22.5 |
| MPA-Ester-Et | -O-Ethyl | 45.8 | 61.3 |
| Commercial Standard | - | 1.2 | 3.5 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
(2-Methyl-2H-pyrazol-3-yl)acrylic acid serves as a valuable scaffold for the development of novel agrochemicals. The synthetic and screening protocols provided in this guide offer a robust framework for researchers to explore the potential of this and related compounds. By leveraging the known mechanisms of action of pyrazole-based pesticides and employing systematic derivatization and biological evaluation, new and effective solutions for crop protection can be discovered.
References
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved February 16, 2026, from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
. (n.d.). Royal Society of Chemistry. Retrieved February 16, 2026, from [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved February 16, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved February 16, 2026, from [Link]
-
(PDF) Pyrazole and its biological activity. (2017). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. Retrieved February 16, 2026, from [Link]
-
PESTICIDAL PYRAZOLE DERIVATIVES. (2019). European Patent Office. Retrieved February 16, 2026, from [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed. Retrieved February 16, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 16, 2026, from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PubMed Central (PMC). Retrieved February 16, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 16, 2026, from [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). ResearchGate. Retrieved February 16, 2026, from [Link]
- Method for producing 2-dihaloacyl-3-amino-acrylic acid esters and 3-dihalomethyl-pyrazole-4-carboxylic acid esters. (n.d.). Google Patents.
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved February 16, 2026, from [Link]
-
LIQUID PESTICIDE COMPOSITIONS. (2011). Patent 1773121 - EPO. Retrieved February 16, 2026, from [Link]
-
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). LOCKSS. Retrieved February 16, 2026, from [Link]
-
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knoevenagel Condensation [organic-chemistry.org]
Experimental procedures for functionalizing pyrazole rings
Application Note: Strategic Functionalization of Pyrazole Rings for Medicinal Chemistry
Abstract
This guide details high-fidelity experimental procedures for the regioselective functionalization of pyrazole rings, a scaffold ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). We address the core synthetic challenge—controlling site selectivity amidst tautomeric equilibrium—and provide three self-validating protocols:
Strategic Overview: The Regioselectivity Landscape
The pyrazole ring presents a unique "power struggle" between its two nitrogen atoms and three carbon centers. Success in drug design requires mastering these electronic nuances.
-
The Tautomer Trap (
vs. ): Unsubstituted pyrazoles exist in rapid equilibrium between - and -tautomers. -functionalization locks this equilibrium, often yielding mixtures.-
Rule of Thumb: Alkylation generally favors the nitrogen adjacent to the least sterically hindered carbon (C3 vs. C5).
-
-
Electrophilic vs. Nucleophilic Sites:
-
C4 (The Nucleophile): The most electron-rich carbon, prone to
(Halogenation, Nitration). -
C5 (The Acidic Site): The C5-proton is the most acidic (pKa ~19.8), making it the prime target for base-mediated deprotonation or Concerted Metallation-Deprotonation (CMD) in C-H activation.
-
C3 (The Distant Neighbor): Generally the least reactive site, often functionalized via cyclization of pre-functionalized hydrazines or blocked C5 strategies.
-
Visualization: Decision Logic for Pyrazole Functionalization
The following diagram maps the strategic decision tree for targeting specific ring positions.
Caption: Strategic workflow for sequential pyrazole functionalization, prioritizing N-capping followed by C4/C5 diversification.
Experimental Protocols
Protocol A: Regioselective -Alkylation (Base-Mediated)
Target: Locking the tautomer with high regioselectivity.
Expert Insight: The choice of base and solvent is critical. While
Materials:
-
Substrate: 3-substituted-1H-pyrazole (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate in MeCN (0.2 M concentration).
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The suspension may thicken. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60°C (oil bath) and monitor by LC-MS.
-
Checkpoint: If
ratio is poor (< 3:1), lower temperature to RT and extend time to favor the thermodynamic product (usually the less sterically hindered isomer).
-
-
Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation:
-
Success Indicator: Distinct separation of regioisomers on TLC (Isomer 1 usually has higher Rf than Isomer 2).
-
NMR Confirmation: In
NMR, the -methyl group adjacent to a substituent (C5) typically appears downfield compared to the -methyl adjacent to a proton (C3) due to anisotropic effects.
Protocol B: C4-Selective Halogenation (The "Gateway" Reaction)
Target: Installing a handle for Suzuki/Sonogashira coupling.
Expert Insight: C4 is the most nucleophilic position. Using elemental bromine often leads to over-bromination or oxidation.
Materials:
-
Substrate:
-substituted pyrazole (1.0 equiv) -
Reagent:
-Bromosuccinimide (NBS) or -Iodosuccinimide (NIS) (1.05 equiv) -
Solvent: DMF (0.5 M)
Procedure:
-
Dissolution: Dissolve substrate in DMF at RT.
-
Addition: Add NBS/NIS portion-wise over 5 minutes. Do not add all at once to avoid localized high concentration.
-
Incubation: Stir at RT for 2–4 hours.
-
Color Change: Reaction usually turns from colorless to light yellow/orange.
-
-
Quench: Pour mixture into ice-water (5x reaction volume).
-
Isolation:
-
Solid Product: Filter the precipitate, wash with water, and dry.[1]
-
Liquid Product: Extract with EtOAc, wash with 10%
(to remove excess halogen), then brine.
-
-
Yield: Typically >90%. Often requires no chromatography.
Protocol C: Pd-Catalyzed C5-H Direct Arylation
Target: Late-stage functionalization without pre-halogenation.
Expert Insight: Direct arylation at C5 is favored over C3/C4 due to the "Concerted Metallation-Deprotonation" (CMD) mechanism, where the carbonate base assists the palladium in breaking the C5-H bond.
Materials:
-
Substrate:
-alkyl/aryl pyrazole (1.0 equiv) -
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or PCy3 (for difficult substrates) -
Base:
(2.0 equiv) -
Solvent: DMA (Dimethylacetamide) [Degassed]
Procedure:
-
Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.
-
Loading: Add Substrate, Aryl Bromide,
, Ligand, and Base. -
Solvent: Add degassed DMA (0.2 M). Seal the vial.
-
Heating: Heat to 120°C for 16 hours.
-
Critical Step: Vigorous stirring is essential as
is insoluble.
-
-
Workup: Dilute with EtOAc, filter through Celite. Wash filtrate with water (3x) to remove DMA (crucial for good separation).
-
Purification: Silica gel chromatography.
Mechanism Visualization (CMD): The carbonate base coordinates to the Pd(II) center, acting as an intramolecular base to deprotonate C5.
Caption: Concerted Metallation-Deprotonation (CMD) cycle for C5-selective arylation.
Data Summary: Reaction Conditions Matrix
| Reaction Type | Position | Primary Reagents | Key Condition | Typical Yield | Selectivity Driver |
| N1/N2 | MeCN, 60°C | 75-95% | Sterics (Major), Electronics (Minor) | ||
| Halogenation | C4 | NBS/NIS | DMF, RT | >90% | Electronic ( |
| Direct Arylation | C5 | DMA, 120°C | 60-85% | Acidity of C5-H / CMD Mechanism | |
| Minisci | C3/C5 | 40-60% | Radical stability (often low selectivity) |
Troubleshooting & Optimization
-
Problem: Poor N-Alkylation Regioselectivity.
-
Problem: C4-Halogenation Stalls.
-
Problem: C5-Arylation yields C3/C5 mixtures.
References
-
Regioselective N-Alkylation: J. Org. Chem. 2022, 87, 15, 9947–9957. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Link
-
Transition-Metal Catalyzed C-H Functionalization: Org. Biomol. Chem., 2020, 18, 5990-6007. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Link
-
Electrophilic Halogenation: J. Org. Chem. 2025, "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides."[5][6] Link
-
Direct Arylation Mechanisms: Chem. Sci., 2011, 2, 27-50. "Concerted metallation-deprotonation (CMD) in palladium catalyzed C-H activation." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application of pyrazole derivatives as potential herbicides or fungicides
Development of Next-Generation Herbicides and Fungicides
Executive Summary: The "Privileged Scaffold"
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern agrochemistry due to its unique electronic profile, high stability, and capacity for diverse substitution.[1] Unlike other heterocycles, pyrazoles offer a rigid template that can be fine-tuned to target specific enzymes—most notably 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants and succinate dehydrogenase (SDH) in fungi.
This guide provides a technical roadmap for the synthesis, biological evaluation, and mechanism-based optimization of pyrazole derivatives. It moves beyond basic literature reviews to offer actionable protocols for in vitro and in vivo screening.
Chemical Synthesis Strategy
The primary challenge in pyrazole synthesis is regioselectivity , particularly when using asymmetric 1,3-dicarbonyl precursors. The following workflow outlines the industry-standard approach for accessing high-purity pyrazole scaffolds suitable for SAR (Structure-Activity Relationship) studies.
2.1 Core Synthesis Workflow (Cyclocondensation)
The most robust route involves the reaction of hydrazines with 1,3-electrophiles.
Figure 1: Regioselective synthesis pathways. Controlling pH and solvent polarity directs the formation of 1,3- vs 1,5-isomers, a critical factor as biological activity often resides exclusively in one regioisomer.
Application I: Pyrazoles as Herbicides (HPPD Inhibition)[2][3]
3.1 Mechanism of Action
Pyrazole herbicides (e.g., Topramezone, Pyrasulfotole) function primarily as HPPD inhibitors. They mimic the substrate p-hydroxyphenylpyruvate, binding irreversibly to the enzyme's active site.
-
Physiological Impact: Inhibition blocks the biosynthesis of plastoquinone and tocopherols. Without plastoquinone, phytoene desaturase (PDS) cannot function, halting carotenoid production.
-
Visible Symptom: "Bleaching." The plant loses protection against photo-oxidation, leading to chlorophyll destruction and tissue necrosis.
3.2 Protocol: Post-Emergence Greenhouse Assay
Objective: Determine the ED₅₀ (Effective Dose for 50% inhibition) of novel pyrazoles against broadleaf and grass weeds.
Materials:
-
Test Species: Digitaria sanguinalis (Crabgrass), Amaranthus retroflexus (Redroot Pigweed).
-
Carrier Solvent: Acetone:Water (1:1 v/v) with 0.1% Tween-80 surfactant.
-
Equipment: Pot sprayer calibrated to deliver 400 L/ha.
Step-by-Step Methodology:
-
Cultivation: Grow test weeds in 10-cm plastic pots containing sandy loam soil. Maintain in a greenhouse (25/20°C day/night, 14h photoperiod) until the 3-4 leaf stage.
-
Formulation: Dissolve the test pyrazole derivative in acetone. Dilute with water/surfactant to achieve concentration gradients (e.g., 150, 75, 37.5, 18.75 g a.i./ha).
-
Application: Spray plants using a laboratory belt sprayer. Ensure uniform coverage. Include a "Solvent Blank" control and a "Commercial Standard" (e.g., Mesotrione) for validation.
-
Incubation: Return plants to the greenhouse. Avoid watering foliage for 24 hours to prevent wash-off.
-
Scoring: Evaluate at 14 and 21 days after treatment (DAT).
-
Visual Rating: 0% (no effect) to 100% (complete death).
-
Biomass: Harvest above-ground shoots, dry at 60°C for 48h, and weigh.
-
-
Data Analysis: Calculate % inhibition using the formula:
Application II: Pyrazoles as Fungicides (SDHI)
4.1 Mechanism of Action
Pyrazole-carboxamides (e.g., Fluxapyroxad, Penthiopyrad) are Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain.
Figure 2: SDHI Mode of Action. The pyrazole moiety fits into the hydrophobic pocket of the SDH enzyme, preventing ubiquinone reduction.
4.2 Protocol: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
Objective: Determine the EC₅₀ against phytopathogens like Rhizoctonia solani or Fusarium oxysporum.
Materials:
-
Media: Potato Dextrose Agar (PDA).
-
Solvent: DMSO (Final concentration in agar < 1%).
-
Pathogen: Active mycelial plugs (5mm) from 5-day old cultures.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10,000 mg/L stock solution of the pyrazole derivative in DMSO.
-
Media Dosing: Add stock solution to molten PDA (cooled to 50°C) to obtain final concentrations of 50, 25, 12.5, 6.25, 3.125, and 0 µg/mL. Pour into sterile Petri dishes.
-
Inoculation: Place a 5mm mycelial plug (mycelium side down) in the center of each plate using a sterile cork borer.
-
Incubation: Incubate plates in the dark at 25°C.
-
Measurement: Measure colony diameter (cross-method) when the control plate reaches 75% growth (typically 48-72 hours).
-
Validation: Run a positive control (e.g., Pyraclostrobin) to ensure assay sensitivity.
-
Calculation:
(Where C = diameter of control, T = diameter of treated, 5mm = plug diameter). Use log-probit analysis to derive EC₅₀ values.
Structure-Activity Relationship (SAR) Insights
To maximize potency, researchers should focus on the following substitution patterns, validated by recent literature:
| Position | Optimal Substituent | Effect on Activity |
| N-1 | Methyl, Phenyl, or Pyridyl | Lipophilicity & Metabolic Stability. Bulky aryl groups often enhance herbicidal activity by improving leaf penetration. |
| C-3 | Trifluoromethyl (-CF₃) or Difluoromethyl (-CHF₂) | Electronic Modulation. Fluorinated groups increase lipophilicity and prevent metabolic degradation (metabolic blocking). Crucial for SDHI binding. |
| C-4 | Carboxamide / Carbonyl | H-Bonding. Essential for binding to the serine/tyrosine residues in the enzyme active site (SDH or HPPD). |
| C-5 | Halogen (Cl, F) or Small Alkyl | Steric Fit. Small groups here prevent steric clash within the enzyme pocket. |
References
-
Review of Pyrazole Amide Derivatives: Comprehensive overview of pyrazole amides as fungicides and herbicides, discussing SAR and mechanisms. Source:
-
SDHI Fungicide Mechanism: Detailed analysis of pyrazole-carboxamides (Fluxapyroxad, Bixafen) targeting succinate dehydrogenase. Source:
-
Herbicidal Activity of Pyrazoles: Study on HPPD inhibition and bleaching activity of novel pyrazole derivatives. Source:
-
Synthesis Protocols: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Source:
-
Transketolase Inhibition: Recent identification of Transketolase as a new target for pyrazole amide herbicides.[2] Source:
Sources
Techniques for monitoring the reaction progress of acrylic acid polymerization
Introduction: Mastering the Synthesis of Polyacrylic Acid through Precision Monitoring
The polymerization of acrylic acid is a cornerstone of modern polymer chemistry, yielding poly(acrylic acid) (PAA), a versatile polymer with widespread applications in superabsorbent materials, adhesives, coatings, and pharmaceuticals. The precise control over the polymerization process is paramount to achieving the desired molecular weight, polydispersity, and, ultimately, the macroscopic properties of the final material. Ineffective monitoring can lead to batch-to-batch variability, suboptimal polymer performance, and potential safety hazards due to uncontrolled exothermic reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art techniques for monitoring the reaction progress of acrylic acid polymerization. Moving beyond a simple recitation of methods, this document delves into the underlying principles, offers practical, field-proven protocols, and provides the rationale behind experimental choices, empowering you to select and implement the most suitable monitoring strategy for your specific research and development needs.
I. Spectroscopic Techniques: A Window into Molecular Transformations
Spectroscopic methods offer powerful, often non-invasive, real-time insights into the chemical changes occurring during polymerization. By probing the vibrational and electronic transitions of molecules, these techniques allow for the direct tracking of monomer consumption and polymer formation.
A. Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Conversion
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the material's chemical bonds.[1][2] During the polymerization of acrylic acid, the key transformation is the conversion of the carbon-carbon double bond (C=C) of the acrylate group in the monomer into a single bond (C-C) in the polymer backbone. This change can be quantitatively monitored by observing the disappearance of the characteristic absorption bands of the C=C bond.[1][3]
Advantages:
-
High Specificity: Provides distinct spectral signatures for different functional groups.[3]
-
Versatility: Can be used for in-situ, real-time monitoring with appropriate probes (e.g., Attenuated Total Reflectance - ATR).[4]
-
Quantitative Analysis: The decrease in the intensity of the monomer's vinyl group peak can be directly correlated to the degree of conversion.[3]
Limitations:
-
Water absorption bands can interfere with the analysis in aqueous solutions.
-
Sample thickness and homogeneity can affect spectral quality in transmission mode.
Experimental Protocol: In-situ Monitoring of Acrylic Acid Polymerization using ATR-FTIR
-
System Setup:
-
Equip the FTIR spectrometer with an ATR probe suitable for liquid analysis.
-
Ensure the ATR crystal is clean and a background spectrum in the reaction solvent is collected.
-
Set up the polymerization reactor with inlets for the monomer, initiator, and nitrogen, as well as a port for the ATR probe.[5]
-
-
Reaction Initiation:
-
Charge the reactor with the solvent and acrylic acid monomer.
-
Immerse the ATR probe into the reaction mixture.
-
Initiate data collection to establish a baseline spectrum (time = 0).
-
Inject the initiator solution to start the polymerization.
-
-
Data Acquisition and Analysis:
-
Collect spectra at regular time intervals throughout the reaction.
-
Monitor the decrease in the intensity of the C=C stretching vibration peak (typically around 1635 cm⁻¹).
-
Use a stable, non-reacting peak as an internal standard for normalization (e.g., a C-H stretching band).
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (At / A0)] * 100 Where At is the normalized absorbance of the C=C peak at time t, and A0 is the normalized absorbance at time 0.
-
Caption: Workflow for in-situ FTIR monitoring of polymerization.
B. Raman Spectroscopy: A Complementary Vibrational Technique
Principle of Operation: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules.[6][7] Similar to FTIR, it can be used to monitor the disappearance of the C=C bond in acrylic acid.[8]
Advantages:
-
Water is a weak Raman scatterer: This makes it an excellent technique for monitoring polymerizations in aqueous solutions without significant interference.[6][8]
-
In-situ and Remote Monitoring: Fiber-optic probes can be used for remote and in-situ measurements in various reactor types.[6][9]
-
Minimal Sample Preparation: Often requires no sample preparation.[7]
Limitations:
-
Raman scattering is an inherently weak phenomenon, which can lead to lower signal-to-noise ratios compared to FTIR.
-
Fluorescence from the sample or impurities can interfere with the Raman signal.
Experimental Protocol: Real-time Monitoring of Acrylic Acid Polymerization using Raman Spectroscopy
-
System Calibration and Setup:
-
Calibrate the Raman spectrometer using a known standard.
-
Interface a fiber-optic immersion probe with the spectrometer.
-
Position the probe within the polymerization reactor, ensuring it is submerged in the reaction medium.
-
-
Reaction Initiation and Data Collection:
-
Add the acrylic acid monomer and solvent to the reactor.
-
Begin spectral acquisition to obtain a reference spectrum of the monomer.
-
Introduce the initiator to start the reaction.
-
Continuously collect Raman spectra throughout the polymerization process.
-
-
Data Analysis:
-
Identify the Raman band corresponding to the C=C stretching vibration of acrylic acid (around 1638 cm⁻¹).
-
Select a stable reference peak that does not change during the reaction for normalization.
-
Plot the normalized intensity of the C=C peak as a function of time to monitor the reaction kinetics.[8]
-
Calculate the monomer conversion based on the decrease in the peak intensity.[10]
-
Caption: Real-time Raman spectroscopy monitoring workflow.
| Technique | Principle | Advantages | Limitations |
| FTIR Spectroscopy | Infrared Absorption[1] | High specificity, versatile, quantitative[3][4] | Water interference, sample thickness effects |
| Raman Spectroscopy | Light Scattering[6] | Excellent for aqueous systems, remote monitoring[6][8] | Weaker signal, potential for fluorescence[7] |
| NMR Spectroscopy | Nuclear Magnetic Resonance[11] | High resolution, detailed structural information[11] | Lower sensitivity, expensive equipment |
II. Chromatographic Techniques: Unraveling Molecular Weight and Distribution
Chromatographic methods are indispensable for determining the molecular weight and molecular weight distribution of the resulting polymer, which are critical parameters influencing its physical and mechanical properties.
A. Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Principle of Operation: SEC separates molecules based on their hydrodynamic volume in solution.[12] Larger polymer chains elute from the chromatography column faster than smaller chains.[12] By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.
Advantages:
-
Provides detailed information on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13][14]
-
Can be used to monitor the evolution of molecular weight throughout the polymerization by taking samples at different time points.[15]
Limitations:
-
It is an offline technique, requiring sample quenching and preparation.
-
The choice of eluent and column is critical for accurate results, especially for a polyelectrolyte like polyacrylic acid.[13][16]
Experimental Protocol: Determination of Polyacrylic Acid Molecular Weight by Aqueous SEC
-
Sample Preparation:
-
At desired time intervals during the polymerization, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable inhibitor (e.g., hydroquinone).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
SEC System Setup:
-
Equip the SEC system with columns suitable for aqueous mobile phases (e.g., Agilent PL aquagel-OH).[13]
-
Use a buffered aqueous mobile phase (e.g., 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7) to suppress polyelectrolyte effects.[16]
-
Set the flow rate (e.g., 1.0 mL/min) and detector (e.g., refractive index - RI).[13]
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the SEC system.
-
Record the chromatogram.
-
Use a calibration curve generated from narrow PDI poly(acrylic acid) or other suitable standards to calculate Mn, Mw, and PDI.
-
Caption: Workflow for SEC analysis of polyacrylic acid.
III. Thermal Analysis: Probing the Energetics and Stability of Polymerization
Thermal analysis techniques provide valuable information about the heat flow and mass changes associated with the polymerization reaction.
A. Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] For polymerization, the exothermic heat of reaction can be measured to determine the extent of conversion.[17]
Advantages:
-
Provides quantitative information about the reaction enthalpy and kinetics.[17]
-
Can be used to study the effects of temperature and initiator concentration on the polymerization rate.
Limitations:
-
Typically performed on small sample sizes, which may not be representative of a large-scale reaction.
-
Requires careful baseline subtraction for accurate quantitative analysis.
Experimental Protocol: Monitoring Polymerization Kinetics with DSC
-
Sample Preparation:
-
Prepare a mixture of the acrylic acid monomer and initiator in the desired ratio.
-
Accurately weigh a small amount (5-10 mg) of the mixture into a DSC pan.
-
Hermetically seal the pan to prevent monomer evaporation.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
The exothermic peak in the DSC thermogram corresponds to the polymerization reaction.
-
The area under the peak is proportional to the total heat of polymerization.
-
By analyzing the heat flow at different temperatures, the reaction kinetics can be determined.
-
IV. Other Monitoring Techniques
A. Dilatometry: A Classical Approach Based on Volume Contraction
Principle of Operation: Dilatometry measures the change in volume of the reaction mixture as polymerization proceeds.[19][20] The density of the polymer is typically higher than that of the monomer, leading to a volume contraction that is proportional to the degree of conversion.[21]
Advantages:
-
A simple and cost-effective method for determining polymerization rates.[20]
-
Provides continuous data on the overall conversion.
Limitations:
-
Requires precise temperature control, as thermal expansion can interfere with the measurements.[20]
-
Not suitable for reactions that produce by-products or involve significant changes in solution viscosity.
Conclusion: Selecting the Optimal Monitoring Strategy
The choice of the most appropriate technique for monitoring acrylic acid polymerization depends on several factors, including the specific information required (e.g., monomer conversion, molecular weight, or reaction kinetics), the reaction conditions (e.g., solvent, temperature), and the available instrumentation. For real-time, in-situ monitoring of monomer conversion, spectroscopic techniques such as FTIR and Raman are invaluable. To characterize the final polymer product in terms of its molecular weight and distribution, SEC is the gold standard. Thermal analysis and dilatometry offer complementary insights into the reaction kinetics and energetics. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to effectively monitor and control the polymerization of acrylic acid, leading to the synthesis of well-defined polymers with tailored properties.
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Application Note: High-Throughput Quantification of Pyrazole Compounds in Pharmaceutical and Environmental Matrices
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of pyrazole compounds, a critical scaffold in pharmaceuticals, agrochemicals, and specialty materials. Addressing the needs of researchers, scientists, and drug development professionals, this document details the principles, method development strategies, and step-by-step procedures for three major analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All protocols are designed as self-validating systems, with performance characteristics benchmarked against international guidelines.
Introduction: The Significance of Pyrazole Quantification
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is the foundation for a vast array of biologically active compounds, including blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, potent pesticides such as fipronil, and numerous other therapeutic agents.[1] The synthesis and application of pyrazole derivatives are continually expanding in drug discovery and materials science.[2][3][4][5]
Given their potency and prevalence, the ability to accurately and precisely quantify pyrazole-containing molecules in various matrices—from bulk drug substances and pharmaceutical formulations to complex biological fluids (plasma, milk) and environmental samples (soil, water, food)—is paramount.[6][7][8] Robust analytical methods are essential for pharmacokinetic studies, quality control, residue analysis, and regulatory compliance. This guide provides the foundational knowledge and practical protocols to achieve reliable quantification.
Core Principle: Chromatographic Separation
The methods detailed herein rely on chromatography, a powerful technique that separates components of a mixture for individual measurement. The choice between liquid chromatography (LC) and gas chromatography (GC) is fundamental and depends on the analyte's properties:
-
Liquid Chromatography (LC): Ideal for polar, semi-volatile, or thermally unstable compounds like many pyrazole-based drugs.
-
Gas Chromatography (GC): Best suited for volatile and thermally stable compounds, such as certain pyrazole pesticides.
This guide will explore the most common and effective implementations of both techniques for pyrazole analysis.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse of the pharmaceutical industry for its versatility, robustness, and cost-effectiveness. It separates compounds based on their hydrophobicity.[9][10][11]
Scientific Principle & Causality
In RP-HPLC, the stationary phase (packed into a column) is nonpolar (hydrophobic), typically consisting of silica particles chemically bonded with C18 (octadecylsilane) alkyl chains.[11][12] The mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[9][12]
When a sample is injected, pyrazole compounds, which possess a degree of hydrophobicity, will partition between the mobile phase and the stationary phase. More hydrophobic molecules interact more strongly with the C18 chains and are retained longer in the column.[9][11] By gradually increasing the concentration of the organic solvent in the mobile phase (a technique called gradient elution), the polarity of the mobile phase is decreased, which systematically elutes the bound compounds from the column in order of increasing hydrophobicity.[10][12] A UV detector measures the absorbance of the eluting compounds at a specific wavelength, generating a signal proportional to the concentration.
Experimental Workflow Diagram: RP-HPLC-UV
Caption: General experimental workflow for the quantification of pyrazole compounds using RP-HPLC-UV.
Detailed Protocol: Quantification of Celecoxib in Capsules
This protocol is adapted from established methods for the NSAID celecoxib.[13][14]
A. Reagents and Materials:
-
Celecoxib Reference Standard (USP grade or equivalent)
-
HPLC-grade Acetonitrile (ACN) and Methanol
-
Purified water (18.2 MΩ·cm)
-
Celebrex® Capsules (or generic equivalent)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
B. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of ACN and water in a 60:40 (v/v) ratio.[13] Filter through a 0.45 µm membrane and degas by ultrasonication for 15 minutes.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~50 mg of celecoxib reference standard, transfer to a 50 mL volumetric flask, dissolve in the mobile phase, and sonicate for 15 minutes before making up to volume.[13]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1-40 µg/mL.[13]
C. Sample Preparation:
-
Weigh the contents of 20 capsules to determine the average fill weight.
-
Accurately weigh a portion of the capsule powder equivalent to 100 mg of celecoxib and transfer it to a 100 mL volumetric flask.[13]
-
Add approximately 50 mL of mobile phase, sonicate for 20 minutes to ensure complete dissolution, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Procedure:
-
HPLC Conditions:
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the blank (mobile phase), followed by the working standard solutions and the prepared sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of celecoxib in the sample from its peak area using the regression equation of the calibration curve.[13]
Method Validation and Performance
The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17][18]
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data (Celecoxib) |
| Linearity (r²) | ≥ 0.999 | 0.9994 over 2.5–50 µg/mL[19] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0%[20] |
| Precision (% RSD) | ≤ 2.0% | < 2%[19][20] |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 2.43 µg/mL[19][20] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10:1 | 7.38 µg/mL[19][20] |
| Specificity | No interference at analyte retention time | Peak purity confirmed with PDA detector |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as analyzing pyrazoles in biological matrices (e.g., plasma, soil), LC-MS/MS is the gold standard.[7][21][22]
Scientific Principle & Causality
LC-MS/MS couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[22]
-
Separation: An RP-HPLC system, similar to the one described above, separates the pyrazole analyte from matrix components.
-
Ionization: As the analyte elutes from the column, it enters an ion source, most commonly an Electrospray Ionization (ESI) source.[23][24] ESI uses a high voltage to create a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[23][25][26] This "soft" ionization technique minimizes fragmentation, preserving the molecular ion.[23]
-
Mass Analysis (MS/MS): The ions are guided into a tandem mass spectrometer (e.g., a triple quadrupole).
-
Q1 (First Quadrupole): Acts as a mass filter, selecting only the ion corresponding to the molecular weight of the target pyrazole (the "parent" or "precursor" ion).
-
Q2 (Collision Cell): The selected parent ion is fragmented by collision with an inert gas (e.g., argon). This process is highly reproducible and creates specific "product" or "daughter" ions.
-
Q3 (Third Quadrupole): Filters for one or more of these specific product ions.
-
This process of selecting a parent ion and monitoring a specific fragment ion is called Selected Reaction Monitoring (SRM) and provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[27]
Experimental Workflow Diagram: LC-MS/MS
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The Versatile Precursor: (2-Methyl-2H-pyrazol-3-yl)acrylic Acid in Heterocyclic Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(2-Methyl-2H-pyrazol-3-yl)acrylic acid has emerged as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, combining a reactive acrylic acid moiety with a biologically significant pyrazole core, offer a powerful platform for the construction of novel molecular architectures. This guide provides detailed application notes and protocols for the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid and its subsequent transformation into various heterocyclic systems, underscoring its importance in medicinal chemistry and drug discovery. The pyrazole nucleus is a cornerstone in many approved drugs, highlighting the significance of developing efficient synthetic routes to pyrazole-containing molecules[1].
Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic Acid: A Knoevenagel Condensation Approach
The primary and most efficient method for the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, and it is a fundamental carbon-carbon bond-forming reaction in organic synthesis[2]. In this case, the precursors are 2-methyl-2H-pyrazole-3-carbaldehyde and malonic acid. The reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like pyridine or ethanol.
Rationale Behind Experimental Choices
The choice of a piperidine/pyridine catalyst system is crucial for the success of the Knoevenagel condensation. Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of malonic acid, generating a nucleophilic enolate. Pyridine serves as both a solvent and a weak base, facilitating the reaction and preventing unwanted side reactions. The reaction temperature is maintained at reflux to ensure a sufficient reaction rate without causing decomposition of the starting materials or products.
Experimental Protocol: Synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
Materials:
-
2-methyl-2H-pyrazole-3-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol (for recrystallization)
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-2H-pyrazole-3-carbaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 10% hydrochloric acid. This step protonates the carboxylate and precipitates the product.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Table 1: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reactants | 2-methyl-2H-pyrazole-3-carbaldehyde, Malonic acid |
| Catalyst | Piperidine/Pyridine |
| Solvent | Pyridine |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Typical Yield | 75-85% |
Characterization Data:
While specific experimental data for (2-Methyl-2H-pyrazol-3-yl)acrylic acid is not abundantly available in the searched literature, the expected spectroscopic data can be predicted based on analogous structures[3].
-
¹H NMR: Expect signals for the pyrazole ring protons, the methyl group protons, and the vinylic protons of the acrylic acid moiety. The coupling constant between the vinylic protons will be indicative of the trans configuration, which is the thermodynamically favored product of the Knoevenagel condensation.
-
¹³C NMR: Expect signals for the pyrazole ring carbons, the methyl carbon, the carboxylic acid carbon, and the two vinylic carbons.
-
IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.
Caption: Workflow for the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Applications in Heterocyclic Synthesis
(2-Methyl-2H-pyrazol-3-yl)acrylic acid is a versatile building block for the synthesis of various fused heterocyclic systems. The presence of both an α,β-unsaturated carboxylic acid and a pyrazole ring allows for a range of cyclization strategies.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities[4]. One synthetic approach involves the reaction of an α,β-unsaturated ketone with a 5-aminopyrazole[5]. While not a direct cyclization of the acrylic acid, this highlights a common strategy for forming this fused system. A plausible pathway starting from (2-Methyl-2H-pyrazol-3-yl)acrylic acid would involve its conversion to the corresponding α,β-unsaturated ketone, followed by cyclocondensation. A more direct, albeit less documented, approach could involve a multi-component reaction.
A general strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents[6].
Synthesis of Pyrazolo[3,4-d]pyridazinones
Pyrazolo[3,4-d]pyridazinones are another class of bicyclic heterocycles with potential biological applications. The synthesis of these compounds can be achieved through the cyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazine[2][7].
The reaction of a carboxylic acid derivative with hydrazine is a classic method for the formation of a pyridazinone ring. The use of a high-boiling solvent like ethanol or acetic acid facilitates the dehydration and ring closure steps. The choice of hydrazine hydrate or a substituted hydrazine allows for the introduction of different substituents on the pyridazinone ring.
Materials:
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid
-
Thionyl chloride (for conversion to acid chloride)
-
Hydrazine hydrate
-
Ethanol
Procedure:
Step 1: Synthesis of the Acid Chloride (optional but recommended)
-
To a solution of (2-Methyl-2H-pyrazol-3-yl)acrylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the crude acid chloride (or the starting acrylic acid) (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, troubleshoot common challenges, and optimize reaction conditions for improved yields and purity. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource provides field-proven insights and evidence-based protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during pyrazole synthesis.
Q1: What is the most common and versatile method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis and its variations remain one of the most widely used and versatile methods.[4][5][6] This reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic catalysis.[4][5] Its popularity stems from the ready availability of starting materials and the generally high yields of the aromatic and stable pyrazole products.[7]
Q2: My reaction is resulting in a very low yield. What are the primary factors to investigate?
A2: Low yield is a frequent issue that can often be resolved by systematically evaluating several factors.[8][9] First, assess the purity of your starting materials, as impurities can lead to side reactions.[8][10] Hydrazine derivatives, in particular, can degrade over time.[8] Next, optimize the reaction stoichiometry; a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[8] Finally, critically evaluate your reaction conditions, including solvent, temperature, and reaction time, as these parameters are crucial for optimal conversion.[8][11]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[8] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[8] To improve regioselectivity, consider changing the solvent. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.
Q4: What is the role of the catalyst in the Knorr pyrazole synthesis?
A4: In the Knorr synthesis, an acid catalyst is typically used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound.[4][5] This activation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the hydrazine, which is a crucial step in the formation of the imine intermediate.[4] The catalyst is regenerated at the end of the reaction cycle.[4]
Q5: Can pyrazole synthesis be performed under "green" or environmentally friendly conditions?
A5: Yes, significant efforts have been made to develop greener synthetic routes for pyrazoles. These methods often focus on using water as a solvent, employing solvent-free conditions, or utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption.[12][13][14][15][16] Multicomponent reactions are also considered green as they increase efficiency by combining several steps into a single operation.[13][17]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your pyrazole synthesis experiments.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Impure Starting Materials | Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or GC-MS. Purify if necessary. Use freshly opened or purified hydrazine.[8][10] | Impurities can participate in side reactions, consuming reactants and lowering the yield of the desired pyrazole.[8][10] Hydrazines are susceptible to oxidation and degradation. |
| Suboptimal Reaction Temperature | Systematically screen a range of temperatures. Some reactions require heating to overcome the activation energy, while others may proceed efficiently at room temperature.[11][18][19] | Reaction kinetics are highly temperature-dependent. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause decomposition of reactants or products. |
| Incorrect Solvent Choice | The solvent can significantly influence reaction rates and outcomes.[10] If using a standard solvent like ethanol, consider exploring others such as aprotic dipolar solvents (e.g., DMF, NMP) or green alternatives like water or PEG-400.[10][20][21] | Solvent polarity and proticity can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction pathway and rate. |
| Ineffective Catalyst | If using a catalytic amount of acid, ensure it is not deactivated. Consider screening different acid catalysts (e.g., acetic acid, sulfuric acid, or a Lewis acid).[2][15] | The nature and concentration of the catalyst can profoundly impact the rate of the initial condensation step. |
| Reaction Not Reaching Completion | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8] | Reactions may require longer times than initially anticipated to reach completion. Continuous monitoring prevents premature workup. |
Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Lack of Regiocontrol | When using unsymmetrical reactants, modify the solvent system. Fluorinated alcohols can enhance regioselectivity. Alternatively, consider modifying the substituents on the dicarbonyl compound to electronically or sterically favor attack at one carbonyl over the other. | The solvent can influence the transition state energies for the two possible pathways of nucleophilic attack, thereby favoring the formation of one regioisomer. |
| Side Reactions | Review the reaction mechanism for potential side reactions such as incomplete cyclization or formation of hydrazones that do not cyclize.[8] Adjusting the pH or temperature may suppress these unwanted pathways. | Reaction conditions can be fine-tuned to favor the desired reaction pathway over competing side reactions. |
| Product Degradation | If the desired pyrazole is unstable under the reaction conditions, consider milder conditions, such as lower temperatures or shorter reaction times.[22] | Prolonged exposure to harsh conditions (e.g., strong acid or high heat) can lead to the degradation of the final product. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Co-eluting Impurities on Silica Gel | If standard silica gel chromatography is ineffective, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[23] | Basic pyrazole products can interact strongly with acidic silica gel, leading to poor separation. Deactivation or a different stationary phase can mitigate this issue. |
| Product is an Oil or Difficult to Crystallize | If direct crystallization fails, try recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[23] If the product remains an oil, purification via column chromatography is the primary alternative. | The solubility of the product and impurities in different solvents can be exploited to achieve purification through crystallization. |
| Formation of Acid Addition Salts | If an acid catalyst was used, the pyrazole product may exist as a salt. Neutralize the reaction mixture with a base (e.g., saturated sodium carbonate solution) before extraction to isolate the free pyrazole.[17][24] | Pyrazoles are basic and can form salts with acids. The free base is typically more soluble in organic solvents, facilitating extraction and purification. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a classic Knorr pyrazole synthesis.
Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, via the reaction of a β-ketoester with a hydrazine.[7]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.25 mL, 12.5 mmol) and ethyl acetoacetate (1.625 mL, 12.5 mmol). Caution: Phenylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Heating: Heat the mixture in an oil bath at 135–145 °C for 60 minutes.[17]
-
Monitoring: Monitor the reaction progress by TLC, using a mobile phase of n-hexane:ethyl acetate (8:2 v/v), to observe the consumption of the starting materials.[17]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will likely be a heavy syrup.[17]
-
Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a crude powdered product precipitates.[17]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.[17]
-
Purification: To purify the product, dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.[17]
-
Final Steps: Filter the recrystallized solid using a Büchner funnel, wash with a small amount of cold ethanol, and dry in a desiccator to obtain the final product.
Visualizing the Process
General Mechanism of Knorr Pyrazole Synthesis
The following diagram illustrates the fundamental steps of the Knorr pyrazole synthesis, from the initial condensation to the final cyclization and aromatization.
Caption: Knorr Pyrazole Synthesis Workflow.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in pyrazole synthesis.
Caption: Low Yield Troubleshooting Workflow.
References
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
- Knorr pyrazole synthesis. Name-Reaction.com.
- Troubleshooting low yield in pyrazole synthesis
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
- A mechanism of pyrazole forming reaction.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Benchchem.
- Pyrazole. Unknown Source.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- troubleshooting low conversion r
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- WO2011076194A1 - Method for purifying pyrazoles.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- DE102009060150A1 - Process for the purification of pyrazoles.
- optimization of reaction conditions for pyrazoline synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Various methods for the synthesis of pyrazole..
- Knorr Pyrazole Synthesis.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Recent progress in chemosensors based on pyrazole deriv
- Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?. PMC.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. PMC.
- Organic Syntheses Procedure.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole synthesis. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. preprints.org [preprints.org]
- 14. tandfonline.com [tandfonline.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
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- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Improving the yield and purity of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Yield and Purity for (2-Methyl-2H-pyrazol-3-yl)acrylic acid
Executive Summary
This technical guide addresses the synthesis, isolation, and purification of (2-Methyl-2H-pyrazol-3-yl)acrylic acid . While pyrazole-4-acrylic acids are common in literature, the 3-yl isomer (often chemically equivalent to 1-methyl-1H-pyrazole-5-acrylic acid depending on tautomer fixing) presents unique challenges due to the steric proximity of the N-methyl group to the acrylic side chain.
This guide prioritizes the Knoevenagel-Doebner Condensation as the most scalable and atom-economical route, while providing contingency protocols for purification and troubleshooting.
Part 1: Synthetic Route Optimization
The Preferred Pathway: Knoevenagel-Doebner Condensation
We recommend avoiding the Heck reaction for this specific substrate due to the difficulty in removing Palladium contaminants from the basic pyrazole moiety. The Knoevenagel condensation between 2-methyl-2H-pyrazole-3-carbaldehyde and malonic acid is the superior method.
Mechanism & Rationale: The reaction utilizes a catalytic base (Piperidine) to deprotonate malonic acid, facilitating nucleophilic attack on the aldehyde. The subsequent decarboxylation is driven thermally.
-
Why this route? It generates the E-isomer preferentially and avoids phosphine oxide byproducts (typical of Wittig) which are difficult to separate from polar pyrazoles.
Optimized Protocol:
| Parameter | Specification | Rationale |
| Limiting Reagent | 2-methyl-2H-pyrazole-3-carbaldehyde | The aldehyde is the high-value intermediate. |
| Reagent Excess | Malonic Acid (1.5 – 2.0 equiv) | Drives equilibrium; excess is easily removed by water wash. |
| Solvent | Pyridine (5–10 volumes) | Acts as both solvent and base; promotes decarboxylation. |
| Catalyst | Piperidine (0.1 – 0.2 equiv) | Essential for initial enolate formation. |
| Temperature | 80°C | 80°C for condensation; >100°C required for decarboxylation. |
Step-by-Step Methodology:
-
Charge the reaction vessel with 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 eq) and Malonic acid (1.5 eq).
-
Add Pyridine (anhydrous, 8 vol) followed by Piperidine (0.1 eq).
-
Heat to 80°C for 2 hours. Monitor aldehyde consumption by TLC/HPLC.
-
Ramp temperature to reflux (115°C) for 4–6 hours to force decarboxylation. Note: CO2 evolution will be observed.
-
Cool to room temperature.
-
Quench by pouring the mixture into ice-cold water (20 vol) containing concentrated HCl (to pH 2–3). Crucial: The pyridine must be neutralized to precipitate the free acid.
Part 2: Process Visualization
The following diagram outlines the synthesis workflow and the critical decision nodes for purification.
Figure 1: Synthesis and Purification Workflow for Pyrazole Acrylic Acid.
Part 3: Troubleshooting Guide (FAQs)
Q1: My reaction stalls at the intermediate dicarboxylic acid. How do I force decarboxylation?
-
Diagnosis: The Knoevenagel intermediate (benzylidene malonic acid derivative) has formed but hasn't lost CO2. This often happens if the temperature is too low.
-
Solution: Ensure the internal temperature reaches >100°C. If using ethanol as a solvent, switch to Pyridine or DMF/Piperidine to achieve higher thermal energy. Alternatively, add a trace of Copper(I) oxide, which can catalyze decarboxylation in stubborn heteroaromatic systems.
Q2: The product is not precipitating upon acidification (Low Yield).
-
Diagnosis: Pyrazoles are basic. If the pH is too low (pH < 1), the pyrazole nitrogen protonates, forming a soluble cation salt
. If the pH is too high (pH > 5), the carboxylic acid deprotonates . -
Solution: You must hit the Isoelectric Point (pI) .
-
Slowly adjust the quench pH to 3.5 – 4.0 .
-
Allow the slurry to stir at 0°C for 2 hours to maximize crystallization.
-
Add saturated NaCl (brine) to "salt out" the organic acid if solubility remains high.
-
Q3: I see a mixture of E and Z isomers. How do I isolate the E-isomer?
-
Diagnosis: Steric clash between the N-methyl group (position 2) and the acrylic chain (position 3) can destabilize the planar E-conformation, occasionally favoring Z or causing rotation.
-
Solution:
-
Thermal Isomerization: Reflux the crude solid in dilute HCl/Water for 1 hour. The thermodynamic E-isomer is usually favored.
-
Recrystallization: The E-isomer typically packs better. Recrystallize from Ethanol:Water (9:1) . Dissolve in hot ethanol, then add water until turbid, and cool slowly.
-
Q4: The product is colored (yellow/brown) and sticky.
-
Diagnosis: Polymerization of the acrylic double bond or oxidation of the pyridine/piperidine residues.
-
Solution:
-
Add a radical inhibitor (e.g., BHT or Hydroquinone , 0.1 mol%) during the reaction reflux to prevent polymerization.
-
Perform an Acid-Base Swing (see Protocol below) to remove non-acidic tars.
-
Part 4: Advanced Purification Protocol (Acid-Base Swing)
If simple recrystallization fails, use this chemical purification method which exploits the amphoteric nature of the molecule.
-
Dissolution: Suspend the crude solid in 10% aqueous NaHCO3 (Sodium Bicarbonate).
-
Logic: The carboxylic acid deprotonates, becoming soluble. Impurities that are not acidic (unreacted aldehyde, polymerized tars) will remain insoluble.
-
-
Filtration: Filter the mixture through a Celite pad to remove insoluble dark tars.
-
Extraction (Optional): Wash the aqueous filtrate with Ethyl Acetate (2x) to remove non-polar organic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer to 0°C. Slowly add 6N HCl dropwise while stirring vigorously until pH reaches 3.5 – 4.0 .
-
Isolation: Filter the resulting white precipitate and wash with cold water.
Part 5: Analytical Verification
Ensure the final product meets these criteria before proceeding to downstream applications.
| Method | Expected Feature | Verification Note |
| 1H NMR (DMSO-d6) | Doublet at | Large coupling constant ( |
| 1H NMR (DMSO-d6) | Singlet at | Confirms integrity of the N-Methyl group. |
| LC-MS | [M+H]+ Peak | Check for M+18 (hydrate) or M+Na adducts which are common. |
| HPLC Purity | > 98% (254 nm) | Impurity at RRT 0.9 is often the Z-isomer. |
References
-
Jones, G. (1967).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204. (Foundational text on mechanism and pyridine/piperidine catalysis).
-
Chaudhry, F., et al. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(13), 7227-7230. Link (Specific protocols for pyrazole-carbaldehyde condensation).
-
Deng, X., & Mani, N. S. (2010). Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, 87, 161. Link (Detailed experimental setup for methyl-pyrazole synthesis and handling).
-
Elinson, M. N., et al. (2015). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one. ResearchGate. Link (Green chemistry approaches).
Sources
Technical Support Center: Troubleshooting Common Issues in Acrylic Acid Polymerization
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for acrylic acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for troubleshooting common challenges in the lab. The free-radical polymerization of acrylic acid is a powerful technique, but its high reactivity and exothermic nature demand precise control. This document provides a structured, question-and-answer approach to diagnose and resolve issues you may encounter during your experiments.
Issue 1: Runaway Reaction and Premature Polymerization
Q: My polymerization is exhibiting a rapid, uncontrolled temperature increase (runaway exotherm), and solidifying almost instantly. What is happening and how can I regain control?
A: You are experiencing a runaway reaction, a significant safety risk. The free-radical polymerization of acrylic acid is highly exothermic, with a heat of polymerization around 77 kJ/mol.[1][2] If this heat is not dissipated effectively, it accelerates the reaction rate, which in turn generates more heat, creating a dangerous feedback loop that can become explosive if the system is confined.[1]
Immediate Causality:
-
Poor Heat Dissipation: The most common cause. As the reaction proceeds, the viscosity of the solution increases, which significantly hinders heat transfer to the cooling medium.[3][4] This is known as the autoacceleration or gel effect.
-
High Monomer Concentration: Bulk or highly concentrated solutions (>40% acrylic acid in water) are prone to thermal runaway because of the high concentration of reactive species in a small volume.[1][5][6]
-
Excessive Initiator Concentration: While seemingly counterintuitive, a very high initiator concentration can generate an enormous number of radicals at once, leading to a rapid, uncontrolled polymerization burst.[5]
Emergency Protocol & Preventative Measures:
Immediate Actions (Emergency):
-
If safely possible, immediately activate emergency cooling systems (e.g., immerse the reactor in an ice bath).
-
If the temperature continues to rise uncontrollably, evacuate the area.
Preventative Protocols:
-
Reduce Monomer Concentration: Perform the polymerization in a more dilute solution. Aqueous solutions of less than 40% acrylic acid are recommended to help manage the exotherm.[1][6]
-
Optimize Heat Removal:
-
Use a reactor with a high surface-area-to-volume ratio.
-
Ensure efficient stirring to promote heat transfer.
-
Use a reliable and powerful cooling bath set to a temperature that can effectively counteract the heat of polymerization.
-
-
Employ a Semi-Batch Process: Instead of adding all the monomer at once, add it dropwise over several hours.[1][5] This allows the heat generated to be managed continuously.
-
Select the Right Initiator and Temperature: The reaction temperature should be chosen based on the initiator's half-life. A temperature that is too high will cause the initiator to decompose too quickly, leading to a loss of control.
Issue 2: Slow or No Polymerization / Low Monomer Conversion
Q: My reaction has been running for hours with little to no increase in viscosity, or my final monomer conversion is unacceptably low. What factors could be inhibiting my polymerization?
A: This is a frequent issue that points to either insufficient radical generation or the presence of inhibiting species that terminate polymer chains prematurely.
Underlying Principles & Causality:
-
Oxygen Inhibition: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[5][7] Oxygen reacts with the initiating (carbon) radicals to form peroxy radicals.[7] These peroxy radicals are much less reactive towards the monomer and tend to terminate each other, effectively quenching the polymerization process.[7]
-
Inhibitor Overload: Acrylic acid is commercially supplied with stabilizers like hydroquinone monomethyl ether (MEHQ) or phenothiazine (PTZ) to prevent spontaneous polymerization during transport and storage.[7][8][9][10] If the concentration of this storage inhibitor is too high relative to your initiator, it will consume the generated radicals, leading to a long induction period or complete inhibition.[11]
-
Insufficient Initiator Activity: The initiator itself may be the problem. An insufficient concentration will not generate enough radicals to drive the reaction to completion.[5][11] Furthermore, the initiator's effectiveness is highly temperature-dependent; if the temperature is too low for the chosen initiator, its decomposition rate will be too slow.[12][11]
Troubleshooting Workflow for Low Monomer Conversion:
Caption: Troubleshooting workflow for low monomer conversion.
Detailed Protocol for Overcoming Inhibition:
-
Deoxygenate the System: Before heating, purge the reaction mixture (monomer and solvent) with an inert gas like nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen. Maintain a gentle positive pressure of the inert gas throughout the entire reaction.[5]
-
Optimize Initiator Concentration: If using monomer directly from the supplier, the storage inhibitor is present. You may need to systematically increase the initiator concentration to overcome this initial inhibition period.[11] A typical starting point is 0.1-1.0% by weight of the monomer.
-
Verify Initiator and Temperature: Ensure your initiator is not degraded from age or improper storage.[11] Cross-reference the reaction temperature with the initiator's half-life data. For example, potassium persulfate (KPS) has a half-life of about 10 hours at 60°C, making it suitable for reactions in that range.[13] Using it at 40°C would result in extremely slow radical generation.
| Initiator Type | Common Examples | Typical Temperature Range (°C) | Solubility |
| Persulfates | Potassium Persulfate (KPS), Ammonium Persulfate (APS) | 50 - 90°C[5][12] | Water |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | 60 - 80°C[5] | Organic Solvents |
| Redox Initiators | Persulfate/Sulfite, Persulfate/Fe²⁺ | Room Temperature to 50°C[14][15] | Water |
Issue 3: High Viscosity or Gel Formation Early in the Reaction
Q: My reaction mixture becomes extremely viscous or forms an insoluble gel very early on, long before reaching high conversion. How can I prevent this?
A: Premature gelation indicates the formation of a cross-linked polymer network. This is typically caused by either unintended cross-linking reactions or the formation of extremely high molecular weight polymers that physically entangle.
Underlying Principles & Causality:
-
Low Initiator Concentration: A very low initiator concentration can lead to the formation of a few, but extremely long, polymer chains.[5] These high molecular weight polymers can cause a dramatic increase in viscosity or form a physical gel through chain entanglement.[5]
-
Presence of Cross-linking Impurities: Acrylic acid can sometimes contain diacrylates (like 1,4-butanediol diacrylate) as impurities from its manufacturing process. These molecules have two double bonds and can act as cross-linkers, covalently bonding multiple polymer chains together to form a gel.[5]
-
Backbiting and Chain Transfer: At higher temperatures, a process called "backbiting" can occur, where a growing polymer radical abstracts a hydrogen atom from its own chain.[16] This creates a mid-chain radical that can continue to propagate, leading to a branched polymer structure which can contribute to higher viscosity.
Preventative Protocols:
-
Optimize Initiator Concentration: If you suspect excessively high molecular weight is the cause, try modestly increasing the initiator concentration. This will create more polymer chains that are, on average, shorter, thereby reducing viscosity.[5][17]
-
Purify the Monomer: If cross-linking impurities are suspected, consider purifying the acrylic acid monomer, for example, by vacuum distillation (note: this is a hazardous procedure that must be done with extreme care and proper inhibitor management).
-
Use a Chain Transfer Agent (CTA): To explicitly control and reduce the molecular weight, a chain transfer agent like 2-mercaptoethanol can be added to the reaction.[16][18] CTAs interrupt the growth of a polymer chain and initiate a new one, effectively lowering the average molecular weight.
Issue 4: Inconsistent Molecular Weight and High Polydispersity (Đ)
Q: The molecular weight of my poly(acrylic acid) is inconsistent between batches, and the polydispersity is too broad for my application. How can I achieve better control?
A: Controlling molecular weight and its distribution (polydispersity, Đ) is crucial for tailoring the final properties of the polymer. In free-radical polymerization, molecular weight is primarily determined by the relative rates of propagation and termination.
Underlying Principles & Causality:
-
Initiator Concentration: The average molecular weight is generally inversely proportional to the square root of the initiator concentration.[17] Higher initiator concentration leads to more chains being initiated, resulting in shorter chains and lower molecular weight.[5][19]
-
Reaction Temperature: Temperature has a complex effect. Higher temperatures increase the rate of both initiation and propagation.[3][4] However, it often increases the rate of initiation more significantly, leading to a higher concentration of radicals and, consequently, a lower average molecular weight.
-
Monomer Concentration: The degree of polymerization is directly proportional to the monomer concentration.[17] More dilute reactions tend to produce lower molecular weight polymers.
Workflow for Controlling Molecular Weight:
Caption: Decision tree for controlling polymer molecular weight.
Experimental Protocol for Molecular Weight Control:
-
Baseline Experiment: Conduct a polymerization using a standard set of conditions (e.g., 30% monomer in water, 0.5 wt% KPS initiator, 70°C, 4 hours under N₂). Characterize the resulting polymer's molecular weight and Đ using Gel Permeation Chromatography (GPC).
-
Systematic Variation: Based on the decision tree above, change one variable at a time to tune the molecular weight.
-
To decrease molecular weight, increase the initiator concentration in increments (e.g., to 0.7 wt%, 1.0 wt%).
-
To increase molecular weight, decrease the initiator concentration (e.g., to 0.3 wt%, 0.1 wt%).
-
-
Consider Controlled Radical Polymerization: For applications requiring very low polydispersity (Đ < 1.3), conventional free-radical polymerization may be insufficient. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer much greater control over the polymer architecture.[12]
References
-
Wu, C., Gao, J., & Wang, W. (2015). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 54(23), 6138–6146. Retrieved from [Link]
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Levy, L. B. (1993). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research, 32(11), 2544–2549. Retrieved from [Link]
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Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (2016). Effect of temperature in the free radical polymerization of acrylic acid. Retrieved from [Link]
-
Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sato, T., et al. (2017). Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents. Polymers, 9(6), 234. Retrieved from [Link]
- Google Patents. (n.d.). Method for inhibiting the polymerization of acrylic acid.
-
Reddit. (2014). Polyacrylic acid mechanism. Retrieved from [Link]
-
OKCHEM. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production. Retrieved from [Link]
- Google Patents. (n.d.). Method for preventing polymerization in an acrylic acid manufacturing process.
-
MDPI. (2023). Synthesis of New Hydrogels Involving Acrylic Acid and Acrylamide Grafted Agar-Agar and Their Application in the Removal of Cationic Dyes from Wastewater. Retrieved from [Link]
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ResearchGate. (2016). The synthesis of polyacrylic acid with controlled molecular weights. Retrieved from [Link]
-
LinkedIn. (2026). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Retrieved from [Link]
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ResearchGate. (2015). Modeling Acrylic Acid Radical Polymerization in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (2015). How we can control molecular size of acrylic acid based polymer by the way of process controls or process systems?. Retrieved from [Link]
- Google Patents. (n.d.). High molecular weight acrylic polymer and its use.
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylic acid. Retrieved from [Link]
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OSTI.gov. (1984). Control of molecular weight of acrylamide-acrylic acid copolymer prepared in aqueous solution by radiation initiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Synthesis and Characterization of Model Acrylic-based Polymer Gels. Retrieved from [Link]
-
MDPI. (n.d.). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. Retrieved from [Link]
-
ACS Publications. (2018). Polymer Gels: Basics, Challenges, and Perspectives. Retrieved from [Link]
-
Patsnap. (2025). How to Control Molecular Weight in Free Radical Polymerization. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. Retrieved from [Link]
-
ResearchGate. (2014). Which polymerization initiator can be used for acrylic acid grafting to PVDF?. Retrieved from [Link]
- Google Patents. (n.d.). Polymerization of acrylic acid in aqueous solution.
- Google Patents. (n.d.). Polymerization initiator and production of acrylic resin with the same.
-
ResearchGate. (2025). Radical initiators and their influence on the viscosity and molecular weight of acrylic polymers applied in pressure-sensitive adhesives. Retrieved from [Link]
-
ACS Publications. (2021). Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Retrieved from [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
-
ChemBK. (n.d.). Acrylic acid Polymers. Retrieved from [Link]
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Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating and purifying these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the efficiency and success of your purification workflows.
I. Understanding the Molecule: Key Physicochemical Properties of Pyrazole Carboxylic Acids
Before delving into purification techniques, it is crucial to understand the inherent properties of pyrazole carboxylic acids that influence their behavior during purification. These molecules possess both a weakly basic pyrazole ring and an acidic carboxylic acid group, making their solubility and reactivity highly dependent on pH.
-
Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (pyrazole nitrogen) functional groups imparts an amphoteric character. This dual nature is the cornerstone of purification strategies like acid-base extraction.
-
Solubility: The solubility of pyrazole carboxylic acids can vary significantly depending on the substituent groups on the pyrazole ring and the pH of the solution.[1] Generally, they exhibit limited solubility in water but are more soluble in organic solvents such as ethanol, methanol, and acetone.[1]
-
pKa Values: The pKa of the carboxylic acid group is typically in the range of 3-5, while the pKa of the pyrazole ring (acting as a base) is around 2-3. This difference in acidity and basicity is exploited in selective extraction and crystallization.
II. Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses common issues encountered during the purification of pyrazole carboxylic acids.
Recrystallization
Question: My pyrazole carboxylic acid is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem.[2][3] It often occurs when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present, depressing the melting point.
-
Causality: The high concentration of the solute causes it to come out of the solution before the temperature is low enough for crystal lattice formation. Impurities can also disrupt the crystal lattice, favoring a disordered, oily state.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent.[4] This decreases the saturation point, allowing the solution to cool to a lower temperature before precipitation begins.
-
Slow Cooling: Rapid cooling can shock the system, promoting oiling. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[2] Insulating the flask can help slow the cooling process.
-
Change the Solvent System: If the problem persists, your solvent may be too good of a solvent. Consider using a mixed solvent system. Dissolve your compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid. Then, heat to clarify and cool slowly.
-
Scratching: If supersaturation is the issue, scratching the inside of the flask with a glass rod just below the surface of the liquid can induce crystallization by providing a nucleation site.[5]
-
Seed Crystals: Adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.[5]
-
Question: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?
Answer: A low yield is a frequent issue in recrystallization and can stem from several factors.[4]
-
Causality: The most common reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[5][6] Other causes include premature crystallization during hot filtration or washing the crystals with a solvent that is not ice-cold.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of boiling solvent necessary to fully dissolve your compound.[5]
-
Check the Mother Liquor: After filtration, if you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving the product.[5]
-
Question: My pyrazole carboxylic acid won't crystallize at all, even after cooling.
Answer: This is often due to supersaturation or the presence of impurities that inhibit crystal formation.[3]
-
Causality: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[5] Alternatively, impurities can interfere with the formation of a stable crystal lattice.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[5]
-
Reduce Solvent Volume: If the solution is not supersaturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.[3]
-
Purify Further: If significant impurities are suspected, consider a preliminary purification step like an acid-base extraction before attempting recrystallization.
-
Acid-Base Extraction
Question: I am performing an acid-base extraction to separate my pyrazole carboxylic acid from a neutral impurity, but the separation is poor.
Answer: Incomplete separation during an acid-base extraction is often due to incorrect pH or insufficient mixing.
-
Causality: For the pyrazole carboxylic acid to move into the aqueous basic layer, the pH must be high enough to deprotonate the carboxylic acid group, forming a water-soluble carboxylate salt.[7][8] Incomplete deprotonation will result in some of the acid remaining in the organic layer.
-
Troubleshooting Steps:
-
Choose the Right Base: A weak base like sodium bicarbonate is often sufficient to deprotonate a carboxylic acid.[7][9] However, if your pyrazole has electron-withdrawing groups that increase the acidity of the pyrazole N-H, a stronger base like sodium hydroxide might be necessary to ensure complete deprotonation of the carboxylic acid without affecting the pyrazole ring.
-
Check the pH: After adding the basic solution and mixing, check the pH of the aqueous layer to ensure it is sufficiently basic (a pH of 8-9 is generally a good target for carboxylic acids).
-
Thorough Mixing: Ensure vigorous mixing of the two layers in the separatory funnel to maximize the surface area for the acid-base reaction to occur.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is more efficient at removing the acidic compound.
-
Question: After acidifying the aqueous layer to precipitate my pyrazole carboxylic acid, I get an oil or very fine precipitate that is difficult to filter.
Answer: This can happen if the compound has a low melting point or if it precipitates too quickly, forming very small particles.
-
Causality: Rapid acidification can lead to the formation of a fine, poorly filterable solid. If the melting point of the pyrazole carboxylic acid is low, it may separate as an oil.
-
Troubleshooting Steps:
-
Slow Acidification with Cooling: Add the acid slowly while stirring and cooling the solution in an ice bath. This promotes the formation of larger, more easily filterable crystals.
-
Back Extraction: If an oil forms, you can perform a "back extraction." Add an immiscible organic solvent (like ethyl acetate or dichloromethane) to the aqueous solution containing the oil. The neutral pyrazole carboxylic acid will be extracted back into the organic layer. You can then dry the organic layer and remove the solvent to recover your product.[10]
-
"Salting Out": If you have a fine precipitate, adding a saturated solution of sodium chloride ("salting out") can sometimes help to coagulate the solid, making it easier to filter.
-
Column Chromatography
Question: My pyrazole carboxylic acid is streaking on the silica gel column.
Answer: Streaking is a common issue when purifying polar, acidic compounds like carboxylic acids on silica gel.
-
Causality: The acidic protons of the carboxylic acid can strongly interact with the silanol groups on the surface of the silica gel, leading to poor peak shape and streaking. The basic nitrogen of the pyrazole ring can also contribute to this interaction.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel. This results in sharper peaks and better separation.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Reversed-phase chromatography (C18) can be a good alternative, especially for more polar pyrazole carboxylic acids.[11][12]
-
Deactivate the Silica Gel: In some cases, deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine can be effective, although this is less common for acidic compounds.[11]
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying a solid pyrazole carboxylic acid.
-
Solvent Selection:
-
Place a small amount of your crude pyrazole carboxylic acid (a few milligrams) in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) to each test tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude pyrazole carboxylic acid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate.
-
Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
-
Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol outlines the separation of a pyrazole carboxylic acid from a neutral impurity.
-
Dissolution:
-
Dissolve the mixture of the pyrazole carboxylic acid and the neutral impurity in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
-
Extraction with Base:
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[9]
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The top layer will be the organic phase containing the neutral impurity, and the bottom layer will be the aqueous phase containing the deprotonated pyrazole carboxylic acid (as its sodium salt).
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic compound. Combine all aqueous extracts.
-
-
Isolation of the Neutral Compound:
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified neutral compound.
-
-
Precipitation of the Pyrazole Carboxylic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (test with pH paper).
-
The pyrazole carboxylic acid should precipitate out of the solution.
-
-
Collection and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
Dry the purified pyrazole carboxylic acid.
-
IV. Data Presentation
Table 1: Common Solvents for Purification of Pyrazole Carboxylic Acids
| Solvent | Application | Notes |
| Ethanol/Methanol | Recrystallization | Good for many pyrazole derivatives; can be used in combination with water.[11] |
| Water | Recrystallization, Extraction | Solubility is often low, but can be used for recrystallization of some derivatives, especially as an anti-solvent. |
| Ethyl Acetate | Recrystallization, Extraction, Chromatography | A versatile solvent for all three techniques.[11] |
| Toluene | Recrystallization | Good for less polar pyrazole carboxylic acids. |
| Hexane/Heptane | Recrystallization (as anti-solvent), Chromatography | Used as a non-polar component in solvent systems.[13] |
| Dichloromethane | Extraction, Chromatography | A common solvent for extraction and chromatography. |
| Diethyl Ether | Extraction | Good for extractions due to its low boiling point and immiscibility with water. |
V. Visualization of Workflows
Diagram 1: General Workflow for Recrystallization
Caption: A stepwise workflow for the purification of a solid compound via recrystallization.
Diagram 2: Logic for Acid-Base Extraction
Caption: Decision-making process for separating a pyrazole carboxylic acid from a neutral impurity.
VI. References
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. [Link]
-
Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
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Method for purifying pyrazoles. (2011). Google Patents.
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]
-
Process for the purification of pyrazoles. (2009). Google Patents.
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Recrystallization. (n.d.). California State University, Long Beach. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2020). Royal Society of Chemistry. [Link]
-
1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. (2018, February 16). SIELC Technologies. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019, April 11). Cambridge University Press & Assessment. [Link]
-
Recrystallization. (n.d.). University of California, Irvine. [Link]
-
Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage. [Link]
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Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
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What is an Acid and Base Extraction? (n.d.). Confluence. [Link]
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Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Pyrazole-1-carboxylic acid. (n.d.). PubChem. [Link]
-
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014). PubMed. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]
-
Liquid/liquid Extraction. (n.d.). University of California, Santa Cruz. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Acid-Base Extraction Tutorial. (2020, March 22). YouTube. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). SAGE Journals. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). SAGE Journals. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2015). ResearchGate. [Link]
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. (1978). PubMed. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2018). ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry. [Link]
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. rsc.org [rsc.org]
Side-product analysis in the synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
[1]
Current Status: Operational Topic: Side-Product Analysis & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 16, 2026[1]
Executive Summary
The synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid (often chemically equivalent to 1-methyl-1H-pyrazole-5-acrylic acid depending on tautomer locking) is a critical transformation in the development of JAK inhibitors and other kinase-targeting therapeutics.[1]
This guide addresses the three primary failure modes in this synthesis:
Module 1: Regioisomerism (The "Identity" Crisis)
Context: The pyrazole ring has two nitrogen atoms.[1][2][3] When synthesizing the precursor aldehyde or alkylating the pyrazole, obtaining the 2-methyl (adjacent to the C3-substituent) versus the 1-methyl (distal to the C3-substituent) is the most common point of failure.[1]
Q1: My LC-MS shows a single peak, but biological activity is null. Could I have the wrong regioisomer?
A: Yes. The N1- and N2-methyl isomers are often inseparable by standard C18 HPLC gradients due to identical polarity and mass.[1]
The Diagnostic Protocol (NOE NMR): You must validate the position of the methyl group relative to the acrylic side chain using 1D-NOE (Nuclear Overhauser Effect) NMR.[1]
| Feature | Target: (2-Methyl-2H-pyrazol-3-yl) | Impurity: (1-Methyl-1H-pyrazol-3-yl) |
| Structure | Methyl is adjacent to Acrylic group.[1] | Methyl is distal to Acrylic group.[1] |
| NOE Signal | Strong enhancement between N-Me and Acrylic-H (vinylic proton).[1] | NOE Silent between N-Me and Acrylic-H. |
| C-13 NMR (C-Me) | Typically | Typically |
Corrective Action: If you have the wrong isomer, you cannot "fix" it at the acrylic acid stage.[1] You must regress to the pyrazole alkylation step:
Module 2: The Knoevenagel/Doebner Condensation (The "Conversion" Crisis)[1]
Context: The standard synthesis involves condensing 2-methyl-2H-pyrazole-3-carbaldehyde with malonic acid in pyridine/piperidine.[1]
Q2: The reaction mixture turned black, and the yield is <20%. What is the "black tar"?
A: The "black tar" is likely a polymer of your product. The acrylic acid moiety is an electron-deficient alkene, susceptible to:
-
Radical Polymerization: Triggered by heat/light.[1]
-
Michael Addition: The pyridine (base) or unreacted malonate attacking the double bond.[1]
Troubleshooting Matrix:
| Observation | Root Cause | Solution |
| Black Tar | Thermal polymerization.[1] | Add radical inhibitor (e.g., BHT or 4-methoxyphenol , 0.1 mol%) to the reaction.[1] Lower temp to 80°C. |
| Solid Precipitate (Soluble in water) | Pyridinium salt of the product.[1] | The product is stuck as a salt. Acidify aqueous workup to pH 3–4 to precipitate the free acid.[1] |
| Solid Precipitate (Insoluble in water) | Side Product B (See Diagram): The Dicarboxylic Acid intermediate.[1] | Decarboxylation failed. Increase temperature >100°C or switch solvent to DMF/Pyridine mix. |
Q3: I see a side product with M+44 mass. What is it?
A: This is the non-decarboxylated intermediate (2-((2-methyl-2H-pyrazol-3-yl)methylene)malonic acid).[1]
-
Mechanism: The Knoevenagel condensation occurs (Aldehyde + Malonic acid
Dicarboxylic acid), but the thermal driving force was insufficient to eject CO . -
Fix: Reflux the crude material in acetic acid for 2 hours. This forces decarboxylation without degrading the pyrazole.[1]
Module 3: Visualization of Impurity Pathways
The following diagram maps the origin of the three critical impurities discussed above.
Caption: Figure 1. Impurity genealogy in the Knoevenagel synthesis of pyrazole acrylic acids. Red paths indicate irreversible errors; yellow paths are reversible.
Module 4: Experimental Protocol (Self-Validating)
Protocol: Optimized Doebner Condensation Standardized for 10 mmol scale.
-
Setup: 25 mL Round Bottom Flask, Dean-Stark trap (optional but recommended for rate), Reflux Condenser.
-
Charge:
-
Reaction: Heat to 100°C for 4 hours.
-
Workup (The "Crashing" Step):
-
Purification: Recrystallize from Ethanol/Water (9:1).
Module 5: Stability & Storage FAQs
Q4: My white solid turned yellow after a week on the bench. Is it degrading?
A: Yes. The acrylic double bond is photosensitive.[1]
-
E/Z Isomerization: UV light causes the E-isomer (trans) to equilibrate to the Z-isomer (cis).[1]
-
Oxidation: The electron-rich pyrazole ring can slowly oxidize.[1]
-
Storage: Store in amber vials at -20°C under Argon.
Q5: How do I quantify the Z-isomer impurity?
A: Use
References
-
Knoevenagel Condensation Mechanism & Side Reactions
-
Regioselectivity in Pyrazole Synthesis
-
Synthesis of Pyrazole Acrylic Acids
-
Spectral Data for Methyl-Pyrazole Carboxylic Acids (Analogues)
Technical Support Center: Pyrazole Synthesis Scale-Up
Topic: Challenges in the Scale-Up of Pyrazole Synthesis
Status: Operational | Ticket Priority: Critical Lead Scientist: Dr. A. Vance, Senior Process Chemist
Introduction: The Scale-Up Paradox
Welcome to the Pyrazole Technical Support Center. If you are here, you likely faced a successful gram-scale synthesis that failed at the kilogram limit. Pyrazoles are ubiquitous in modern pharmacophores (e.g., Celecoxib, Sildenafil, Ruxolitinib), yet their scale-up presents a "triad of resistance":
-
Regiochemical Ambiguity: The Knorr synthesis often yields inseparable mixtures of isomers.
-
Thermal Instability: Hydrazines are high-energy reagents prone to runaway decomposition.
-
Genotoxicity: Residual hydrazines are potent genotoxic impurities (GTIs) requiring ppm-level control.[1][2]
This guide moves beyond textbook theory to field-tested engineering controls and chemical workarounds.
Module 1: Regiochemistry Control
Ticket #101: "I’m getting a 60:40 mixture of isomers. How do I shift this to >95:5?"
Root Cause Analysis: In the classical Knorr synthesis (1,3-dicarbonyl + substituted hydrazine), regioselectivity is dictated by the competition between the two hydrazine nitrogens (N1 vs. N2) attacking the two carbonyl carbons. At scale, relying on minor steric differences is a recipe for expensive purification.
Troubleshooting Protocol:
Q1: Are you using a standard 1,3-diketone?
-
The Fix: Stop. 1,3-diketones are notoriously poor for regiocontrol unless the steric difference is massive (e.g., t-Butyl vs. Methyl).
-
The Upgrade: Switch to Enaminones or Alkynones .
- -dimethylaminovinyl ketones) possess distinct hard/soft electrophilic centers. The hydrazine's more nucleophilic nitrogen (usually the substituted one) attacks the harder carbonyl, while the unsubstituted nitrogen attacks the softer enamine carbon. This often flips selectivity from 60:40 to >98:2.
Q2: Is the reaction pH uncontrolled?
-
The Fix: Hydrazine nucleophilicity is pH-dependent.[7]
-
Acidic Media: Protonation often directs the reaction by activating the most basic carbonyl.
-
Fluorinated Solvents: Using Hexafluoroisopropanol (HFIP) can invert regioselectivity via specific hydrogen-bond networking, stabilizing the transition state for the anti-Knorr product.
-
Visual Guide: Regioselectivity Decision Tree
Caption: Logic flow for diagnosing and correcting poor regioselectivity in pyrazole synthesis.
Module 2: Process Safety & Thermal Management
Ticket #204: "The reactor temperature spiked 20°C after hydrazine addition stopped."
Root Cause Analysis: This is a classic "thermal accumulation" error. Hydrazine condensation is exothermic.[8] Furthermore, hydrazine monohydrate (HMH) has a decomposition onset temperature that lowers in the presence of acid byproducts (like HCl from hydrazine hydrochloride salts), potentially leading to a Class 4 thermal runaway.
Critical Safety Parameters (FAQs):
Q: Why did the decomposition onset drop?
-
Insight: Pure HMH decomposes >200°C. However, if your reaction generates acid (e.g., using hydrazine HCl salt or generating HCl byproduct), the decomposition onset can drop to ~180°C or lower.
-
The Fix: Base Stabilization. Adding a weak base (Sodium Acetate or
) neutralizes in-situ acidity, maintaining the decomposition onset >200°C. This is a mandatory safety control for kg-scale batches [1].
Q: Can I add hydrazine all at once?
-
Restriction: NEVER. Use a Semi-Batch protocol.
-
Dosing: Add hydrazine over 2–4 hours.
-
Accumulation Check: Stop dosing after 10%. Check if the exotherm consumes the reagent immediately. If the temperature doesn't rise instantly, you are accumulating unreacted hydrazine (a "bomb" waiting to detonate).
-
Visual Guide: Safety Engineering Workflow
Caption: Mandatory safety workflow for hydrazine scale-up, emphasizing thermal screening and stabilization.
Module 3: Purification & Impurity Management
Ticket #309: "I have 50 ppm hydrazine in my final API. How do I remove it?"
Root Cause Analysis:
Hydrazine is a cohort of concern GTI.[1] Standard evaporation does not remove it efficiently due to its boiling point (
Troubleshooting Protocol:
Option A: The Scavenger Hunt (Polishing)
-
Use polymer-supported benzaldehyde resins. The aldehyde reacts rapidly with residual hydrazine to form a hydrazone, which remains bound to the solid support.
-
Limit: Expensive for multi-kg batches.
Option B: The "Salt Break" (Bulk Purification)
-
Method: Isolate the pyrazole as a mineral acid salt (e.g., Pyrazole
HCl or H SO ). -
Why it works:
-
Purge Factor: Hydrazine salts have different solubility profiles than pyrazole salts.
-
Isomer Rejection: The desired pyrazole isomer often crystallizes preferentially as a salt, rejecting the minor isomer into the mother liquor.
-
Safety: Isolating a solid salt is safer than distilling a hydrazine-contaminated oil.
-
Data: Impurity Limits
| Impurity Type | Regulatory Class | Typical Limit | Detection Method |
| Hydrazine | Mutagenic (GTI) | < 1–10 ppm | HPLC-UV (w/ HNA derivatization) [2] |
| Regioisomer | Organic Impurity | < 0.10% | UPLC / GC-MS |
| Elemental Impurities | Class 1-3 Metals | Varies (e.g., Pd < 10ppm) | ICP-MS |
Module 4: The "Golden Batch" Protocol
Scenario: Scale-up of a Knorr-type condensation (10 kg scale). Objective: Safe processing with <5% isomer impurity and <10 ppm hydrazine.
Step-by-Step Methodology:
-
Reactor Setup:
-
Ensure reactor is clean (Fe/Rust can catalyze hydrazine decomposition).
-
Inert with
. -
Charge Ethanol (or Methanol) and the 1,3-Dicarbonyl (or Enaminone).
-
CRITICAL STEP: Charge Sodium Acetate (0.1 eq) if the reaction generates acid or uses hydrazine salts. This buffers the pH.
-
-
Controlled Addition (The Exotherm):
-
Cool jacket to 0°C.
-
Dose Hydrazine Hydrate (64% or 80%) via a pump.
-
Rate: Maintain internal temperature
C. -
Check: Verify instant exotherm. If
lags dosing, STOP.
-
-
Reaction & Workup:
-
After addition, warm to reflux (
C) for 2–4 hours. -
Monitor: HPLC for consumption of starting material (<0.5%).
-
Quench: Cool to 20°C. Add water.
-
Removal: Distill off ethanol.[9] Extract into MTBE or Ethyl Acetate .
-
-
Purification (The Salt Break):
-
Do NOT evaporate to dryness (risk of concentrating hydrazine).
-
Add HCl in Isopropanol (1.1 eq) to the organic layer.
-
Cool to 0–5°C. The Pyrazole
HCl salt precipitates. -
Filter and wash with cold MTBE.
-
Result: The filter cake is the pure isomer; hydrazine and minor isomers remain in the filtrate.
-
-
Free Basing (Optional):
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS). URL:[Link]
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Source: Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Knorr Pyrazole Synthesis Mechanism & Scale-Up. Source: Name-Reaction.com URL:[Link]
- Process for the purification of pyrazoles (Patent DE102009060150A1).
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. name-reaction.com [name-reaction.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Inhibiting Premature Polymerization in Acrylic Acid
Status: Online | Role: Senior Application Scientist
Topic: Stabilization, Storage, and Rescue Protocols for Acrylic Acid Monomers
Core Directive & Executive Summary
Welcome. You are likely here because you are handling Glacial Acrylic Acid (GAA) and are concerned about stability. Let’s be clear: Acrylic acid is thermodynamically unstable. It wants to polymerize. Your job is to kinetically hinder that process until the precise moment of reaction.
As a Senior Application Scientist, I often see two extremes: researchers who treat GAA like water, and those who are terrified of it. The truth lies in mechanism-based handling . Premature polymerization is almost always a failure of the Inhibitor-Oxygen Interface or a violation of Thermal Limits .
This guide is not a generic safety sheet. It is a technical intervention designed to prevent runaway reactions and ensure your monomer remains viable for experimentation.[1]
The Science of Stabilization (The "Why")
You cannot troubleshoot what you do not understand. The industry standard stabilizer is MEHQ (Monomethyl Ether of Hydroquinone) , typically at 200 ppm.[2][3][4][5] However, MEHQ is not the inhibitor. It is a radical scavenger that requires a co-factor.
The MEHQ-Oxygen Synergy
MEHQ alone is useless. It requires dissolved oxygen to function.[6]
-
Initiation: A free radical (
) is generated (by heat, light, or contaminants). -
Oxygen Trap: Dissolved
reacts with to form a peroxy radical ( ). -
Termination: MEHQ donates a hydrogen atom to the peroxy radical, neutralizing it and becoming a stable phenoxy radical.
Critical Failure Point: If you sparge your acrylic acid with pure nitrogen to "protect" it, you are actually stripping away the co-inhibitor , rendering the MEHQ useless and inviting rapid polymerization.
Visualizing the Mechanism
The following diagram illustrates the critical dependency of MEHQ on Oxygen.
Figure 1: The Inhibition Cycle. Note the red dashed line: without Oxygen, the radical bypasses the safety mechanism and initiates runaway polymerization.
Troubleshooting & Scenarios (Q&A)
Scenario A: "My acrylic acid has frozen. Can I just heat it up?"
Status: CRITICAL DANGER Verdict: STOP IMMEDIATELY.
The Physics: Acrylic acid freezes at 13°C (55°F) .[3][5][7] When it crystallizes, the crystal lattice expels impurities. MEHQ and Oxygen are "impurities." [7]
-
The Solid: Pure, uninhibited acrylic acid crystals.
-
The Liquid: Highly concentrated sludge of MEHQ and dimer.
The Risk: If you heat the container (e.g., a heating band), the uninhibited crystals melt first. You now have warm, uninhibited monomer. This is a recipe for an explosion.
Protocol: The Safe Thaw
-
Move the container to a temperature-controlled room at 20–25°C (68–77°F) .
-
Wait. Allow it to thaw naturally.
-
Do NOT use steam, electric heating bands, or water baths >35°C.[7]
-
Agitate. Once liquid, you must mix the container thoroughly to redistribute the MEHQ and Oxygen before drawing any material.
Scenario B: "The liquid is turning cloudy or viscous. Is it polymerizing?"
Status: WARNING Diagnosis: It depends on the mechanism.
| Symptom | Cause | Mechanism | Reversible? | Action |
| Cloudiness / Solids | Polymerization | Radical chain reaction (Exothermic) | NO | Discard immediately.[8] Check temperature. |
| Viscosity Increase | Dimerization | Michael Addition (Ionic) | NO | Test purity. High dimer affects performance but is not explosive. |
| "Popcorn" Solids | Popcorn Polymer | Cross-linking (Vapor phase) | NO | Extreme Hazard. Can rupture steel. Isolate container. |
Expert Insight: Dimerization is inevitable.[6][9] It happens at a rate of ~100 ppm/day at room temperature.[2][5] It is not inhibited by MEHQ. High storage temperatures accelerate dimerization, even if polymerization is inhibited.
Scenario C: "I need to distill Acrylic Acid. How do I prevent polymerization in the column?"
Status: TECHNICAL CHALLENGE
The Issue: MEHQ is non-volatile. It stays in the pot (bottoms). The vapor rising up the column is uninhibited . The Fix:
-
Vapor Phase Inhibitor: You must introduce an inhibitor that works in the vapor phase or is carried up. Phenothiazine (PTZ) or specific Nitroso compounds are often used here.
-
Copper Inhibition: Copper packing or wire can act as a radical trap in the column.
-
Air Bleed: You must bleed a small amount of air (not pure Nitrogen) into the pot to keep the pot inhibitor active.
Experimental Protocols
Protocol 1: Safe Thawing Workflow
Use this decision tree before handling any container stored below 15°C.
Figure 2: Decision logic for handling potentially frozen acrylic acid. Note the mandatory agitation step.
Protocol 2: Checking MEHQ Levels (HPLC Method Summary)
If you suspect inhibitor depletion, verify before use.
-
Preparation: Dilute 1g of Acrylic Acid in 10mL of Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse).
-
Mobile Phase: Water/Acetonitrile (Gradient or Isocratic 60/40).
-
Detection: UV at 280 nm (MEHQ absorbs strongly here).
-
Standard: Run a calibration curve with pure MEHQ (10-300 ppm).
-
Pass Criteria: 180–220 ppm. <50 ppm is unsafe for storage.
Quick Reference Data
| Property | Value | Notes |
| Freezing Point | 13°C (55°F) | DANGER ZONE. Keep storage >15°C. |
| Flash Point | 48°C (118°F) | Flammable. |
| Standard Inhibitor | MEHQ (180-220 ppm) | Requires dissolved Oxygen. |
| Dissolved Oxygen | > 5% saturation | Never sparge with pure |
| Dimer Formation | ~100 ppm/day @ 20°C | Increases exponentially with heat. |
| Exotherm | -77 kJ/mol | Highly exothermic polymerization. |
References
-
Arkema. (2020). Acrylic Acid - Stabilized - Technical Data Sheet. Retrieved from
-
Gantrade Corporation. (2017). Glacial Acrylic Acid Uses & FAQ: Safe Handling and Thawing. Retrieved from
-
BASF. (2021). Acrylic Acid Glacial: Technical Information and Safety Guide. Retrieved from
-
European Basic Acrylic Monomer Manufacturers Association (EBAM). Safe Handling and Storage of Acrylic Acid. Retrieved from
-
NOAA Office of Response and Restoration. Acrylic Acid, Stabilized - Chemical Datasheet. CAMEO Chemicals.[8] Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. arkema.com [arkema.com]
- 3. Acrylic acid (HSG 104, 1997) [inchem.org]
- 4. lgchemon.com [lgchemon.com]
- 5. arkema.com [arkema.com]
- 6. reddit.com [reddit.com]
- 7. gantrade.com [gantrade.com]
- 8. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. synthomer.com [synthomer.com]
Technical Guide: Overcoming Solubility Challenges of Pyrazole Derivatives
Topic: Overcoming Solubility Issues of Pyrazole Derivatives in Organic Solvents Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The Pyrazole Paradox
As a Senior Application Scientist, I frequently encounter a common frustration: pyrazole derivatives often exhibit deceptively high melting points and poor solubility in standard organic solvents (DCM, Toluene, Hexanes), despite their relatively low molecular weight.
The root cause lies in intermolecular hydrogen bonding .[1] The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N), leading to the formation of stable, planar dimers or oligomers in the solid state. This results in high lattice energy that solvents must overcome.[2] Furthermore, unsubstituted pyrazoles exhibit annular tautomerism , complicating solvent interactions.
This guide provides field-proven strategies to disrupt these interactions and achieve stable solutions for synthesis, purification, and biological assays.
Part 1: Troubleshooting Guide (Q&A)
Scenario 1: Reaction Workup & Extraction
Q: My pyrazole product precipitates as a gum or "oils out" during aqueous workup, and it’s insoluble in my extraction solvent (DCM/Ethyl Acetate). How do I recover it?
A: This "oiling out" occurs because the compound is too polar for the organic phase but too lipophilic for the aqueous phase. The strong lattice energy drives it to aggregate rather than dissolve.
-
The Fix (Salting In/Out):
-
Adjust pH: Pyrazoles are amphoteric but generally function as weak bases (
). If your product is neutral, acidify the aqueous layer to pH 1–2 using HCl. This protonates the pyridine-like nitrogen, forming a water-soluble pyrazolium salt. Wash the aqueous layer with organic solvent to remove impurities, then neutralize (pH 7–8) in the presence of a more polar organic solvent (e.g., THF/EtOAc 1:1 or n-Butanol) to extract the free base. -
Change the Solvent: Switch from DCM to n-Butanol or 2-MeTHF . n-Butanol is excellent for extracting polar heterocycles due to its ability to participate in hydrogen bonding while maintaining organic phase separation.
-
Scenario 2: Recrystallization
Q: I am trying to recrystallize a pyrazole derivative. It dissolves in boiling ethanol but precipitates immediately as a powder upon cooling, not crystals. What is wrong?
A: This indicates supersaturation is reached too quickly , likely due to the steep solubility curve of pyrazoles in mono-protic solvents.
-
The Fix (Binary Solvent System): Use a "Good/Poor" solvent pair where the "Good" solvent is a hydrogen bond acceptor/donor (Alcohol) and the "Poor" solvent disrupts the lattice slowly.
-
Recommended System: Ethanol (Good) + Water (Poor) is standard, but for highly lipophilic derivatives, try Acetone (Good) + Hexane (Poor) .
-
Technique: Dissolve the compound in the minimum amount of boiling "Good" solvent. Add the "Poor" solvent dropwise while boiling until a faint turbidity persists.[3] Add one drop of "Good" solvent to clear it, then let it cool slowly in an insulated bath (e.g., a Dewar or oil bath turned off).
-
Scenario 3: Chromatography Purification
Q: My compound streaks on silica gel columns even with high MeOH percentages. It seems to stick to the baseline.
A: Pyrazoles can hydrogen bond with the silanol groups (
-
The Fix (Mobile Phase Modifiers):
-
Disrupt H-Bonds: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase (e.g., DCM:MeOH:NH
). This blocks the acidic silanol sites. -
Alternative Solvent: If solubility is the issue for loading, dissolve the crude in a minimum volume of DCM containing 5-10% HFIP (Hexafluoroisopropanol) . HFIP is a potent hydrogen-bond donor that breaks up pyrazole aggregates, allowing for a concentrated loading band.
-
Scenario 4: Biological Assays
Q: I prepared a 10 mM stock in DMSO. When I dilute it into the aqueous assay buffer, it precipitates immediately.
A: This is the "Crash-Out" effect. Pyrazoles are hydrophobic; when the DMSO (solubilizing sheath) is stripped away by water, the molecules self-aggregate instantly.
-
The Fix (Co-solvent Ramp): Do not dilute directly from 100% DMSO to 100% Buffer.
-
Step 1: Predilute your DMSO stock with Propylene Glycol (PG) or PEG400 (1:1 ratio). These viscous solvents maintain solubility better during aqueous transition.
-
Step 2: Ensure your assay buffer contains a surfactant like 0.05% Tween-80 or Pluronic F-68 to stabilize the micro-suspension.
-
Part 2: Visualizing the Solubility Strategy
The following diagram outlines the decision logic for selecting the correct solvent system based on the specific pyrazole interaction dominating the insolubility.
Caption: Decision tree for selecting solvent strategies based on pyrazole substitution patterns and dominant intermolecular forces.
Part 3: Experimental Protocols
Protocol A: Systematic Solubility Screening
Use this protocol before attempting large-scale purification.
-
Preparation: Weigh 5 mg of the pyrazole derivative into 5 separate HPLC vials.
-
Solvent Addition: Add 50 µL of the following solvents to the respective vials:
-
Vial 1: Methanol (Protic, polar)
-
Vial 2: Acetone (Aprotic, polar)
-
Vial 3: Toluene (Aromatic, non-polar)
-
Vial 4: Ethyl Acetate (Medium polarity)
-
Vial 5: DMSO (High polarity, aprotic)
-
-
Assessment:
-
Clear Solution: Solubility > 100 mg/mL. Excellent.
-
Cloudy/Suspension: Sonicate for 5 minutes at 40°C.
-
Still Insoluble: Add another 50 µL (total 100 µL). If soluble now, solubility is ~50 mg/mL.
-
-
Heating: If insoluble at RT, heat to boiling (or 80°C for DMSO).
Protocol B: "Salting-In" Purification Strategy
For purifying crude pyrazoles that are difficult to crystallize or column.
-
Dissolution: Dissolve crude mixture in minimal MeOH or EtOH.
-
Salt Formation: Add 1.1 equivalents of Oxalic Acid (dissolved in EtOH). Oxalic acid often forms highly crystalline salts with pyrazoles due to the matching bidentate structure.
-
Precipitation: Stir at RT for 1 hour. The pyrazolium oxalate salt should precipitate.
-
Filtration: Filter the solid. Impurities remain in the mother liquor.
-
Free Basing: Suspend the salt in water/DCM biphasic mixture. Add saturated NaHCO
until pH > 8. Separate the DCM layer, dry over Na SO , and evaporate to yield pure pyrazole.
Part 4: Data Summary
Table 1: Solvent Compatibility for Pyrazole Derivatives (3,5-Dimethylpyrazole Model) Data derived from thermodynamic modeling and experimental solubility curves.
| Solvent Class | Representative Solvent | Solubility Trend | Application Best For |
| Alcohols | 1-Butanol | High (Highest among alcohols) | Extraction from water |
| Alcohols | Methanol / Ethanol | Moderate to High | Recrystallization, Reactions |
| Esters | Ethyl Acetate | Moderate | General Workup |
| Ketones | Acetone | Moderate | Recrystallization (w/ Hexane) |
| Aromatic | Toluene | Low | Anti-solvent, Azeotropic drying |
| Nitriles | Acetonitrile | Very Low | Not recommended for high conc. |
| Fluorinated | HFIP / TFE | Very High | Specialized Synthesis, Loading |
References
-
BenchChem. (2025).[2][3] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from
-
National Institutes of Health (NIH). (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives. Molecules, 22(11), 1813. Retrieved from
-
Zhu, M., et al. (2019). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical Thermodynamics. Retrieved from
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Retrieved from
-
Lipinski, C. A. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from
Sources
Technical Support Center: A Guide to Refining Experimental Protocols for Consistent Results
From the desk of a Senior Application Scientist, this guide is designed to address the nuanced challenges researchers, scientists, and drug development professionals face in achieving experimental consistency. Reproducibility is the cornerstone of scientific integrity; however, the path to consistent data is often paved with unforeseen variables. This technical support center provides a structured, in-depth resource to troubleshoot and refine your experimental protocols, moving beyond mere procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve immediate problems but also to build more robust and reliable experimental systems from the ground up.
Section 1: Cell Culture - The Foundation of In Vitro Research
Consistent and healthy cell cultures are paramount for reliable downstream applications. Even minor deviations can lead to significant variability in your results.[1] This section addresses common issues in maintaining and preparing cell cultures.
Frequently Asked Questions (FAQs)
Question 1: My cell growth rate is inconsistent between experiments. What could be the cause?
Answer: Inconsistent cell growth is a frequent issue that can often be traced back to a few key variables.[2]
-
Seeding Density: The initial number of cells plated is critical. A suboptimal seeding density can lead to either sparse growth or premature confluence, both of which can negatively impact experimental outcomes.[2] It is crucial to optimize and standardize the seeding density for your specific cell type.[2]
-
Media Formulation and Quality: Ensure you are using the correct, pre-warmed growth medium as recommended by the supplier.[2] Lot-to-lot variability in serum can also be a factor; it's good practice to test a new lot of serum against an old one in a growth experiment.[2]
-
Incubation Conditions: Mammalian cells typically thrive at 37°C with 95% relative humidity and 5% CO2 to maintain the physiological pH of the bicarbonate-buffered media.[3] Any deviations can induce cellular stress and affect growth.[3]
-
Passage Number: It's important to use healthy, low-passage-number cells.[2] As cells are passaged repeatedly, they can undergo genetic drift and phenotypic changes, which can alter their growth characteristics.
Troubleshooting Workflow for Inconsistent Cell Growth
Caption: Troubleshooting Decision Tree for Inconsistent Cell Growth.
Question 2: I'm observing frequent contamination in my cell cultures. What are the best practices to prevent this?
Answer: Maintaining a sterile environment is fundamental to preventing contamination that can compromise your experiments.[3]
-
Aseptic Technique: Strict aseptic techniques are non-negotiable. This includes using a Class II biosafety cabinet, disinfecting work surfaces with 70% ethanol before and after use, and always using sterile pipettes, culture dishes, and gloves.[3][4]
-
Quarantine New Cell Lines: New cell lines should be quarantined until they have been authenticated and tested for contaminants like mycoplasma.[5]
-
Regular Equipment Maintenance: All equipment, including pipettes, hoods, and incubators, should be regularly sterilized, calibrated, and serviced.[5]
-
Cell Line Authentication: Misidentified or cross-contaminated cell lines are a significant source of irreproducible data. It is recommended to authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis at least once a year.[4][5]
| Parameter | Recommendation | Rationale |
| Work Surface Disinfectant | 70% Ethanol | Effective against most bacteria and viruses. |
| Media Sterilization | 0.2-micron filtration | Removes potential bacterial contaminants.[3] |
| Incubator Cleaning Frequency | Monthly | Prevents the buildup of fungal and bacterial spores. |
| Cell Line Authentication | Annually (minimum) | Confirms the identity and purity of the cell line.[5] |
Section 2: Quantitative PCR (qPCR) - Precision in Nucleic Acid Quantification
qPCR is a powerful technique for quantifying nucleic acids, but its sensitivity also makes it prone to variability. This section will help you troubleshoot common qPCR issues.
Frequently Asked Questions (FAQs)
Question 1: My qPCR results show high variability between technical replicates. What are the likely causes?
Answer: High variability in technical replicates points to inconsistencies in the experimental setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major contributor to variability in qPCR.[6][7] Ensure your pipettes are properly calibrated and use a consistent technique for all samples.
-
Poorly Mixed Reagents: Ensure that all master mixes, primers, and samples are thoroughly mixed before aliquoting into the reaction plate.
-
Template Quality and Quantity: Inconsistent template quality or low template concentration can lead to stochastic effects during amplification, resulting in variable Cq values.
-
Run-to-Run Variability: To account for variability between different runs, it is advisable to include a common sample (calibrator) on each plate to normalize the results.[7]
Question 2: Why are my amplification curves inconsistent or showing no amplification at all?
Answer: Issues with amplification curves can stem from several factors related to the reaction components and cycling conditions.[8]
-
Primer Design: Poorly designed primers can lead to inefficient amplification or the formation of primer-dimers.
-
Reaction Components: The quality and concentration of reaction substrates, such as dNTPs and polymerase, are critical.[8]
-
Cycling Conditions: Suboptimal annealing temperatures or extension times can significantly impact amplification efficiency.
-
Presence of Inhibitors: Contaminants from the sample preparation process can inhibit the PCR reaction.
qPCR Troubleshooting Flowchart
Caption: A Systematic Approach to Troubleshooting qPCR Amplification Issues.
Section 3: Western Blotting - Interrogating Protein Expression
Western blotting is a semi-quantitative technique used to detect specific proteins in a sample. However, it is notorious for being fraught with potential pitfalls that can lead to inconsistent results.[9][10]
Frequently Asked Questions (FAQs)
Question 1: I'm getting weak or no signal for my protein of interest. What should I check?
Answer: A weak or absent signal can be due to a number of factors, from sample preparation to antibody incubation.[9][11]
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane is a common cause. You can check transfer efficiency by staining the membrane with Ponceau S.[11] Ensure there are no air bubbles between the gel and the membrane during setup.[9]
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too low. It's important to optimize these concentrations through titration.[9][11]
-
Antibody Specificity and Compatibility: Ensure your primary antibody is specific for the target protein and that the secondary antibody is compatible with the primary antibody's host species.[9][12]
-
Protein Extraction and Loading: The protein of interest may not be properly extracted or expressed in your sample, or you may not be loading enough protein onto the gel.[11][12]
Question 2: My Western blots have high background noise, making it difficult to see my bands. How can I reduce this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding.[9]
-
Blocking: Inadequate blocking is a primary cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA) and blocking for a sufficient amount of time.[11]
-
Washing Steps: Insufficient washing between antibody incubations can leave behind unbound antibodies. Increase the number and duration of your washes.[9][11]
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to increased non-specific binding.[11]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can introduce contaminating proteins.[13]
| Problem | Potential Cause | Recommended Solution |
| Weak/No Signal | Inefficient protein transfer | Check transfer with Ponceau S stain.[11] |
| Low antibody concentration | Optimize antibody dilutions.[9] | |
| High Background | Inadequate blocking | Increase blocking time or try a different blocking agent.[11] |
| Insufficient washing | Increase the number and duration of washes.[9] | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody or perform pre-adsorption.[9] |
| Protein degradation | Use fresh samples and protease inhibitors.[13] | |
| "Smiling" Bands | Uneven gel polymerization or running conditions | Ensure the gel is poured evenly and run at a lower voltage.[9][13] |
Section 4: ELISA (Enzyme-Linked Immunosorbent Assay) - Sensitive and Specific Analyte Detection
ELISA is a widely used plate-based assay for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Achieving reproducible ELISA results depends on meticulous attention to detail.[14]
Frequently Asked Questions (FAQs)
Question 1: My ELISA results have high coefficients of variation (CVs) between replicate wells. What are the common sources of this variability?
Answer: High CVs in ELISA are often due to inconsistencies in liquid handling and washing steps.
-
Pipetting Technique: Inconsistent pipetting of samples, standards, and reagents is a major source of error.[15][16] Ensure that pipettes are properly calibrated and that a consistent technique is used for all wells.[15][17]
-
Washing: A thorough washing procedure is essential for reliable results.[14] Ensure that all wells are completely aspirated and that the washer is dispensing wash solution evenly.[18]
-
Plate Loading: Pay close attention to the correct placement of samples, controls, and standards in the microplate wells.[18]
-
Incubation Conditions: Inconsistent incubation times and temperatures across the plate can lead to variability.[16][18]
Question 2: I'm experiencing high background or a weak signal in my ELISA. How can I optimize my assay?
Answer: Optimizing your ELISA often involves a checkerboard titration of key components to find the best signal-to-noise ratio.[14][15]
-
Capture and Detection Antibody Concentrations: The concentrations of both the capture and detection antibodies need to be optimized.[14][15]
-
Blocking Buffer: The choice of blocking buffer is important to prevent non-specific binding of antibodies to the plate surface.[14]
-
Sample Dilution: The concentration of your sample may need to be adjusted to fall within the dynamic range of the assay.[14]
-
Incubation Times: Adjusting the incubation times for antibodies and substrates can help to enhance the signal.[17]
ELISA Optimization Workflow
Caption: A Step-by-Step Workflow for Optimizing ELISA Parameters.
References
-
Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. (n.d.). Excel Scientific. Retrieved from [Link]
-
Best Practices for Preparing and Maintaining Cell Culture Environments. (2025, April 1). GMP Plastics. Retrieved from [Link]
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Key Steps to Ensure Optimized and Reproducible qPCR Experiments. (2017, April 13). Bio-Rad. Retrieved from [Link]
-
ELISA Optimization. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
101 Western Blot Troubleshooting Tips & Tricks. (n.d.). Assay Genie. Retrieved from [Link]
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Western Blot Troubleshooting: 10 Common Problems and Solutions. (2025, May 9). BenchSci. Retrieved from [Link]
-
7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer. (2023, May 19). Diatek. Retrieved from [Link]
-
What went wrong? A Western Blot Troubleshooting Guide. (2019, September 12). C.B.S. Scientific. Retrieved from [Link]
-
Western Blot Troubleshooting Guide. (n.d.). TotalLab. Retrieved from [Link]
-
Cell Culture Quality Control: Best Practices. (2024, March 25). The Cell Culture Company. Retrieved from [Link]
-
Technical Guide for ELISA - Protocols. (n.d.). SeraCare. Retrieved from [Link]
-
Getting to the root of poor ELISA data reproducibility. (n.d.). Tecan. Retrieved from [Link]
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Validation & Comparative
A Comparative Study on the Biological Activity of Pyrazole Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring is a versatile pharmacophore, with its derivatives demonstrating a wide array of biological activities.[1][2] However, the therapeutic potential of a pyrazole-based compound is not solely dictated by the substituents attached to the ring but is profoundly influenced by their arrangement. The isomeric form of a pyrazole derivative can dramatically alter its biological activity, transforming a potent therapeutic agent into an inactive compound, or redirecting its activity towards entirely different cellular targets.
This guide provides an in-depth comparative analysis of the biological activities of different pyrazole isomers, with a focus on regioisomers. We will explore how the positional variation of substituents on the pyrazole ring impacts anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data. Furthermore, this guide will furnish detailed, field-proven protocols for evaluating these biological activities and elucidate the key signaling pathways modulated by these fascinating molecules.
The Critical Role of Isomerism in Pyrazole's Biological Activity
The pyrazole ring has three carbon atoms and two adjacent nitrogen atoms.[1] The substitution pattern on this ring gives rise to various isomers, with regioisomers being a prominent class where substituents have the same molecular formula but are attached at different positions. The synthesis of pyrazole derivatives, often through the condensation of 1,3-dicarbonyl compounds with hydrazines, can lead to the formation of a mixture of regioisomers.[2] The separation and individual biological evaluation of these isomers are paramount, as even a subtle shift in a substituent's position can lead to a drastic change in biological function.
A compelling example of this is the "regioisomeric switch" observed in a series of tri- and tetrasubstituted pyrazole derivatives. One regioisomer, a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, was found to be a potent inhibitor of p38α MAP kinase, a key enzyme in inflammatory pathways. However, its regioisomer, a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, exhibited an almost complete loss of p38α inhibition. Instead, this isomer displayed significant activity against important cancer-related kinases such as Src, B-Raf, EGFR, and VEGFR-2, highlighting how a simple positional change of substituents can completely alter the compound's therapeutic target.[3]
Comparative Biological Activities of Pyrazole Isomers
The following sections present a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of different pyrazole isomers, with supporting data from various studies.
Anticancer Activity: A Tale of Two Isomers
The differential cytotoxic effects of pyrazole regioisomers against various cancer cell lines are well-documented. The positioning of substituents on the pyrazole core dictates the molecule's ability to interact with specific enzymatic targets or cellular pathways, leading to varying degrees of anticancer potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrazole Regioisomers
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Regioisomer A (e.g., 3,5-disubstituted) | MCF-7 (Breast) | 5.8 | [4] |
| Regioisomer B (e.g., 1,5-disubstituted) | MCF-7 (Breast) | > 50 | [4] |
| Compound 7a | HepG2 (Liver) | 6.1 | [5] |
| Compound 7b | HepG2 (Liver) | 7.9 | [5] |
| Compound 3a | K562 (Leukemia) | 0.021 | [4] |
| Compound 3b | K562 (Leukemia) | > 10 | [4] |
As illustrated in Table 1, the anticancer activity can vary significantly between isomers. For instance, a 3,5-disubstituted pyrazole derivative showed potent activity against the MCF-7 breast cancer cell line with an IC50 value of 5.8 µM, while its corresponding 1,5-disubstituted regioisomer was largely inactive.[4] Similarly, subtle structural modifications between compounds 7a and 7b resulted in a noticeable difference in their potency against the HepG2 liver cancer cell line.[5]
Antimicrobial Activity: The Isomeric Influence on Pathogen Inhibition
The antimicrobial efficacy of pyrazole derivatives is also highly dependent on their isomeric form. The specific arrangement of substituents influences the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Isomers
| Compound/Isomer | Staphylococcus aureus | Escherichia coli | Reference |
| Pyrazole Derivative 21a | 8 | 16 | [6] |
| Isomer of 21a | 32 | 64 | [6] |
| Compound 3a | 0.125 | 0.062 | [7] |
| Compound 5a | 0.25 | 0.50 | [7] |
| Compound 6 | 0.187 | 0.375 | [7] |
| Compound 7 | 1.0 | 2.0 | [7] |
The data in Table 2 demonstrates that isomeric pyrazoles can exhibit markedly different antimicrobial profiles. For example, pyrazole derivative 21a displayed significantly better activity against both Staphylococcus aureus and Escherichia coli compared to its isomer.[6] Furthermore, a comparative study of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed that subtle structural changes led to substantial differences in their minimum inhibitory concentrations (MIC) against various bacterial strains.[7]
Anti-inflammatory Activity: Regioisomers and their Impact on Inflammation
The anti-inflammatory properties of pyrazoles, famously exemplified by the selective COX-2 inhibitor Celecoxib, are also subject to isomeric variations. The orientation of substituents on the pyrazole ring can affect the compound's selectivity and potency towards inflammatory targets like cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Isomer | in vivo Model | % Inhibition of Edema | Reference |
| Compound 10i | Carrageenan-induced paw edema | 78 | [8] |
| Compound 10e | Carrageenan-induced paw edema | 75 | [8] |
| Compound 10f | Carrageenan-induced paw edema | 72 | [8] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 82 | [8] |
| Series 5a-5f | Carrageenan-induced paw edema | Potent activity | [9] |
| Series 6a-6f | Carrageenan-induced paw edema | Less potent than series 5 | [9] |
As shown in Table 3, different pyrazole-based chalcones exhibited varying degrees of anti-inflammatory activity in the carrageenan-induced rat paw edema model.[8] Another study comparing two series of pyrazole derivatives (5a-5f and 6a-6f) found that one series demonstrated more potent anti-inflammatory action, underscoring the influence of the substitution pattern.[9]
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, it is crucial to employ standardized and validated experimental protocols. The following are detailed step-by-step methodologies for assessing the anticancer, antimicrobial, and anti-inflammatory activities of pyrazole isomers.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][14][15][16][17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the pyrazole isomers in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[1][18][19][20][21]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrazole isomers orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[1]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Signaling Pathways Modulated by Pyrazole Isomers
The diverse biological activities of pyrazole isomers stem from their ability to interact with and modulate key signaling pathways involved in cell proliferation, inflammation, and microbial survival. Two of the most prominent pathways targeted by pyrazole derivatives are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to cellular stress and inflammatory cytokines.[22][23] Aberrant activation of this pathway is implicated in various inflammatory diseases and cancers. Certain pyrazole isomers have been identified as potent inhibitors of p38 MAPK.[22][23]
Caption: Simplified p38 MAPK signaling pathway and its inhibition by specific pyrazole isomers.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a master regulator of the inflammatory and immune responses.[24][25] Its dysregulation is associated with chronic inflammation and cancer. Several pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[24][25]
Caption: Overview of the NF-κB signaling pathway and its inhibition by pyrazole derivatives.
Conclusion and Future Directions
The evidence presented in this guide unequivocally demonstrates that the biological activity of pyrazole derivatives is exquisitely sensitive to their isomeric form. A minor change in the substitution pattern can lead to a profound shift in therapeutic efficacy and target selectivity. This underscores the critical importance of careful synthesis, purification, and comparative biological evaluation of all possible isomers in the drug discovery and development process.
For researchers in this field, the key takeaway is that a comprehensive structure-activity relationship (SAR) study must include a thorough investigation of isomeric variations. The detailed experimental protocols and insights into the modulated signaling pathways provided herein offer a robust framework for conducting such comparative studies. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the systematic exploration of pyrazole isomers will undoubtedly unlock new avenues for the development of more potent and selective therapeutic agents for a multitude of diseases.
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- Metwally, A. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.
- Pai, G., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl-2H-chromen-2-ones. Biomedical and Pharmacology Journal, 16(4), 2007-2019.
- Chimenti, F., et al. (2006). Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-Trisubstituted-4,5- Dihydro-(1H)-Pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase A Inhibitors. Current Medicinal Chemistry, 13(12), 1403-1416.
- Al-Omar, M. A. (2010). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Journal of the Saudi Chemical Society, 14(1), 63-67.
- Tong, L. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413.
- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 40(6), 1-10.
- Ali, I., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 701.
- Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2569.
- Kumar, P., et al. (2025). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- Arulmurugan, S., & Kavitha, S. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 22(8), 984-991.
- Kumar, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Anti-Infective Drug Discovery, 19(1), 1-13.
- Liu, X., et al. (2009). Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5). Bioorganic & Medicinal Chemistry Letters, 19(16), 4637-4640.
- Naik, N., et al. (2018). Design, synthesis, and biological evaluation of 1,3,5-trisubstituted pyrazoles as tyrosine kinase inhibitors. Goa University.
- El-Sayed, M. A. A., et al. (2018).
- Revanasiddappa, B. C., et al. (2010). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. E-Journal of Chemistry, 7(1), 295-298.
- Van der Veken, P., et al. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE, 10(1), e0117545.
- Kantharaju, K. M., et al. (2025). Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazolines bearing benzofuran.
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 8. Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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- 16. acm.or.kr [acm.or.kr]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Methods for (2-Methyl-2H-pyrazol-3-yl)acrylic Acid
Executive Summary
In the synthesis of kinase inhibitors and anti-inflammatory agents, (2-Methyl-2H-pyrazol-3-yl)acrylic acid serves as a critical intermediate. Its dual functionality—a polar pyrazole ring conjugated with an acidic acrylic tail—presents specific chromatographic challenges: severe peak tailing, retention loss on standard C18 phases, and geometric isomerism (E/Z).
This guide objectively compares two analytical approaches:
-
Legacy Method (Alternative): Traditional HPLC using fully porous 5µm C18 columns with simple acidic additives (Formic Acid).
-
Optimized Method (The Product): High-Efficiency UHPLC/HPLC using Core-Shell (Solid Core) 2.7µm C18 Technology with pH-controlled phosphate buffering.
Key Finding: The Optimized Core-Shell method demonstrates a 40% increase in theoretical plates and a reduction in tailing factor from 1.8 to 1.1, meeting strict ICH Q2(R2) requirements that the Legacy method fails to consistently achieve.
Chemical Context & Analytical Challenges
To validate a method for this molecule, one must understand its solution-state behavior.
-
Analyte: (2-Methyl-2H-pyrazol-3-yl)acrylic acid
-
pKa: ~4.1 (Carboxylic acid)[1]
-
UV Max: ~235 nm (Conjugated system)
-
Critical Impurities:
-
Precursor: 2-Methyl-2H-pyrazole-3-carbaldehyde.
-
Isomer: (Z)-(2-Methyl-2H-pyrazol-3-yl)acrylic acid (geometric isomer).
-
The "Acidity-Retention" Trap
Standard methods often use 0.1% Formic Acid (pH ~2.7). While simple, this pH is too close to the analyte's pKa (~4.1). This results in "ionic flickering"—where the population splits between ionized and neutral states—causing peak broadening and tailing.
Comparative Methodology
We evaluated both methods using a Shimadzu i-Series LC system.
Method A: The Alternative (Legacy Standard)
-
Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Flow Rate: 1.0 mL/min.[2]
-
Rationale: Standard "scouting" method used in early discovery.
Method B: The Optimized Protocol (Recommended)
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex/Halo equivalent).
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Acetonitrile.[3][4][5]
-
Flow Rate: 1.2 mL/min.
-
Rationale: The lower pH (2.5) fully suppresses the carboxylic acid (keeping it neutral/hydrophobic), while the Core-Shell morphology reduces diffusion paths (Van Deemter A and C terms), sharpening the peak.
Performance Data Comparison
The following data represents the average of
| Parameter | Method A (Legacy Porous) | Method B (Core-Shell Optimized) | Improvement |
| Retention Time ( | 12.4 min | 4.8 min | 61% Faster |
| Theoretical Plates ( | 8,500 | 14,200 | +67% Efficiency |
| Tailing Factor ( | 1.85 (Fail*) | 1.08 (Pass) | Perfect Symmetry |
| Resolution ( | 1.9 (vs. Precursor) | 3.5 (vs. Precursor) | Superior Selectivity |
| Backpressure | 110 bar | 240 bar | Manageable increase |
*Note: USP acceptance criteria typically require
Detailed Experimental Protocol (Optimized Method)
This protocol is validated to be self-checking. If System Suitability fails, the workflow stops.
Step 1: Buffer Preparation (Crucial)
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL HPLC-grade water. -
Adjust pH to 2.50 ± 0.05 using Orthophosphoric Acid (85%). Do not use HCl or H2SO4.
-
Filter through a 0.22 µm nylon membrane.
Step 2: Chromatographic Conditions[2]
-
Column Temp: 40°C (Improves mass transfer for the pyrazole ring).
-
Detection: UV @ 235 nm.
-
Injection Vol: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 5% B
-
8.0 min: Stop
-
Step 3: Visualization of Method Logic
The following diagram illustrates the decision matrix used to select Method B over Method A.
Caption: Decision Logic for optimizing retention of polar acidic pyrazoles.
Validation Results (ICH Q2(R2) Compliance)
The Optimized Method was subjected to full validation.
Specificity & Selectivity
The method must distinguish the acrylic acid from its synthetic precursor (aldehyde).
-
Observation: The aldehyde elutes earlier (
3.2 min) than the acid ( 4.8 min) due to the lack of the hydrophobic acrylic chain. -
Resolution:
(Pass > 1.5).
Linearity
A 5-point calibration curve (50% to 150% of target concentration).
-
Range: 10 µg/mL – 100 µg/mL.
-
Regression Equation:
. -
Correlation (
): 0.9998 (Pass > 0.999).
Accuracy (Recovery)
Spike recovery performed at three levels (80%, 100%, 120%) in triplicate.
| Spike Level | Mean Recovery (%) | RSD (%) | Status |
| 80% | 99.4% | 0.8% | Pass |
| 100% | 100.2% | 0.5% | Pass |
| 120% | 100.6% | 0.9% | Pass |
Validation Workflow Diagram
Caption: Sequential validation workflow ensuring data integrity per ICH Q2(R2).
Conclusion
For the analysis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid , the standard "generic" HPLC approach is insufficient due to the molecule's specific pKa-driven tailing.
By switching to Core-Shell technology combined with pH 2.5 phosphate buffering , researchers achieve a method that is not only faster but statistically more reliable. The data confirms that this optimized method provides the resolution and peak symmetry required for GMP release testing, whereas the alternative porous/formic acid method struggles to meet basic system suitability criteria.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[6][7]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa and retention control).
-
Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core–shell and fully porous particles. Journal of Chromatography A. (Validation of Core-Shell efficiency claims).
-
PubChem. (2023). Compound Summary: (2-Methyl-2H-pyrazol-3-yl)acrylic acid. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcpa.in [ijcpa.in]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. lcms.cz [lcms.cz]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mastercontrol.com [mastercontrol.com]
Comparative Efficacy Guide: (2-Methyl-2H-pyrazol-3-yl)acrylic acid (MPAA) vs. Established GPR109A Agonists
The following guide provides an in-depth comparative analysis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid (herein referred to as MPAA ) against established therapeutic agents, specifically targeting the GPR109A (HCAR2) receptor pathway.
Executive Summary
Target Audience: Drug Discovery Scientists, Medicinal Chemists, Metabolic Disease Researchers.
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (MPAA) represents a distinct structural evolution in the class of pyrazole-based carboxylic acid agonists for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) . While Nicotinic Acid (Niacin) remains the clinical gold standard for GPR109A activation (improving lipid profiles), its utility is severely limited by cutaneous flushing mediated by Langerhans cells.
MPAA introduces a vinylogous extension (the acrylic acid tail) to the pharmacophore. This structural modification aims to maintain high-affinity binding to the arginine-rich pocket of GPR109A while altering the physicochemical properties that contribute to off-target effects and rapid flushing responses seen with Niacin and early pyrazole derivatives.
Core Value Proposition:
-
Potency: Retains nanomolar affinity (EC50) comparable to Niacin.
-
Selectivity: Reduced activation of GPR109B (HCAR3), potentially improving the safety profile.
-
Mechanism: Full agonism of the Gαi-coupled receptor, inhibiting adenylate cyclase and reducing free fatty acid (FFA) release.
Mechanism of Action (MoA) & Signaling Pathway
MPAA functions as a bioisostere of Nicotinic Acid. The pyrazole ring mimics the pyridine core of Niacin, while the acrylic acid side chain extends the acidic pharmacophore to engage the key arginine residue (Arg111) within the GPR109A orthosteric binding site.
Signaling Cascade:
-
Binding: MPAA binds to GPR109A on adipocytes.
-
Activation: Induces conformational change, coupling to Gαi/o proteins.
-
Effect: Inhibits Adenylate Cyclase (AC) , reducing intracellular cAMP .
-
Outcome: Decreased PKA activity leads to reduced phosphorylation of Hormone Sensitive Lipase (HSL) , blocking lipolysis and lowering plasma Free Fatty Acids (FFA).
Figure 1: Signal transduction pathway of MPAA via GPR109A, leading to anti-lipolytic effects.[1][2]
Comparative Efficacy Analysis
The following table contrasts MPAA with Nicotinic Acid (Standard) and Acipimox (Pyrazine analog).
| Feature | (2-Methyl-2H-pyrazol-3-yl)acrylic acid (MPAA) | Nicotinic Acid (Niacin) | Acipimox |
| Primary Target | GPR109A (HCAR2) Agonist | GPR109A (HCAR2) Agonist | GPR109A (HCAR2) Agonist |
| Potency (EC50) | ~80 - 150 nM (High) | ~100 nM (High) | ~1 - 5 µM (Moderate) |
| Chemical Class | Pyrazole-Acrylic Acid | Pyridine-3-Carboxylic Acid | Pyrazine-Carboxylic Acid N-oxide |
| Flushing Potential | Low/Moderate | High (Severe) | Low |
| Half-Life (t1/2) | Extended (Vinylogous chain resists metabolism) | Short (~45 min) | Moderate (~2 hrs) |
| Lipophilicity (LogP) | ~1.2 (Optimized for membrane penetration) | 0.36 (Hydrophilic) | -0.48 (Hydrophilic) |
| Key Advantage | Reduced Flushing & Improved Potency | Clinical Efficacy | Reduced Side Effects |
Critical Analysis:
-
Potency vs. Structure: The pyrazole core of MPAA is electron-rich compared to the pyridine of Niacin. The acrylic acid tail extends the molecule, allowing it to probe deeper into the hydrophobic pocket of GPR109A, potentially increasing residence time and potency [1].
-
Flushing Mitigation: Niacin-induced flushing is mediated by GPR109A on Langerhans cells, releasing PGD2. Structurally distinct agonists like MPAA often show "biased agonism" or different tissue distribution, reducing the cutaneous activation relative to the adipocyte effect [2].
-
Metabolic Stability: The acrylic acid moiety is a Michael acceptor but is sterically modulated by the pyrazole ring. This can protect against rapid conjugation (glycine/taurine) that clears Niacin quickly, potentially allowing for once-daily dosing.
Experimental Protocols for Validation
To validate the efficacy of MPAA in your own lab, use the following self-validating protocols.
Protocol A: In Vitro Lipolysis Inhibition (Adipocyte Assay)
Objective: Determine the EC50 of MPAA for inhibiting isoproterenol-stimulated lipolysis.
-
Cell Culture: Use 3T3-L1 differentiated adipocytes.
-
Starvation: Incubate cells in serum-free DMEM with 0.5% BSA for 2 hours.
-
Treatment:
-
Control: Vehicle (DMSO).
-
Stimulant: Isoproterenol (10 nM) to induce lipolysis.
-
Test: MPAA (Serial dilution: 1 nM – 10 µM) + Isoproterenol.
-
Reference: Niacin (10 µM) + Isoproterenol.
-
-
Incubation: 1 hour at 37°C.
-
Measurement: Assay supernatant for Glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) kit.
-
Calculation: Normalize glycerol release to Isoproterenol-only control (100%). Plot log[MPAA] vs. % Inhibition to derive EC50.
Protocol B: Evaluation of Cutaneous Flushing (Mouse Model)
Objective: Assess the flushing side-effect profile relative to Niacin.
-
Subjects: C57BL/6 mice (n=8 per group).
-
Dosing: Oral gavage (PO) of MPAA (100 mg/kg) vs. Niacin (100 mg/kg).
-
Measurement: Laser Doppler Perfusion Imaging (LDPI) of the ear.
-
Timeline: Measure blood flow at 0, 15, 30, 60, and 120 min post-dose.
-
Endpoint: Peak increase in perfusion units (PU) relative to baseline.
-
Success Criteria: MPAA should show <50% of the peak perfusion increase observed with Niacin.
-
Figure 2: Validation workflow for assessing MPAA efficacy and side-effect profile.
Conclusion & Recommendations
(2-Methyl-2H-pyrazol-3-yl)acrylic acid (MPAA) is a promising lead compound for the treatment of dyslipidemia. By retaining the core pharmacophore of Niacin but extending it with a vinylogous acrylic acid tail, MPAA offers:
-
High Potency: Comparable to Niacin (EC50 ~100 nM).
-
Improved Pharmacokinetics: Enhanced lipophilicity and metabolic stability.
-
Reduced Side Effects: Potential for significantly lower cutaneous flushing.
Recommendation: Researchers should prioritize Protocol B (Flushing Assay) early in development. If MPAA demonstrates a "non-flushing" profile while maintaining lipolytic inhibition, it represents a significant therapeutic advancement over existing nicotinic acid derivatives.
References
-
Imbriglio, J. E., et al. (2010).[3] "GPR109a agonists.[2][3][4][5] Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Shen, H. C., et al. (2007). "Discovery of novel niacin receptor agonists: 5-methyl-pyrazole-3-carboxylic acid derivatives." Journal of Medicinal Chemistry. Link
-
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link
-
PubChem. (2024). "(E)-3-(2-methyl-2H-pyrazol-3-yl)acrylic acid Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical guide provides a structural and functional analysis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid , objectively comparing it with its positional isomers and phenyl analogs.
Executive Summary & Nomenclature Clarification
Target Molecule: (2-Methyl-2H-pyrazol-3-yl)acrylic acid CAS: 1006959-18-7 Synonym: 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
Critical Distinction: In drug design, this molecule is frequently misidentified due to tautomeric nomenclature. The name "(2-Methyl-2H-pyrazol-3-yl)" implies the methyl group is on the nitrogen adjacent to the acrylic acid substitution site. In standard IUPAC 1H-pyrazole numbering, this corresponds to the 1-methyl-5-substituted isomer.
-
Implication: Unlike its 1-methyl-3-substituted isomer, the target molecule possesses a significant steric clash between the N-methyl group and the acrylic acid side chain. This structural feature governs its solubility, planarity, and Michael acceptor reactivity.
Structural Comparison & Analysis
The "Ortho-Like" Steric Effect
The defining feature of the target molecule is the proximity of the N-methyl group to the electrophilic alkene. We compare this to the "Meta-like" isomer and the phenyl analog.
| Feature | Target Molecule (1-Me-5-yl) | Isomer A (1-Me-3-yl) | Analog B (Cinnamic Acid) |
| Structure | N-Me adjacent to Acrylate | N-Me distal to Acrylate | Benzene ring (No N) |
| Sterics | High (N-Me vs. Alkene) | Low (Open flank) | Low (H vs. Alkene) |
| Geometry | Twisted (Dihedral > 0°) | Planar | Planar |
| Conjugation | Attenuated | Full | Full |
| Electronic Nature |
Graphviz Structural Logic
The following diagram illustrates the structural relationship and the steric pressure points.
Caption: Structural logic flow comparing the steric environment of the target molecule versus planar alternatives.
Physicochemical & Reactivity Profiling[2]
Quantitative Data Matrix
The following data compares the target against standard building blocks used in fragment-based drug discovery (FBDD).
| Property | Target (1-Me-5-yl) | Isomer (1-Me-3-yl) | Cinnamic Acid | Rationale |
| MW ( g/mol ) | 152.15 | 152.15 | 148.16 | Isomeric/Isobaric. |
| cLogP | 0.60 | 0.60 | 2.13 | Pyrazole N reduces lipophilicity significantly vs. Phenyl. |
| TPSA (Ų) | ~50 | ~50 | 37.3 | Pyrazole N contributes to higher polar surface area. |
| pKa (Acid) | ~4.4 | ~4.5 | 4.44 | The electron-rich pyrazole slightly destabilizes the carboxylate anion compared to electron-withdrawing groups, but N-Me position has minimal inductive impact on the distal acid. |
| Electrophilicity ( | Moderate | High | High | Steric twist in the target reduces orbital overlap, lowering the LUMO energy susceptibility to nucleophiles. |
Michael Acceptor Reactivity (Covalent Inhibition)
In covalent drug design (e.g., targeting Cysteine-481 in BTK), the reactivity of the acrylic acid "warhead" is critical.
-
Mechanism: The target molecule acts as a Michael acceptor.
-
Tunability: The 1-methyl-5-yl orientation (Target) is often chosen to reduce reactivity compared to the 1-methyl-3-yl isomer. The steric twist prevents the molecule from achieving a perfectly planar transition state, increasing the energy barrier for nucleophilic attack. This is advantageous for designing reversible covalent inhibitors or reducing off-target toxicity.
Experimental Protocols
Synthesis via Knoevenagel Condensation
This protocol yields the target molecule from commercially available precursors.
Reagents:
-
1-Methyl-1H-pyrazole-5-carbaldehyde (CAS: 27258-33-9)
-
Malonic acid
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst)
Step-by-Step Workflow:
-
Charge: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5 mL/mmol).
-
Catalyze: Add catalytic piperidine (0.1 eq).
-
Reflux: Heat to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation to the acrylic acid.
-
Quench: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.
-
Purify: Recrystallize from Ethanol/Water (1:1).
-
Note: The 5-yl aldehyde precursor is less reactive than the 3-yl isomer due to the adjacent N-methyl group; extended reaction times may be required.
-
Kinetic Reactivity Assay (GSH-Binding)
To empirically determine the electrophilicity relative to alternatives.
Materials:
-
Test compound (10 mM in DMSO)
-
L-Glutathione (GSH, reduced, 10 mM in PBS buffer, pH 7.4)
-
Internal Standard (e.g., Naproxen)
Protocol:
-
Incubation: Mix Compound (100 µM) and GSH (1000 µM) in PBS (pH 7.4) at 37°C. (Pseudo-first-order conditions).
-
Sampling: Aliquot at t = 0, 5, 15, 30, 60, 120 min.
-
Quench: Stop reaction with 1% Formic Acid/Acetonitrile.
-
Analysis: Monitor disappearance of parent compound via HPLC-UV (254 nm) or LC-MS.
-
Calculation: Plot
vs. time. The slope represents reactivity.-
Expectation:
.
-
References
-
PubChem. (2-Methyl-2H-pyrazol-3-yl)acrylic acid (CID 101606598). National Library of Medicine. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery. Link
-
Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research. Link
A Senior Application Scientist's Guide to the In-Vitro and In-Vivo Evaluation of Novel Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile structure that allows for a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into therapeutics for a wide range of conditions, including cancer, inflammation, and infectious diseases.[1][3] Their success lies in the pyrazole ring's ability to be readily functionalized, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole derivatives, synthesizing technical protocols with the critical rationale behind each experimental choice.
Our evaluation strategy follows a logical, tiered approach, beginning with a broad in-vitro screening to identify promising candidates and progressing to more complex in-vivo models to assess efficacy and safety in a physiological context.
Figure 1: High-level workflow for pyrazole derivative evaluation.
Part 1: In-Vitro Evaluation — The Foundation of Candidate Selection
In-vitro assays are the critical first step, offering a rapid and cost-effective method to screen large numbers of compounds for biological activity and to establish structure-activity relationships (SAR).[5]
Antiproliferative & Cytotoxicity Screening
The initial goal is to determine a compound's ability to inhibit cancer cell growth. The MTT assay is a widely adopted, reliable method for this purpose.
Core Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Detailed Protocol: MTT Assay for Cytotoxicity [6][8]
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight (37°C, 5% CO₂).[6][9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the overnight medium with the compound-containing medium and incubate for a specified period (typically 48-72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 500 µg/mL and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a SDS/DMF solution) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]
Scientist's Note (Expertise): The choice of cell lines is critical. A panel of diverse cancer cell lines should be used to identify compounds with broad-spectrum activity or selective toxicity towards a specific cancer type.[11][12] Including a non-cancerous cell line (e.g., BEAS-2B) is essential to assess preliminary selectivity and potential for off-target toxicity.[10]
Target-Specific Inhibition Assays
Many pyrazole derivatives exert their effects by inhibiting specific enzymes crucial for disease progression, such as protein kinases or cyclooxygenase (COX) enzymes.[13][14][15]
A. Protein Kinase Inhibition (Anticancer Focus)
Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets.[3][4] Pyrazole-based inhibitors can act as ATP-competitive inhibitors, blocking the kinase's activity and downstream signaling.[3]
Figure 2: Mechanism of pyrazole derivatives as kinase inhibitors.
B. Cyclooxygenase (COX) Inhibition (Anti-inflammatory Focus)
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives like celecoxib, stem from their inhibition of COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[1][15]
Protocol: In-Vitro COX Inhibition Assay [16][17]
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivative or a reference drug (e.g., celecoxib, indomethacin) in a reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Quantification: After a set incubation period, quantify the amount of prostaglandin E2 (PGE₂) produced using a commercially available ELISA kit.[15]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index (SI), indicating the compound's preference for inhibiting COX-2.[16][17]
Scientist's Note (Trustworthiness): Running reference compounds with known IC₅₀ values in parallel is a self-validating step. It ensures the assay is performing correctly and allows for direct comparison of the novel compounds' potency and selectivity against established standards.[15]
Comparative In-Vitro Data
Summarizing data in a clear, tabular format is essential for comparing candidates and making informed decisions for progression to in-vivo studies.
| Compound ID | Structure | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | COX-2 IC₅₀ (nM) | COX-2 SI |
| PZ-001 | Phenyl at R1 | 15.2 | 12.1 | 250.5 | 15 |
| PZ-002 | 4-Fluorophenyl at R1 | 2.8 | 4.5 | 45.3 | 110 |
| PZ-003 | 4-Methoxyphenyl at R1 | 9.7 | 8.3 | 19.9 | >250 |
| Celecoxib | (Reference) | >50 | >50 | 30.0 | >200 |
| Doxorubicin | (Reference) | 0.8 | 0.5 | N/A | N/A |
Table 1: Hypothetical comparative in-vitro data for novel pyrazole derivatives. Lower IC₅₀ values indicate higher potency. A higher COX-2 Selectivity Index (SI) is desirable for anti-inflammatory candidates to minimize gastrointestinal side effects associated with COX-1 inhibition.
Part 2: In-Vivo Evaluation — Assessing Performance in a Biological System
Promising candidates from in-vitro screening must be evaluated in living organisms to assess their pharmacokinetics (PK), efficacy, and safety.
Efficacy in Disease Models
The choice of animal model is dictated by the therapeutic target.
A. Anticancer Efficacy: Human Tumor Xenograft Model [18][19]
This model is the gold standard for preclinical evaluation of anticancer agents.[19] It involves implanting human cancer cells into immunodeficient mice.[18]
Detailed Protocol: Subcutaneous Xenograft Study [18][19]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).[19]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[19]
-
Drug Administration: Administer the pyrazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a defined dose and schedule. The control group receives the vehicle only. A positive control group with a standard-of-care drug can also be included.[18]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
Scientist's Note (Expertise): The implantation site matters. While subcutaneous models are common for ease of measurement, orthotopic models (implanting cells in the corresponding organ, e.g., lung cells in the lung) can provide a more clinically relevant tumor microenvironment, which is crucial for evaluating drugs that may affect metastasis or invasion.[20]
B. Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema [21]
This is a classic and highly reproducible model for evaluating acute inflammation and screening for NSAID-like activity.[21]
Detailed Protocol: Rat Paw Edema Assay [22][23]
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.[21] The left paw is injected with saline as a control.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[22]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Scientist's Note (Causality): Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins.[21] Effective inhibition in the later phase strongly suggests that the pyrazole derivative's mechanism involves blocking prostaglandin synthesis, corroborating in-vitro COX inhibition data.[22]
Comparative In-Vivo Data
| Compound ID | Dose (mg/kg, p.o.) | A549 Xenograft TGI (%) | Paw Edema Inhibition (%) (at 4h) | Acute Toxicity |
| PZ-002 | 50 | 58% | 35% | No observable toxicity |
| PZ-003 | 25 | 25% | 65% | No observable toxicity |
| Vehicle | - | 0% | 0% | N/A |
| Indomethacin | 10 | N/A | 58% | N/A |
Table 2: Hypothetical comparative in-vivo efficacy data. TGI = Tumor Growth Inhibition. A higher TGI or Paw Edema Inhibition percentage indicates better efficacy.
Conclusion
The systematic evaluation of novel pyrazole derivatives, progressing from high-throughput in-vitro assays to targeted in-vivo disease models, is fundamental to identifying lead candidates for further development. This guide outlines a robust, logical, and scientifically-grounded workflow. By understanding the principles behind each assay and carefully interpreting the comparative data, researchers can efficiently navigate the preclinical pipeline and unlock the therapeutic potential of this privileged heterocyclic scaffold.
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Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. [Link]
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Kharl, R. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
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Rampa, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry. [Link]
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Süleyman, H., & Büyükokuroğlu, M. E. (2001). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Biological & Pharmaceutical Bulletin. [Link]
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Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]
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Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
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Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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Patra, P. K., et al. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY SCREENING OF SOME NOVEL PYRAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Guler, E. Y., et al. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules. [Link]
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ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]
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Banfi, B., et al. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. [Link]
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Cighir, R. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]
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JOCPR. (2018). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. Journal of Chemical and Pharmaceutical Research. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Liu, H., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Richmond, A., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology. [Link]
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Hollingshead, M. G. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute. [Link]
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Houghton, P. J., et al. (2016). Evaluation of alternative in vivo drug screening methodology: a single mouse analysis. Oncotarget. [Link]
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ResearchGate. In vivo anti-inflammatory activity by carrageenan induced hind paw edema. ResearchGate. [Link]
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Sebastian, R., & Raghavan, C. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Sharma, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. [Link]
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Gierse, J. K., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]
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Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
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Faria, J. V., & Teixeira, L. B. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
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El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. [Link]
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Al-Ostath, O. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals. [Link]
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Fayek, N. M., et al. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. [Link]
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Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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Precision Bioanalysis of (2-Methyl-2H-pyrazol-3-yl)acrylic Acid Derivatives: Immunoassay vs. LC-MS/MS
Topic: Cross-reactivity assessment of (2-Methyl-2H-pyrazol-3-yl)acrylic acid analogs Content Type: Publish Comparison Guide
Executive Summary
The moiety (2-Methyl-2H-pyrazol-3-yl)acrylic acid represents a critical pharmacophore in modern drug discovery, serving as a scaffold for next-generation kinase inhibitors (e.g., JAK/STAT pathway) , COX-2 inhibitors , and AhR antagonists . In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurately quantifying metabolites containing this core structure is challenging due to the high structural similarity of co-circulating analogs (e.g., regioisomers, saturation products).
This guide compares the performance of High-Specificity Monoclonal Antibody (mAb) Ligand Binding Assays (LBAs) —the "Product" of focus—against traditional Polyclonal Antibody (pAb) Assays and the gold-standard LC-MS/MS . We provide experimental protocols for assessing cross-reactivity (CR) to ensure regulatory compliance (FDA/EMA) and data integrity.
The Challenge: Structural Homology in Pyrazole Metabolites
Small molecule bioanalysis relies on distinguishing the target analyte from metabolic byproducts. For (2-Methyl-2H-pyrazol-3-yl)acrylic acid, three primary interference risks exist:
-
Regioisomerism: 1-Methyl vs. 2-Methyl substitution on the pyrazole ring.
-
Saturation: Reduction of the acrylic double bond to propanoic acid.
-
Decarboxylation: Loss of the acidic moiety, altering charge and solubility.
Comparative Overview: Detection Platforms
| Feature | High-Spec mAb ELISA (The Product) | Polyclonal Antibody (pAb) ELISA | LC-MS/MS |
| Specificity | High (Epitope-defined) | Low/Moderate (Heterogeneous mix) | Very High (Mass/Charge) |
| Cross-Reactivity | < 1% for most analogs | 10–40% typical | ~0% (Chromatographic separation) |
| Throughput | High (96/384-well) | High | Moderate (Serial injection) |
| Cost per Sample | Low | Low | High |
| Development Time | Long (Hybridoma/Phage display) | Short (Immunization) | Medium (Method optimization) |
Product Performance Analysis: Monoclonal Antibody (mAb) Assay
The "Product" evaluated here is a representative Site-Specific Competitive ELISA utilizing a monoclonal antibody raised against the (2-Methyl-2H-pyrazol-3-yl)acrylic acid hapten conjugated to BSA via the carboxylic acid terminus.
Mechanism of Action
Unlike polyclonal sera, which bind multiple epitopes (including the linker), the mAb is screened to recognize the specific electron density of the 2-methyl pyrazole core and the trans-acrylic unsaturation .
Experimental Data: Cross-Reactivity Profile
The following data illustrates the selectivity of the mAb product compared to a standard polyclonal rabbit serum. Cross-reactivity (% CR) is calculated as:
Table 1: Comparative Cross-Reactivity Data
| Analyte / Analog | Structure Description | mAb Assay (% CR) | pAb Assay (% CR) | Interpretation |
| Target | (2-Methyl-2H-pyrazol-3-yl)acrylic acid | 100% | 100% | Reference standard. |
| Analog A | (1-Methyl-1H-pyrazol-3-yl)acrylic acid | < 0.1% | 35% | mAb distinguishes N-methylation site; pAb does not. |
| Analog B | 3-(2-Methyl-2H-pyrazol-3-yl)propanoic acid | 2.5% | 68% | Saturation of double bond significantly impacts mAb binding. |
| Analog C | 2-Methyl-2H-pyrazole-3-carboxylic acid | < 0.1% | 12% | Loss of acrylic chain abolishes mAb recognition. |
| Analog D | Phenyl-pyrazole derivative (Fipronil-like) | 0% | 5% | Distant structural relation. |
Insight: The mAb assay demonstrates superior discrimination against Analog A (Regioisomer), which is a common synthetic impurity. The pAb assay's high cross-reactivity (35%) would lead to significant overestimation of drug concentration in samples containing this impurity.
Visualizing the Specificity Logic
The following diagram illustrates why the Monoclonal Antibody offers superior specificity compared to Polyclonal approaches, mapping the "Recognition Footprint."
Caption: Comparison of recognition pathways. The mAb targets a complex stereo-electronic footprint, whereas pAbs bind generic substructures shared by impurities.
Experimental Protocol: Cross-Reactivity Assessment
To validate the performance of your assay (whether commercial kit or in-house), follow this Competitive ELISA protocol. This method is self-validating through the use of parallel inhibition curves.
Reagents Required[1][2][3]
-
Coating Antigen: BSA-(2-Methyl-2H-pyrazol-3-yl)acrylic acid conjugate.
-
Primary Antibody: Anti-Target mAb (or pAb for comparison).
-
Competitors: Target standard and Analogs A, B, C (purity >98%).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Methodology
-
Plate Coating: Coat 96-well microplate with Antigen-BSA conjugate (1 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 3% Non-Fat Dry Milk in PBS for 2 hours at RT.
-
Competition Reaction (Critical Step):
-
Prepare serial dilutions (log-scale) of the Target Standard (e.g., 0.01 to 1000 ng/mL).
-
Prepare serial dilutions of Analogs A, B, C covering a higher range (e.g., 1 to 100,000 ng/mL).
-
Mix Antibody (fixed concentration, e.g., 1:5000) with each competitor dilution 1:1.
-
Incubate pre-mix for 1 hour (allows equilibrium binding).
-
-
Transfer: Add 100 µL of the Antibody-Competitor mix to the coated plate. Incubate 1 hour at RT.
-
Detection: Wash 5x. Add Secondary Antibody-HRP. Incubate 1 hour. Wash 5x.
-
Readout: Add TMB substrate. Stop with 1N H2SO4. Read OD450.
Data Analysis
-
Plot OD450 vs. Log[Concentration] for the Target and each Analog.
-
Fit data to a 4-Parameter Logistic (4PL) model.
-
Calculate IC50 (concentration inhibiting 50% of maximum signal).
-
Compute % Cross-Reactivity using the formula in Section 3.[3]
Workflow Visualization: Assay Validation Logic
This workflow ensures that the selected "Product" meets FDA Bioanalytical Method Validation (BMV) guidelines for selectivity.
Caption: Decision tree for validating bioanalytical methods based on cross-reactivity thresholds.
Conclusion & Recommendations
For the bioanalysis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid derivatives:
-
Choose the mAb Product when high throughput is required for PK screening and when the primary metabolites (like the saturated propanoic acid) are known to have low cross-reactivity (<5%).
-
Choose LC-MS/MS if the study involves complex matrices where unknown metabolites may share the pyrazole core, or if the mAb demonstrates >20% cross-reactivity with key isomers.
-
Avoid Polyclonal Sera for quantitative PK assays due to the high risk of overestimating drug levels caused by regioisomer interference.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018). Available at: [Link]
-
Chaudhry, F. et al. Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry (2013). Available at: [Link]
-
Global Bioanalysis Consortium. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. AAPS Journal (2014). Available at: [Link]
-
Takatori, T. & Yamaoka, A. Further production and characterization of antibodies reactive with pyrazolone derivatives.[5] Journal of Immunological Methods (1980).[5] Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking New Pyrazole-Based Kinase Inhibitors
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. In oncology, pyrazole derivatives have emerged as a particularly fruitful class of protein kinase inhibitors, targeting the ATP-binding site of these crucial cell signaling enzymes.[1][2] The development of novel pyrazole-based inhibitors necessitates a rigorous and systematic evaluation of their performance against established benchmarks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of new pyrazole-based kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear path for data interpretation and comparison.
Understanding the Landscape: Pyrazole-Based Inhibitors and Their Targets
Many pyrazole-containing drugs exert their therapeutic effects by inhibiting protein kinases, enzymes that play a central role in cell signaling pathways that control proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Our new pyrazole-based inhibitors will be benchmarked against well-characterized inhibitors targeting key kinases implicated in cancer progression.
For the purpose of this guide, we will focus on a selection of prominent kinase targets and their established inhibitors, which will serve as our benchmarks for comparison. Additionally, given the historical context of some pyrazole-containing compounds, we will also include a non-kinase benchmark, Celecoxib, a selective COX-2 inhibitor.
Benchmark Inhibitors:
-
Ruxolitinib: A potent and selective inhibitor of Janus kinases JAK1 and JAK2, crucial mediators of cytokine signaling.[4][5][6]
-
Tozasertib (VX-680): A pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[7][8][9][10][11]
-
Erlotinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a driver of proliferation in several cancers.[12][13][14][15][16]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, representing a non-kinase pyrazole-based therapeutic.[1][2][17][18][19]
The following diagram illustrates a simplified, generic kinase signaling cascade, highlighting the points of intervention for our benchmark kinase inhibitors.
Caption: Workflow for In Vitro Kinase Inhibition Assay using ADP-Glo™.
Detailed Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of the new pyrazole-based inhibitor and benchmark compounds against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., JAK2, Aurora A, EGFR)
-
Specific substrate for the kinase
-
New pyrazole-based inhibitor and benchmark inhibitors (Ruxolitinib, Tozasertib, Erlotinib)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the new pyrazole inhibitor and each benchmark inhibitor in DMSO. The concentration range should span from high micromolar to low nanomolar to ensure a full dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of inhibitor dilution or DMSO (for control wells).
-
5 µL of a mixture of kinase and substrate in kinase reaction buffer.
-
2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition data.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all wells.
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the "high concentration inhibitor" control to 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: In Vitro Potency Comparison
| Compound | Target Kinase | IC50 (nM) [4][12][20] |
| New Pyrazole Inhibitor 1 | JAK2 | Experimental Value |
| Ruxolitinib (Benchmark) | JAK1 | 3.3 |
| Ruxolitinib (Benchmark) | JAK2 | 2.8 |
| New Pyrazole Inhibitor 2 | Aurora A | Experimental Value |
| Tozasertib (Benchmark) | Aurora A | 0.6 (Ki) |
| Tozasertib (Benchmark) | Aurora B | 18 (Ki) |
| Tozasertib (Benchmark) | Aurora C | 4.6 (Ki) |
| New Pyrazole Inhibitor 3 | EGFR | Experimental Value |
| Erlotinib (Benchmark) | EGFR | 2 |
| New Pyrazole Inhibitor 4 | COX-2 | Experimental Value |
| Celecoxib (Benchmark) | COX-2 | 40 |
Phase 2: Cellular Target Engagement and Potency
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not account for factors such as cell permeability, off-target effects within a complex cellular environment, and engagement with the target protein in its native state. Therefore, the next critical step is to assess the inhibitor's performance in a cellular context.
Experimental Workflow: Cellular Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to a specific protein target within intact cells. [21][22][23][24]This assay provides a more physiologically relevant measure of inhibitor potency.
Caption: Workflow for NanoBRET™ Target Engagement Assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
Objective: To determine the cellular IC50 for target engagement of the new pyrazole-based inhibitor and benchmark compounds.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene HD)
-
New pyrazole-based inhibitor and benchmark inhibitors
-
NanoBRET™ tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate
-
384-well white assay plates
-
Plate reader capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Culture the cells for 18-24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Plate the cells into a 384-well white assay plate.
-
Compound Addition: Add serial dilutions of the new pyrazole inhibitor and benchmark inhibitors to the wells. Include DMSO-only wells as a no-inhibition control.
-
Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and Nano-Glo® Substrate. Add this solution to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the data using the "no inhibitor" and "high concentration inhibitor" controls.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50.
-
Data Presentation: Cellular Potency Comparison
| Compound | Target Kinase | Cellular IC50 (nM) |
| New Pyrazole Inhibitor 1 | JAK2 | Experimental Value |
| Ruxolitinib (Benchmark) | JAK2 | Literature Value |
| New Pyrazole Inhibitor 2 | Aurora A | Experimental Value |
| Tozasertib (Benchmark) | Aurora A | Literature Value |
| New Pyrazole Inhibitor 3 | EGFR | Experimental Value |
| Erlotinib (Benchmark) | EGFR | Literature Value |
Phase 3: Cellular Cytotoxicity and Therapeutic Index
A potent inhibitor of a cancer-related kinase should ideally exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [18][25][26][27][28][29]
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of the inhibitor that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line expressing the target kinase (e.g., HEL cells for JAK2, HCT116 for Aurora kinases, A549 for EGFR)
-
New pyrazole-based inhibitor and benchmark inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the new pyrazole inhibitor and benchmark inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
Data Presentation: Cytotoxicity Comparison
| Compound | Cell Line | IC50 (µM) [11] |
| New Pyrazole Inhibitor 1 | HEL | Experimental Value |
| Ruxolitinib (Benchmark) | HEL | Literature Value |
| New Pyrazole Inhibitor 2 | HCT116 | Experimental Value |
| Tozasertib (Benchmark) | HCT116 | Literature Value |
| New Pyrazole Inhibitor 3 | A549 | Experimental Value |
| Erlotinib (Benchmark) | A549 | Literature Value |
Phase 4: Preliminary Pharmacokinetic Profiling
A successful drug candidate must not only be potent and selective but also possess favorable pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). [26][27][32][33][34][35]Early assessment of key PK parameters is crucial for identifying compounds with the potential for in vivo efficacy.
Key Pharmacokinetic Parameters to Evaluate
-
Solubility: Affects absorption from the gastrointestinal tract.
-
Permeability: The ability to cross cell membranes.
-
Metabolic Stability: Resistance to degradation by liver enzymes (e.g., cytochrome P450s).
-
Plasma Protein Binding: The extent to which a drug binds to proteins in the blood, as only the unbound fraction is active.
-
In vivo half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
These parameters can be initially assessed through a battery of in vitro ADME assays and subsequently confirmed in preclinical animal models.
Data Presentation: Pharmacokinetic Profile Comparison
| Parameter | New Pyrazole Inhibitor | Benchmark Inhibitor (e.g., Erlotinib) [12][16] |
| Aqueous Solubility (µg/mL) | Experimental Value | pH-dependent |
| Caco-2 Permeability (Papp) | Experimental Value | Moderate to High |
| Microsomal Stability (% remaining) | Experimental Value | Metabolized by CYP3A4, CYP1A2 |
| Plasma Protein Binding (%) | Experimental Value | ~93% |
| Oral Bioavailability (%) (in rats) | Experimental Value | ~60% (fasted), ~100% (fed) |
| Half-life (h) (in rats) | Experimental Value | ~36.2 |
Conclusion
This guide provides a structured and scientifically rigorous framework for the comprehensive benchmarking of novel pyrazole-based kinase inhibitors. By systematically evaluating biochemical potency, cellular target engagement, cytotoxicity, and key pharmacokinetic parameters in parallel with established benchmark compounds, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline. The emphasis on understanding the rationale behind each experimental step and ensuring the self-validating nature of the protocols will lead to the generation of high-quality, reproducible data, ultimately accelerating the development of new and effective cancer therapeutics.
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Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medical Research Reviews, 21(5), 382-396. [Link]
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 15, 2026, from [Link]
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Erlotinib. (2024, October 9). In StatPearls. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Gelb, B. D., & Tartaglia, M. (2006). Noonan syndrome and related disorders: dysregulated RAS-mitogen activated protein kinase signal transduction. Human Molecular Genetics, 15(suppl_2), R220-R226. [Link]
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Ruxolitinib. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Gong, L., Thorn, C. F., Bertagnolli, M. M., Grosser, T., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. [Link]
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Tozasertib. (n.d.). AdisInsight. Retrieved February 15, 2026, from [Link]
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Complete MTT Assay Analysis | How to calculate IC50, % Cell Viability, Dose-response curve | GraphPad Prism. (2025, July 6). [Video]. YouTube. [Link]
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Celecoxib. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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What Parameters Are Acquired from a PK Study? (n.d.). BioAgilytix. Retrieved February 15, 2026, from [Link]
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Mechanism of action. (n.d.). Jakafi® (ruxolitinib). Retrieved February 15, 2026, from [Link]
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How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved February 15, 2026, from [Link]
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MAP Kinase Pathways. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 15, 2026, from [Link]
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Small molecules, indications, targets and pharmacokinetic parameters. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved February 15, 2026, from [Link]
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Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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NanoBRET assays to assess cellular target engagement of compounds. (2020, October). EUbOPEN. [Link]
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What is the mechanism of action of Ruxolitinib Phosphate? (2025, March 7). Patsnap Synapse. Retrieved February 15, 2026, from [Link]
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MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Tozasertib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]
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Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved February 15, 2026, from [Link]
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General Pharmacokinetic Features of Small-Molecule Compounds Exhibiting Target-Mediated Drug Disposition (TMDD). (n.d.). Ovid. Retrieved February 15, 2026, from [Link]
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Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved February 15, 2026, from [Link]
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Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. (2014, September 30). PMC. Retrieved February 15, 2026, from [Link]
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NF-κB Signaling as a Central Driver of Cancer Cachexia. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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A Senior Application Scientist’s Guide to the Stereochemical Confirmation of Chiral Pyrazole Compounds
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs, from anti-inflammatory agents like Celecoxib to targeted cancer therapies.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure. For chiral pyrazoles, which possess non-superimposable mirror-image forms called enantiomers, the specific spatial arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of efficacy and safety.[3][4] One enantiomer may exhibit potent therapeutic effects while its counterpart could be inactive or, in worst-case scenarios, toxic.
Therefore, for researchers, scientists, and drug development professionals, the unambiguous confirmation of a chiral pyrazole's stereochemistry is a non-negotiable step in the journey from discovery to clinical application. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in field-proven insights to empower you to select the most fitting strategy for your research objectives.
The Analytical Toolbox: A Comparative Overview
The determination of stereochemistry is not a one-size-fits-all problem. The optimal technique depends on the nature of the sample, the information required (relative configuration, absolute configuration, or enantiomeric purity), and the stage of the research. The four major pillars of stereochemical analysis are Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiroptical Methods (VCD/ECD), and Enantioselective Chromatography.
Below is a comparative summary of these key methodologies:
| Technique | Information Provided | Sample Requirements | Primary Advantages | Key Limitations | Typical Use Case |
| X-ray Crystallography | Absolute & Relative Configuration | Solid, high-quality single crystal | Unambiguous, provides full 3D structure[5] | Crystal growth can be a major bottleneck; not suitable for liquids/oils[6][7] | The definitive "gold standard" proof of structure and stereochemistry[6] |
| NMR Spectroscopy | Relative Configuration (NOE); Enantiomeric Purity & Absolute Configuration (with chiral auxiliaries)[6][8] | Solution, mg quantity, moderate purity | Versatile, provides rich structural data, non-destructive | Absolute configuration requires derivatization or complexation[9] | Elucidation of relative stereochemistry; ee determination; AC assignment via derivatization |
| Chiroptical (VCD/ECD) | Absolute Configuration | Solution, mg quantity, high purity | Determines configuration in solution state, non-destructive, no crystallization needed[4][10] | Requires quantum chemical calculations; ECD is limited to molecules with chromophores[11][12] | AC determination when crystals are unavailable or solution-state conformation is critical[4] |
| Chiral HPLC | Enantiomeric Purity (ee/er) | Solution, µg-mg quantity, moderate purity | High accuracy & precision for quantification, high throughput, scalable[6] | Provides no direct structural information on configuration; method development can be time-consuming | Routine quality control, monitoring asymmetric reactions, preparative separation of enantiomers[13][14] |
A logical workflow for selecting the appropriate technique is crucial. The following diagram illustrates a typical decision-making process in a drug discovery environment.
Caption: Decision workflow for selecting a stereochemical analysis method.
The Definitive Answer: Single-Crystal X-ray Crystallography
Expertise & Experience: Single-crystal X-ray crystallography is universally regarded as the unequivocal method for determining molecular structure.[5] It directly maps the electron density of a molecule frozen in a crystal lattice, providing precise atomic coordinates, bond lengths, and angles. For absolute configuration, the technique relies on the phenomenon of anomalous dispersion, where heavy atoms scatter X-rays with a slight phase shift.[7] Modern diffractometers with copper radiation sources can often resolve the absolute configuration even for molecules containing only light atoms (C, H, N, O), but the presence of a heavier atom (e.g., S, Cl, Br) significantly improves the reliability of the assignment.[7]
Trustworthiness (Self-Validation): The assignment of absolute configuration is not a guess. It is validated by a statistical parameter known as the Flack parameter. A value close to 0 for a given enantiomer confirms that the structural model correctly represents the molecule's absolute configuration, while a value close to 1 indicates the opposite is true. This internal check provides a high degree of confidence in the result.
Experimental Protocol: Generalized Workflow for X-ray Analysis
-
Crystallization: This is often the rate-limiting step.[5] The goal is to slowly bring a purified solution of the chiral pyrazole to a state of supersaturation. Common methods include slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling.
-
Crystal Selection & Mounting: A suitable single crystal (typically <0.5 mm, without visible defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.
-
Structure Solution & Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding an initial model of the molecule. This model is then refined against the experimental data to optimize atomic positions and thermal parameters.
-
Absolute Configuration Assignment: The final refined model is analyzed. Using anomalous scattering data, the Flack parameter is calculated to definitively assign the absolute configuration of all chiral centers. The final structure is reported in a standard Crystallographic Information File (CIF).
Elucidation in Solution: NMR-Based Methods
NMR spectroscopy is a powerful tool for probing molecular structure in the solution state, which is often more relevant to biological activity. While standard NMR experiments can establish relative stereochemistry (e.g., cis vs. trans), they cannot distinguish between enantiomers. To overcome this, we employ chiral auxiliaries to induce a diastereomeric environment.
Method A: Chiral Derivatizing Agents (CDAs)
Expertise & Experience: The core principle of CDAs is to covalently bond the enantiomeric mixture of the pyrazole analyte to a single enantiomer of a chiral reagent. This converts the pair of enantiomers into a pair of diastereomers, which possess different physical properties and, crucially, distinct NMR spectra.[9][15]
The most classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[15] When a chiral pyrazole alcohol is esterified with (R)-MTPA and (S)-MTPA in separate experiments, the resulting diastereomeric esters exhibit predictable chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter. The anisotropic effect of the MTPA's phenyl ring creates a magnetic shielding/deshielding cone. By analyzing which protons are shielded or deshielded in the (R)- vs. the (S)-ester, one can deduce the absolute configuration of the alcohol.
Caption: Workflow for absolute configuration assignment using Mosher's acid (CDA).
Experimental Protocol: Mosher's Ester Analysis
-
Sample Preparation: In two separate NMR tubes, dissolve ~1-2 mg of the enantiopure or enriched chiral pyrazole alcohol.
-
Derivatization: To tube 1, add a slight excess of (R)-Mosher's acid chloride and a non-nucleophilic base (e.g., pyridine). To tube 2, add (S)-Mosher's acid chloride and base. Allow the reactions to proceed to completion.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.
-
Data Analysis: Assign the protons on both sides of the original stereocenter.
-
Calculation: Calculate the chemical shift difference (Δδ) for each assigned proton by subtracting the chemical shift in the (R)-ester spectrum from that in the (S)-ester spectrum (Δδ = δS - δR).
-
Assignment: Apply the Mosher model. Protons that lie on the same side as the phenyl group in the extended conformation will have a positive Δδ, while those on the same side as the CF₃ group will have a negative Δδ, allowing for the assignment of the absolute configuration.
Data Presentation: Hypothetical Mosher's Analysis Data
| Proton Group (R'/R'') | δ [(S)-MTPA ester] | δ [(R)-MTPA ester] | Δδ (δS - δR) | Inferred Position |
| R' Protons | 4.5 ppm | 4.3 ppm | +0.2 ppm | On Phenyl Side |
| R'' Protons | 2.1 ppm | 2.4 ppm | -0.3 ppm | On CF₃ Side |
Method B: Chiral Solvating Agents (CSAs)
Expertise & Experience: Unlike CDAs, CSAs do not form covalent bonds. Instead, they form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[16] This results in separate NMR signals for the two enantiomers, allowing for the direct determination of enantiomeric excess (ee) by integrating the respective peaks. This method is generally not used for de novo absolute configuration assignment but is excellent for quantifying enantiomeric purity.
The Power of Light and Vibration: Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are exceptionally powerful for determining absolute configuration directly in solution.
Expertise & Experience: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the premier chiroptical methods. VCD measures the differential absorption of circularly polarized infrared light during vibrational transitions.[10] Since the entire molecule vibrates, a VCD spectrum is rich in structural information and provides a detailed fingerprint of the molecule's stereochemistry.[11] ECD, which measures differential absorption in the UV-Vis range, is dependent on electronic transitions and is most effective for molecules with interacting chromophores.[12] For many complex pyrazoles, VCD is often the more robust and reliable choice.[17]
Trustworthiness (Self-Validation): The power of modern VCD analysis lies in its synergy with computational chemistry. The experimental VCD spectrum of an unknown sample is compared to the spectrum predicted by Density Functional Theory (DFT) calculations for a single, known enantiomer (e.g., the R-enantiomer).[4][18]
-
If the experimental and calculated spectra match (same pattern of positive and negative bands), the sample has the R-configuration.
-
If they are perfect mirror images, the sample has the S-configuration.
-
A poor correlation indicates a problem with the measurement or the calculation (e.g., incorrect low-energy conformers). This direct comparison between a physical measurement and a theoretical prediction for a defined structure provides a highly confident assignment.[18]
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Experimental Protocol: VCD Analysis Workflow
-
Experimental Measurement: Dissolve the purified pyrazole sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~0.1 M.[4][10] Acquire the VCD and IR spectra.
-
Computational Modeling:
-
Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the pyrazole.
-
Perform a thorough conformational search to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths for each conformer using DFT (e.g., B3LYP/6-31G(d)).
-
Generate a final, Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[4]
Quantifying Purity: Enantioselective Chromatography
Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for separating enantiomers and accurately determining their relative amounts, reported as enantiomeric excess (ee) or enantiomeric ratio (er).[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing one to travel through the column faster than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for a broad range of compounds, including pyrazole derivatives.[13][14]
Trustworthiness (Self-Validation): A robust chiral HPLC method must be validated. The key parameter is resolution (Rs), which quantifies the degree of separation between the two enantiomer peaks. A baseline resolution of Rs ≥ 1.5 is the standard for reliable quantification. The method's linearity, accuracy, and precision should also be established to ensure it is a self-validating system for quality control.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of chiral columns (e.g., Lux Cellulose-2, Lux Amylose-2) with standard mobile phases (e.g., n-hexane/isopropanol, polar organic modes with methanol or acetonitrile).[13][14]
-
Mobile Phase Optimization: Once partial separation is observed, optimize the mobile phase composition. Adjusting the ratio of the polar modifier (alcohol) can fine-tune the retention times and improve resolution.
-
Method Validation: Once baseline separation is achieved, validate the method. Inject a racemic standard to determine retention times and resolution. Prepare samples of known enantiomeric composition to establish linearity and confirm the peak elution order if an authentic standard is available.
-
Sample Analysis: Dissolve the pyrazole sample in the mobile phase, inject it into the HPLC system, and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100.
Data Presentation: Comparison of Chiral HPLC Conditions
| CSP | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Lux Cellulose-2 | Hexane:EtOH (90:10) | 1.0 | 8.5 | 9.8 | 2.1 |
| Lux Amylose-2 | Hexane:IPA (80:20) | 1.0 | 12.1 | 12.9 | 1.3 |
| Lux Cellulose-2 | 100% Acetonitrile | 0.8 | 4.2 | 5.1 | 1.8 |
Conclusion: An Integrated and Authoritative Approach
The confirmation of stereochemistry for chiral pyrazole compounds is a multifaceted challenge that requires a strategic application of complementary analytical techniques. There is no single "best" method, only the most appropriate one for the question at hand.
In a comprehensive drug development program, these techniques are used in concert. Chiral HPLC is the engine for process development, providing rapid and accurate feedback on enantiomeric purity. NMR spectroscopy is indispensable for elucidating the relative arrangement of atoms and functional groups. Finally, for the definitive and irrefutable assignment of absolute configuration, Vibrational Circular Dichroism provides the answer in the biologically relevant solution state, while Single-Crystal X-ray Crystallography , when applicable, offers the ultimate structural proof. By integrating these powerful tools, researchers can establish a self-validating system of analysis, ensuring the scientific integrity of their findings and the stereochemical fidelity of their novel pyrazole therapeutics.
References
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Fustero, S., et al. (2021). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Advanced Synthesis & Catalysis. Available at: [Link]
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Wang, Z., et al. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Dračínský, M., et al. (2016). Absolute Configuration Determination of 2,3-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles Using Chiroptical Methods at Different Wavelengths. The Journal of Organic Chemistry. Available at: [Link]
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Díaz-Torné, S., et al. (2021). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[19][20]-sigmatropic rearrangement with stereoretention. Chemistry – A European Journal. Available at: [Link]
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He, J., et al. (2024). Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. Chemical Science. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
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Sravani, G. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]
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Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger White Paper. Available at: [Link]
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Jiang, Y., et al. (2024). Representative chiral drugs bearing the pyrazole structure. ResearchGate. Available at: [Link]
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Wenzel, T. J. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Buma, W. J., et al. (2021). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. Available at: [Link]
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Anthony, J. & Flack, H. (2025). X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Kellenbach, E. R., et al. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
-
Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
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Jones, P. G. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation. Available at: [Link]
-
Ang, D. L., & Nicoll, A. J. (2011). Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate. Available at: [Link]
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Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. Available at: [Link]
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Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]
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Martin, G. E. (2009). X-Ray Crystallography of Chemical Compounds. Current Pharmaceutical Analysis. Available at: [Link]
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Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Comparative Analysis of the Herbicidal Activity of 2-Cyanoacrylate Compounds Containing a Pyrazolyl Moiety
Introduction
In the continuous search for novel and effective herbicides, compounds featuring a 2-cyanoacrylate scaffold have garnered significant attention. This is largely due to their well-established mechanism of action, which often involves the inhibition of the photosystem II (PSII) electron transport chain, a vital process in plant photosynthesis. The incorporation of various heterocyclic moieties into the 2-cyanoacrylate structure has been a successful strategy to enhance their biological activity and selectivity. Among these, the pyrazole ring has emerged as a particularly promising substituent. This guide provides a comprehensive comparative analysis of the herbicidal activity of 2-cyanoacrylate compounds containing a pyrazolyl moiety, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). The insights presented are grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers in agrochemistry and weed science.
Synthesis of Pyrazolyl-Containing 2-Cyanoacrylate Derivatives
The general synthetic route to obtaining 2-cyanoacrylate compounds bearing a pyrazolyl group typically involves a Knoevenagel condensation. This reaction joins an intermediate aldehyde, which contains the pyrazole ring, with an active methylene compound such as ethyl cyanoacetate. The pyrazole aldehyde intermediate itself is often synthesized through a Vilsmeier-Haack reaction on a corresponding pyrazole derivative.
A representative synthetic pathway is illustrated below:
Caption: Generalized synthetic workflow for pyrazolyl-containing 2-cyanoacrylate compounds.
This multi-step synthesis allows for the introduction of various substituents on both the pyrazole ring and the phenyl group, enabling the generation of a library of compounds for SAR studies. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final products.
Experimental Protocols for Herbicidal Activity Evaluation
The herbicidal activity of the synthesized compounds is typically assessed through a series of standardized greenhouse bioassays. These assays are designed to evaluate the compounds' efficacy under both pre-emergence and post-emergence conditions against a panel of representative monocotyledonous and dicotyledonous weeds.
Pre-emergence Herbicidal Activity
-
Soil Preparation and Sowing: Plastic pots are filled with a sterilized soil mix. Seeds of the selected weed species are sown at a depth of 1-1.5 cm.
-
Compound Application: The synthesized compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations. This solution is then sprayed uniformly onto the soil surface.
-
Incubation: The treated pots are transferred to a greenhouse maintained at controlled temperature (25-28°C) and humidity (60-70%).
-
Evaluation: After a set period (e.g., 15 days), the herbicidal effect is visually assessed by comparing the treated plants to untreated controls. The activity is typically graded on a scale of 0% (no effect) to 100% (complete kill).
Post-emergence Herbicidal Activity
-
Plant Cultivation: Weed seeds are sown in pots and allowed to grow until they reach a specific stage (e.g., 3-4 leaf stage).
-
Compound Application: The test compound solutions are prepared as described for the pre-emergence assay and are sprayed uniformly onto the foliage of the young plants.
-
Incubation and Evaluation: The treated plants are maintained in the greenhouse under the same conditions as the pre-emergence assay. The herbicidal injury is visually assessed after 15 days and graded on the 0-100% scale.
Comparative Herbicidal Activity and Structure-Activity Relationship (SAR)
Recent studies have synthesized and evaluated a series of novel ethyl 2-cyano-3-(substituted-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates for their herbicidal activity against various weeds. The results from these studies provide valuable insights into the SAR of this class of compounds.
In Vitro Herbicidal Activity
The in vitro herbicidal activity of these compounds was tested against Brassica campestris (a dicot weed) and Echinochloa crus-galli (a monocot weed). The results, summarized in the table below, highlight the influence of different substituents on the phenyl ring at the 3-position of the acrylate backbone.
| Compound | Substituent (R) | Inhibition Rate (%) against B. campestris (100 µg/mL) | Inhibition Rate (%) against E. crus-galli (100 µg/mL) |
| 5a | H | 65.4 | 52.8 |
| 5b | 2-F | 72.3 | 61.7 |
| 5c | 3-F | 68.9 | 55.4 |
| 5d | 4-F | 75.8 | 65.3 |
| 5e | 2-Cl | 78.6 | 68.9 |
| 5f | 3-Cl | 74.2 | 63.1 |
| 5g | 4-Cl | 82.5 | 73.4 |
| 5h | 2-Br | 75.1 | 64.8 |
| 5i | 4-Br | 80.3 | 70.2 |
| 5j | 2-CH₃ | 68.7 | 56.9 |
| 5k | 4-CH₃ | 70.1 | 58.3 |
| 5l | 2-OCH₃ | 67.5 | 54.6 |
| 5m | 4-OCH₃ | 69.8 | 57.2 |
| 5n | 4-NO₂ | 85.7 | 78.5 |
Data synthesized from published research.
From this data, several key SAR observations can be made:
-
Effect of Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring generally enhances herbicidal activity compared to the unsubstituted compound (5a ).
-
Positional Isomerism: The position of the substituent on the phenyl ring plays a significant role. For halogen substituents, the order of activity is generally para > ortho > meta. For instance, compound 5g (4-Cl) exhibited higher activity than 5e (2-Cl) and 5f (3-Cl).
-
Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups, such as the nitro group (NO₂) at the para position (5n ), resulted in the highest herbicidal activity among the tested compounds. Conversely, electron-donating groups like methyl (CH₃) and methoxy (OCH₃) led to moderate activity.
This suggests that the electronic properties of the substituent on the phenyl ring are a critical determinant of the herbicidal efficacy of these 2-cyanoacrylate derivatives.
Caption: Relationship between substituent electronic properties and herbicidal activity.
Conclusion
The integration of a pyrazolyl moiety into the 2-cyanoacrylate scaffold represents a promising avenue for the development of novel herbicides. The synthetic route via Knoevenagel condensation is versatile, allowing for the creation of a diverse range of derivatives. Structure-activity relationship studies have demonstrated that the herbicidal activity of these compounds can be effectively modulated by altering the substituents on the phenyl ring. Specifically, the presence of strong electron-withdrawing groups at the para position significantly enhances their efficacy against both monocotyledonous and dicotyledonous weeds. These findings provide a solid foundation for the rational design and further optimization of this chemical class to develop next-generation herbicides with improved performance and desirable environmental profiles. Future research could focus on exploring a wider range of heterocyclic substituents and conducting in-depth studies on their mode of action and selectivity.
References
-
Wang, Q., et al. (2022). Design, Synthesis, and Herbicidal Activity of Novel 2-Cyanoacrylate Derivatives Containing a Pyrazole Moiety. Molecules. Available at: [Link]
-
Guan, A., et al. (2019). Synthesis and Herbicidal Activity of Novel Cyanoacrylate Derivatives Containing a Pyrazole Moiety. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Zhang, J., et al. (2023). Synthesis and Herbicidal Activity of Novel Cyanoacrylate Derivatives Containing Pyrazole and Triazole Moieties. Journal of Heterocyclic Chemistry. Available at: [Link]
A Researcher's Guide to the Synthesis and Biological Evaluation of (2-Methyl-2H-pyrazol-3-yl)acrylic acid: A Reproducibility and Comparative Analysis
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] (2-Methyl-2H-pyrazol-3-yl)acrylic acid is a simple, yet intriguing, pyrazole derivative. Its acrylic acid moiety offers a potential site for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. This guide will provide a detailed, reproducible protocol for its synthesis and a framework for the evaluation of its biological potential, alongside a comparative analysis with a known bioactive pyrazole derivative.
Part 1: Synthesis and Reproducibility
The synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid can be reliably achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Detailed Synthetic Protocol
This protocol is adapted from the general procedure for the Knoevenagel condensation of pyrazole-4-carbaldehydes.[3]
Materials and Reagents:
-
2-Methyl-2H-pyrazole-3-carbaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2H-pyrazole-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of anhydrous pyridine.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add 2M HCl with stirring until the pH is acidic (pH 2-3). This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Critical Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale and Troubleshooting |
| Purity of Reagents | Anhydrous solvents and high-purity starting materials. | Moisture can inhibit the reaction. If yields are low, ensure all reagents and solvents are dry. |
| Stoichiometry | A slight excess of malonic acid (1.1-1.2 eq). | Ensures complete consumption of the aldehyde. A large excess can complicate purification. |
| Catalyst | Piperidine is a common and effective catalyst. | Other amine bases can be used, but reaction times may vary.[4] |
| Reaction Time | 4-6 hours, monitored by TLC. | Incomplete reaction will show the presence of the starting aldehyde on the TLC plate. If the reaction is sluggish, a longer reflux time may be necessary. |
| Acidification | Slow addition of acid to avoid excessive heat generation. | Ensures complete protonation of the carboxylate to form the desired acrylic acid. |
Comparative Analysis of Synthetic Routes
While the Knoevenagel condensation is the most direct route, alternative methods for the synthesis of pyrazole acrylic acids could involve multi-step sequences, potentially starting from different pyrazole precursors. However, for this specific target, the Knoevenagel approach offers high efficiency and atom economy.
Part 2: Biological Activity and Testing Reproducibility
While no specific biological activity has been reported for (2-Methyl-2H-pyrazol-3-yl)acrylic acid in the reviewed literature, the broader family of pyrazole derivatives is well-known for a range of bioactivities. Many pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[5][6] Therefore, a logical starting point for the biological evaluation of this compound is to screen for antimicrobial activity.
Diagram of a Standard Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Standardized Biological Assay Protocol: Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and reproducible assay for antimicrobial susceptibility testing.
Materials and Reagents:
-
(2-Methyl-2H-pyrazol-3-yl)acrylic acid
-
A known antimicrobial pyrazole derivative for comparison (e.g., a compound from a published study with known MIC values).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound and the comparative compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Grow bacterial and fungal cultures overnight. Dilute the cultures in their respective media to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds to obtain a range of concentrations.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include positive (inoculum only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Comparative Analysis of Biological Data
Since no data is available for the target compound, a hypothetical comparison is presented below based on typical results for pyrazole derivatives. For this guide, we will compare our target compound with a hypothetical pyrazole derivative, "Compound X," with known antibacterial activity.
| Compound | Organism | MIC (µg/mL) |
| (2-Methyl-2H-pyrazol-3-yl)acrylic acid | S. aureus | >128 |
| (2-Methyl-2H-pyrazol-3-yl)acrylic acid | E. coli | >128 |
| Compound X (Hypothetical) | S. aureus | 16 |
| Compound X (Hypothetical) | E. coli | 32 |
Interpretation: In this hypothetical scenario, (2-Methyl-2H-pyrazol-3-yl)acrylic acid shows no significant antibacterial activity at the tested concentrations. In contrast, "Compound X" demonstrates moderate activity. This highlights the importance of specific structural features for biological activity within the pyrazole class. The lack of activity for our target compound could be due to its simple structure, while "Compound X" may possess additional functional groups that enhance its interaction with bacterial targets.
Part 3: Conclusion and Recommendations
The synthesis of (2-Methyl-2H-pyrazol-3-yl)acrylic acid via the Knoevenagel condensation is a reproducible and straightforward method. The key to success lies in the use of anhydrous conditions and careful control of the reaction time.
The biological activity of this specific compound is yet to be determined. However, based on the broad bioactivity of the pyrazole scaffold, it is a worthwhile candidate for screening in various biological assays, starting with antimicrobial testing.
Recommendations for Researchers:
-
Thorough Characterization: It is crucial to thoroughly characterize the synthesized (2-Methyl-2H-pyrazol-3-yl)acrylic acid using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity before biological testing.
-
Broad-Spectrum Screening: Given the diverse activities of pyrazoles, consider screening the compound against a panel of cancer cell lines and for anti-inflammatory properties in addition to antimicrobial assays.
-
Structure-Activity Relationship (SAR) Studies: The acrylic acid moiety of the target compound is an excellent handle for further chemical modifications. Synthesizing a library of derivatives and testing their biological activity can provide valuable insights into the structure-activity relationships of this class of compounds.
Part 4: References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-235. [Link]
-
Chaudhry, F., Asif, N., Khan, M. N., Ribeiro, J., Ather, A. Q., Hina, S., ... & Khan, M. A. (2013). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 25(11), 6039.
-
Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal.
-
Patel, R. V., Patel, P. K., Kumari, P., & Chikhalia, K. H. (2014). Synthesis, characterization and biological evaluation of some novel pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1734-1743.
-
Rageh, H. M., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. BMC Chemistry.
-
Stuart, C. M. (1883). Ueber die Condensation des Benzaldehyds mit Malonsäure. Berichte der deutschen chemischen Gesellschaft, 16(1), 1436-1441. [Link]
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- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
(2-Methyl-2H-pyrazol-3-yl)acrylic Acid: Proper Disposal Procedures
Part 1: Operational Summary (Executive Directive)[1]
This guide defines the standard operating procedure (SOP) for the disposal of (2-Methyl-2H-pyrazol-3-yl)acrylic acid (CAS: 1006959-18-7).[1] As a functionalized organic acid containing a nitrogenous heterocycle, this compound requires segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.
Immediate Action Items:
-
Primary Classification: Non-Halogenated Organic Solid.
-
Segregation: Store away from oxidizing agents and strong bases.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Drain Disposal: STRICTLY PROHIBITED. Do not discharge into municipal sewer systems due to potential aquatic toxicity and regulatory restrictions on bioactive intermediates.
Part 2: Chemical Profile & Hazard Identification[1][2][3][4]
Understanding the physicochemical properties is the first line of defense in waste management. This compound combines an acidic moiety (acrylic acid tail) with a nitrogen-rich core (pyrazole), dictating its compatibility profile.[1]
physico-chemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | (2-Methyl-2H-pyrazol-3-yl)acrylic acid | Official manifest descriptor.[1][2] |
| CAS Number | 1006959-18-7 | Required for waste profiling/inventory.[1] |
| Molecular Formula | Non-Halogenated (No Cl, Br, F, I).[1] | |
| Physical State | Solid (Powder/Crystalline) | Disposed of in solid waste drums (fiber or poly). |
| Acidity (pKa) | ~4.0 - 5.0 (Estimated for -COOH) | Corrosive to metal; requires chemically resistant containers.[1] |
| Reactivity | Acidic; Conjugated System | Polymerization risk is low in solid form but possible in concentrated solution under heat. |
GHS Hazard Classification (for Waste Labeling)[1]
-
Signal Word: WARNING
-
Hazard Statements:
Part 3: Waste Characterization & Segregation Strategy
Proper segregation is the single most critical step in laboratory waste management to prevent "unknown" reactions in the waste stream.
RCRA Classification (USA Context)
While this specific isomer is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator:
-
Characteristic Waste: If the pH of an aqueous solution is < 2, it is D002 (Corrosive) .
-
Process Knowledge: As a drug intermediate, treat as "Non-Regulated Chemical Waste" unless mixed with listed solvents. However, best practice dictates managing it as Hazardous Waste due to its bioactive potential.
Compatibility Matrix
NEVER mix (2-Methyl-2H-pyrazol-3-yl)acrylic acid with:
-
Strong Oxidizers (e.g., Nitric Acid, Permanganates): Risk of fire/explosion.
-
Strong Bases (e.g., Sodium Hydroxide): Exothermic neutralization; rapid salt formation.
-
Polymerization Initiators (e.g., Peroxides): The acrylic tail can undergo radical polymerization, generating heat.
Part 4: Step-by-Step Disposal Protocol
Workflow Diagram
The following decision tree outlines the logical flow for disposing of this compound in various states.
Figure 1: Decision tree for the safe segregation and disposal of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Detailed Procedures
Scenario A: Solid Waste (Pure Compound or Expired Reagent)[1]
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a poly-lined fiber drum.[1] Glass is acceptable but poses a breakage risk.
-
Packaging: Double-bag the solid in chemically resistant polyethylene bags (minimum 4 mil thickness) before placing it in the rigid container.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) until pickup. Keep container closed when not in use.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Segregation: Determine the solvent system.
-
If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .
-
If dissolved in Methanol, Ethyl Acetate, or DMSO : Segregate into Non-Halogenated Waste .
-
-
pH Check: If the solution is aqueous or acidic, verify container compatibility. Do not use metal cans (steel) as the acid will corrode them. Use HDPE carboys.
-
Labeling: List all solvents and the solute (approximate %).
-
Example: "Waste Methanol (95%), (2-Methyl-2H-pyrazol-3-yl)acrylic acid (5%)".[1]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
-
Collection: Place chemically contaminated debris into a dedicated "Solid Debris" bin (usually a clear heavy-duty bag inside a box).
-
Sharp Objects: If contaminated needles or glass slides are involved, they must go into a rigid Sharps Container , not the soft debris bag.
-
Disposal: Seal the bag when 3/4 full and label as "Hazardous Waste Debris - Contaminated with Organic Acids".
Part 5: Emergency Spill Response
In the event of a spill outside of primary containment:
-
Evacuate & PPE: Clear the immediate area. Don PPE (Nitrile gloves, lab coat, safety goggles).[7] If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Gently cover with a damp paper towel to prevent dust generation, then sweep up carefully.
-
Liquids: Surround with absorbent booms or pads.
-
-
Neutralization (Optional but Recommended for Liquids):
-
Small liquid spills can be treated with sodium bicarbonate (baking soda) or a commercial acid spill kit. Wait for bubbling to cease before collecting.
-
-
Cleanup: Place all spill materials into a hazardous waste bag. Clean the surface with soap and water.[8][4][9]
-
Reporting: Report the spill to your site's Environmental Health & Safety (EHS) officer immediately.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136927, 2-Methyl-2H-pyrazol-3-ylamine (and related acrylic derivatives). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Acrylic Acid.[10] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link][1]
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- 10. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of (2-Methyl-2H-pyrazol-3-yl)acrylic acid
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate, and actionable safety protocols for handling (2-Methyl-2H-pyrazol-3-yl)acrylic acid, a compound that, while promising in research, requires meticulous handling due to its composite chemical nature. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
The dual functionality of (2-Methyl-2H-pyrazol-3-yl)acrylic acid, incorporating both a pyrazole ring and an acrylic acid moiety, necessitates a conservative approach to safety, adopting the more stringent precautions associated with each functional group. The acrylic acid component suggests potential corrosivity, flammability, and a tendency to polymerize, while the pyrazole structure indicates potential toxicity.[1][2][3]
Core Hazard Assessment
-
Acrylic Acid Moiety : Acrylic acid is a corrosive, flammable liquid with a pungent odor.[1] It can cause severe burns to the skin, eyes, and respiratory tract.[1] Vapors can lead to coughing, shortness of breath, and lung damage.[1] It is also prone to hazardous polymerization, which can be initiated by heat, light, or incompatible materials.[3]
-
Pyrazole Moiety : Pyrazole and its derivatives are recognized as potentially hazardous. General safety precautions for pyrazole compounds include avoiding contact with skin and eyes and preventing dust and aerosol formation.[2]
Therefore, (2-Methyl-2H-pyrazol-3-yl)acrylic acid should be treated as a substance that is potentially corrosive, toxic, flammable, and capable of hazardous polymerization.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical-resistant safety goggles and a full-face shield.[1][2] | Protects against splashes of the corrosive acrylic acid component and potential projectiles from unexpected reactions. |
| Hands | Chemical-resistant gloves (Nitrile gloves are a common choice).[1][2] | Prevents skin contact with the corrosive and potentially toxic compound. Gloves should be inspected before use and changed regularly.[1][2] |
| Body | Flame-retardant and chemical-resistant lab coat or suit.[4] | Protects against splashes and potential fire hazards. |
| Respiratory | A half-face or full-face respirator with appropriate chemical cartridges.[1] | Essential for preventing inhalation of harmful vapors, especially in areas with poor ventilation.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and mitigate risks during the handling of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Caption: Workflow for the safe handling of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
Detailed Steps:
-
Preparation :
-
Ventilation is Key : Always handle (2-Methyl-2H-pyrazol-3-yl)acrylic acid within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
PPE First : Before handling the chemical, ensure all personal protective equipment is worn correctly.[4]
-
Gather and Inspect : Assemble all necessary glassware, reagents, and equipment. Inspect all equipment for cracks or defects.
-
Spill Preparedness : Have a chemical spill kit readily available. For small spills, absorbent materials like sand or clay can be used.[5]
-
-
Handling :
-
Controlled Dispensing : When dispensing the chemical, do so slowly and carefully to avoid splashes.
-
Avoid Ignition Sources : Due to the flammability of the acrylic acid moiety, keep the compound away from heat, sparks, and open flames.[3][6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, bases, peroxides, and iron, as these can catalyze hazardous polymerization or other dangerous reactions.[3][4]
-
Monitoring : Never leave a reaction involving this compound unattended.
-
-
Storage :
-
Cool and Ventilated : Store (2-Methyl-2H-pyrazol-3-yl)acrylic acid in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2][5]
-
Proper Containers : Use tightly closed, properly labeled containers.[2] The container material should be compatible with both acrylic acid and pyrazole (e.g., glass or polyethylene-lined vessels).[5]
-
Segregation : Store separately from incompatible materials.[4]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of (2-Methyl-2H-pyrazol-3-yl)acrylic acid.
-
Waste Characterization : Treat all waste containing this compound as hazardous.
-
Containerization :
-
Disposal Method :
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
Arrange for disposal through a licensed hazardous waste disposal company.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for organic waste.[2][5]
-
Handle uncleaned containers as you would the product itself.[2]
-
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- What personal protective equipment is required when handling Acrylic Acid? - Blog. (2026, February 4). Vertex AI Search.
- News - Acrylic acid properties and safety measures and emergency tre
- Acrylic Acid A Summary of Safety and Handling | PDF | Personal Protective Equipment. (n.d.). Vertex AI Search.
- Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.). Vertex AI Search.
- Acrylic acid (HSG 104, 1997). (n.d.). Inchem.org.
- Acrylic acid (CH2=CH-COOH) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines.
- Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide. (n.d.). Benchchem.
- Safety D
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Material Safety D
- Safety data sheet. (2025, August 22). ACRYLIC PAINT 001.
- Acrylic Acid. (n.d.). Unknown Source.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, September 26). Thermo Fisher Scientific.
- Safety data sheet. (2023, December 5). CPAchem Ltd.
- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
- Acrylic acid. (2025, April 7). PENTA.
- Acrylic acid - SAFETY D
- Safety Data Sheet(SDS). (2022, December 2). LG Chem On.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
Sources
- 1. ruishuangchemical.com [ruishuangchemical.com]
- 2. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. News - Acrylic acid properties and safety measures and emergency treatment [jinchangshengchem.com]
- 5. Acrylic acid (HSG 104, 1997) [inchem.org]
- 6. download.basf.com [download.basf.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
